Sitagliptin Hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F6N5O.ClH/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22;/h4,6,9H,1-3,5,7,23H2;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXSHNOORJKXDW-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF6N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486459-71-6 | |
| Record name | Sitagliptin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0486459716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-3-Amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butane-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SITAGLIPTIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IEL0A0OS7E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of Sitagliptin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of sitagliptin (B1680988), focusing on its hydrochloride salt, a subject of significant research interest. While the commercially available product, Januvia®, contains sitagliptin as a phosphate (B84403) monohydrate salt, the hydrochloride salt has been extensively studied for its unique characteristics.[1] This document synthesizes critical data from scientific literature and regulatory filings to support research and development activities.
Introduction to Sitagliptin
Sitagliptin is a potent, orally active inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[2] By blocking this enzyme, sitagliptin prevents the rapid degradation of incretin (B1656795) hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3] This mechanism enhances glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppresses glucagon (B607659) release, thereby improving glycemic control in patients with type 2 diabetes mellitus.[1][4]
The therapeutic action of sitagliptin is intrinsically linked to the DPP-4 signaling pathway.
Core Physicochemical Properties
The following tables summarize key quantitative data for sitagliptin hydrochloride and related forms for comparative analysis.
Table 1: General Properties
| Property | Sitagliptin Base | This compound | Sitagliptin Phosphate Monohydrate |
|---|---|---|---|
| Molecular Formula | C₁₆H₁₅F₆N₅O[5] | C₁₆H₁₆ClF₆N₅O[6] | C₁₆H₁₅F₆N₅O·H₃PO₄·H₂O |
| Molecular Weight ( g/mol ) | 407.31[5] | 443.77[6][7] | 523.32[8] |
| Appearance | White to off-white solid[9] | White to off-white powder[6] | White to off-white, crystalline, non-hygroscopic powder[5] |
Table 2: Thermal and Physicochemical Parameters
| Property | Sitagliptin Base | This compound | Sitagliptin Phosphate Monohydrate |
|---|---|---|---|
| Melting Point (°C) | 120.29 (Tpeak, DSC)[10][11] | ~195.8 - 202.3[12] | ~206.37 (Tpeak, DSC)[10][11] |
| pKa | 7.7[13], 8.78[5] | - | - |
| LogP (Octanol/Water) | 1.5[5] | - | -0.03 (at pH 7.0)[14] |
| BCS Classification | - | - | Class 1 (High Solubility, High Permeability)[15][16] or Class 3 (High Solubility, Low Permeability)[8][17] |
Table 3: Solubility Data
| Solvent | This compound | Sitagliptin Phosphate Monohydrate |
|---|---|---|
| Water | Slightly soluble[6] | Soluble |
| Methanol | Soluble[6] | Slightly soluble |
| Aqueous Solubility | - | 69.5 mg/g at 24.5°C[14] |
| DMSO | - | ≥ 50 mg/mL[9] |
| Ethanol (B145695) | - | Very slightly soluble |
| Acetonitrile | - | Very slightly soluble |
Detailed Physicochemical Characteristics and Experimental Protocols
Melting Point and Thermal Analysis
The melting point is a critical parameter indicating purity and polymorphic form. Differential Scanning Calorimetry (DSC) is the standard technique for its determination.
-
This compound: A novel polymorph of this compound exhibits an onset of melting at 195.8 °C ± 2 °C and a peak melting point at 202.3 °C ± 2 °C.[12]
-
Sitagliptin Phosphate Monohydrate: Shows a characteristic endothermic event corresponding to the melting process with a peak at 206.37 °C.[10][18] This is preceded by a dehydration event with a peak at 134.43 °C.[10][11]
-
Sitagliptin Base: Melts at a significantly lower temperature, with a DSC peak observed at 120.29 °C.[10][11]
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Instrumentation: A calibrated DSC instrument, such as a Mettler Toledo 822e, is used.[12]
-
Sample Preparation: 1.5 to 2 mg of the sample is accurately weighed and placed into a standard aluminum pan, which is then hermetically sealed.[12]
-
Analysis Conditions: The sample is heated from 30°C to 300°C at a constant rate of 10°C/min.[12]
-
Atmosphere: A continuous flow of an inert gas, typically nitrogen, is maintained at a rate of 50 ml/min to prevent oxidative degradation.[12]
-
Data Interpretation: The temperatures for the onset and peak of endothermic or exothermic events are recorded from the resulting thermogram. The melting point is identified as the peak of the sharp endothermic event corresponding to fusion.[18]
Solubility
Solubility is fundamental to drug dissolution and bioavailability. Sitagliptin's solubility is pH-dependent due to its amphoteric nature.[19] The Biopharmaceutics Classification System (BCS) categorizes sitagliptin as having high solubility.[15][16]
-
Sitagliptin Phosphate Monohydrate: Is soluble in water and very slightly soluble in ethanol and acetonitrile. Its aqueous solubility was measured to be 69.5 mg/g at 24.5°C.[14]
-
This compound: Is described as slightly soluble in water but soluble in methanol.[6]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol outlines a standard method for determining the equilibrium solubility of a compound.
-
Preparation: An excess amount of the sitagliptin salt is added to a sealed vial containing a precisely known volume of the desired solvent (e.g., water, buffer of specific pH, methanol).[19]
-
Equilibration: The vials are agitated in a constant temperature bath or shaker for a period sufficient to reach equilibrium (typically 24 to 72 hours).[19]
-
Sampling: After agitation, the suspension is allowed to stand, permitting the undissolved solid to settle. A sample of the clear supernatant is then carefully withdrawn using a syringe.[19]
-
Filtration: The withdrawn sample is immediately filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved microparticles.[19]
-
Quantification: The concentration of sitagliptin in the filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[20][21] The analysis is performed against a standard calibration curve.
Polymorphism and Crystal Structure
Polymorphism, the ability of a solid to exist in multiple crystalline forms, can profoundly affect a drug's stability, solubility, and manufacturability.[1] this compound, in particular, is known to exist in several polymorphic forms, which are typically characterized by X-ray Powder Diffraction (XRPD).[1][22]
Experimental Protocol: X-ray Powder Diffraction (XRPD)
-
Instrumentation: An X-ray powder diffractometer equipped with a copper anode (Cu Kα radiation, λ = 1.54 Å) is used.[22]
-
Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder to ensure a flat, uniform surface.
-
Analysis Conditions: The instrument is operated at a specific voltage and current (e.g., 30kV and 10 mA).[22] The sample is scanned over a range of 2θ angles (e.g., 2° to 40°).
-
Data Interpretation: The resulting diffractogram, a plot of intensity versus 2θ angle, provides a unique fingerprint for the crystalline form. The positions (in °2θ) and relative intensities of the diffraction peaks are used to identify and differentiate polymorphs.[22][23]
This technical guide has summarized the currently available physicochemical data for this compound and related forms. The detailed experimental protocols and visualizations of the signaling pathway and experimental workflow offer valuable resources for researchers and professionals in the field of drug development. Further characterization, particularly single-crystal structure analysis of hydrochloride polymorphs, remains a key area for future research.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Sitagliptin - Wikipedia [en.wikipedia.org]
- 5. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mehtaapi.com [mehtaapi.com]
- 7. This compound | C16H16ClF6N5O | CID 11476287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Sitagliptin | 486460-32-6 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Solid-State Characterization of Different Crystalline Forms of Sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. jetir.org [jetir.org]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. researchgate.net [researchgate.net]
- 16. Biowaiver Monograph for Immediate-Release Solid Oral Dosage Forms: Sitagliptin Phosphate Monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of an In Vitro-In Vivo Correlation for Sitagliptin and Metformin Prolonged-release Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. scribd.com [scribd.com]
- 22. WO2015170340A2 - Novel polymorphs of this compound, processes for its preparation and pharmaceutical composition thereof - Google Patents [patents.google.com]
- 23. Solid-State Characterization of Different Crystalline Forms of Sitagliptin - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Sitagliptin's Interaction with DPP-4: Kinetics and Binding Dynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth exploration of the molecular interactions between sitagliptin (B1680988) and dipeptidyl peptidase-4 (DPP-4). Sitagliptin, a potent and selective DPP-4 inhibitor, is a cornerstone in the management of type 2 diabetes mellitus.[1][2] Its therapeutic efficacy hinges on its ability to modulate the incretin (B1656795) system by preventing the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3][4] This document provides a comprehensive overview of the inhibition kinetics, binding characteristics, experimental methodologies, and the associated signaling pathway.
Mechanism of Action: A Competitive, Reversible, and Tight Binding Inhibitor
Sitagliptin functions as a competitive, reversible, and tight-binding inhibitor of the DPP-4 enzyme.[5] Its mechanism involves competitively binding to the active site of DPP-4, thereby preventing the enzyme from cleaving and inactivating incretin hormones.[6][7] This leads to elevated levels of active GLP-1 and GIP, which in turn enhance glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) release, and ultimately improve glycemic control.[1][2][4] Studies have demonstrated that sitagliptin is a fast-binding inhibitor, rapidly forming a complex with the DPP-4 enzyme.[5] Despite this rapid association, it also exhibits a long duration of action in vivo.[5]
Quantitative Analysis of Sitagliptin-DPP-4 Interaction
The following table summarizes the key quantitative parameters that define the binding and inhibitory activity of sitagliptin against the DPP-4 enzyme. These values are critical for understanding the potency and pharmacodynamics of the drug.
| Parameter | Value | Species | Experimental Conditions | Reference |
| IC50 | ~19 nM | Human (recombinant) | Fluorogenic substrate (Gly-Pro-AMC), 37°C | [8] |
| IC50 | 17 ± 2 nM | Not Specified | gly-pro-pNA assay | [9] |
| IC50 | 4.380 ± 0.319 nM | Not Specified | Not Specified | [10] |
| Ki | ~18 nM | Human (recombinant) | Calculated from IC50, competitive inhibition model | [8] |
| Ki | 1.3 nM | Human | 37°C | [9] |
| Dissociation Half-life (t1/2) | < 2 minutes | Human | 37°C | [9] |
Note: IC50 (Half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. A lower value indicates a more potent inhibitor. The dissociation half-life indicates the stability of the enzyme-inhibitor complex.
Experimental Protocols
The characterization of sitagliptin's interaction with DPP-4 relies on robust in vitro and ex vivo assays. Below are detailed methodologies for key experiments.
DPP-4 Enzyme Inhibition Assay (Fluorometric Method)
This assay is fundamental for determining the inhibitory potency (IC50) of compounds like sitagliptin.
Principle: The assay measures the enzymatic activity of DPP-4 by quantifying the cleavage of a fluorogenic substrate, such as H-Gly-Pro-AMC (H-Glycyl-Prolyl-7-amino-4-methylcoumarin).[5] Cleavage of this substrate by DPP-4 releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of fluorescence increase is directly proportional to the enzyme's activity. In the presence of an inhibitor, this rate is reduced.
Materials:
-
Human recombinant DPP-4 enzyme
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 0.1 mg/mL BSA)[6]
-
Fluorogenic substrate: H-Gly-Pro-AMC
-
Sitagliptin (or other test inhibitors)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a dilution series of sitagliptin in the assay buffer.
-
In a 96-well plate, add the human recombinant DPP-4 enzyme to each well.
-
Add the different concentrations of sitagliptin to the respective wells. A control well with no inhibitor is also included.
-
Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 60 minutes).[5]
-
Initiate the enzymatic reaction by adding the H-Gly-Pro-AMC substrate to all wells.
-
Immediately place the plate in a fluorescence reader and monitor the increase in fluorescence over time (e.g., every 30 seconds for 60 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[5][6]
-
Calculate the initial reaction rates from the linear portion of the fluorescence curves.
-
Determine the percent inhibition for each sitagliptin concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
Dissociation Study of the DPP-4-Sitagliptin Complex
This experiment assesses the reversibility and the dissociation rate of the inhibitor from the enzyme.
Principle: A pre-formed complex of DPP-4 and a high concentration of the inhibitor is rapidly diluted into a solution containing a high concentration of the substrate. The dilution reduces the concentration of the free inhibitor to a negligible level, allowing the dissociation of the inhibitor from the enzyme to be observed as a recovery of enzymatic activity over time.
Materials:
-
Human recombinant DPP-4 enzyme
-
Sitagliptin
-
Assay buffer
-
H-Gly-Pro-AMC substrate
-
Fluorescence plate reader
Procedure:
-
Incubate a high concentration of human recombinant DPP-4 (e.g., 10 ng) with a saturating concentration of sitagliptin (e.g., 10-fold in excess of its IC50) at 25°C for 60 minutes to allow for the formation of the enzyme-inhibitor complex.[5]
-
Rapidly dilute an aliquot of this mixture by a large factor (e.g., >100-fold) into the assay buffer containing a high concentration of the H-Gly-Pro-AMC substrate.[5]
-
Immediately monitor the hydrolysis of the substrate by measuring the increase in fluorescence over time.[5]
-
The rate of recovery of enzyme activity reflects the dissociation rate of the inhibitor from the enzyme. A rapid recovery indicates a fast off-rate and a reversible inhibitor.
Visualizing the Molecular Interactions and Pathways
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.
Caption: The signaling cascade initiated by DPP-4 inhibition.
Caption: A typical workflow for a DPP-4 inhibition assay.
Conclusion
The detailed understanding of sitagliptin's binding kinetics and its interaction with the DPP-4 enzyme is paramount for the development of next-generation antidiabetic therapies. The characterization of sitagliptin as a competitive, reversible, fast, and tight-binding inhibitor provides a solid foundation for its clinical efficacy.[5] The experimental protocols outlined herein serve as a guide for researchers aiming to evaluate and compare the properties of novel DPP-4 inhibitors. The intricate balance of rapid binding and sufficient duration of action is a key determinant of the in vivo glucose-lowering effects of this class of drugs.[5]
References
- 1. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 2. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 3. lifelinkr.com [lifelinkr.com]
- 4. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Genesis of a New Diabetes Treatment: A Technical Guide to the Early Discovery and Development of Sitagliptin
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Sitagliptin (B1680988), the pioneering dipeptidyl peptidase-4 (DPP-4) inhibitor, represents a significant milestone in the management of type 2 diabetes mellitus (T2DM). Its development journey is a compelling case study in modern drug discovery, illustrating a rational, target-based approach that navigated critical challenges in selectivity and safety to deliver a novel therapeutic class. This technical guide provides a comprehensive overview of the early discovery and development of sitagliptin, from the foundational biological hypothesis to its preclinical and clinical validation.
The Scientific Foundation: The Incretin (B1656795) Effect and DPP-4
The development of sitagliptin is rooted in the "incretin effect," an observation that oral glucose stimulates a significantly greater insulin (B600854) response than an equivalent intravenous dose. This physiological phenomenon is primarily mediated by two gut-derived hormones: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretins are released after a meal and act to enhance insulin secretion and suppress glucagon (B607659) release from the pancreas in a glucose-dependent manner.
However, the therapeutic utility of native incretins is severely limited by their rapid degradation in the bloodstream, with a half-life of only a few minutes. The enzyme responsible for this swift inactivation was identified as dipeptidyl peptidase-4 (DPP-4), a serine protease. This discovery unveiled a compelling therapeutic strategy: inhibiting DPP-4 could prolong the action of endogenous GLP-1 and GIP, thereby enhancing the body's natural glucose control mechanisms.
The Discovery Journey: A Focus on Selectivity
In 1999, Merck & Co. initiated a program to develop a potent and selective oral DPP-4 inhibitor.[1] The initial phase involved exploring early inhibitor candidates like isoleucyl thiazolidide. However, these compounds were quickly discontinued (B1498344) due to profound toxicity observed in preclinical animal studies.[1]
A critical breakthrough came from the hypothesis that this toxicity was not caused by DPP-4 inhibition itself, but by the compounds' lack of selectivity. These early molecules also inhibited the closely related enzymes DPP-8 and DPP-9.[1] This led to a pivotal strategic shift: the primary goal became the discovery of a highly selective DPP-4 inhibitor that would spare DPP-8 and DPP-9, thus avoiding the off-target toxicity.
Medicinal chemistry efforts moved away from an initial α-amino acid series, which lacked the desired selectivity, towards a novel β-amino acid piperazine (B1678402) series.[2] While promising, this series suffered from extensive in vivo metabolism. To enhance stability, chemists developed bicyclic derivatives, which culminated in the identification of a potent and selective triazolopiperazine series.[1][2] These analogs exhibited excellent pharmacokinetic properties in preclinical species.[3] Further optimization of this series led directly to the discovery of sitagliptin.[1]
Mechanism of Action
Sitagliptin functions as a potent and competitive inhibitor of the DPP-4 enzyme.[4] By blocking DPP-4, sitagliptin prevents the breakdown of the incretin hormones GLP-1 and GIP.[4] This leads to increased levels of active incretins in the bloodstream, which in turn enhances glucose-dependent insulin secretion from pancreatic beta cells and suppresses glucagon release from pancreatic alpha cells.[4] A key advantage of this mechanism is its glucose-dependency; the insulin response is augmented primarily when blood glucose is elevated, which significantly reduces the risk of hypoglycemia compared to other oral antidiabetic agents like sulfonylureas.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from the preclinical and clinical development of sitagliptin.
Table 1: In Vitro DPP-4 Inhibition and Selectivity
| Enzyme | Sitagliptin IC50 / Ki (nM) | Selectivity vs. DPP-4 |
| DPP-4 | ~18 | - |
| DPP-8 | 33,780 | >1,800-fold |
| DPP-9 | 55,142 | >3,000-fold |
| Data sourced from multiple studies indicating high selectivity.[6][7] |
Table 2: Preclinical Pharmacokinetic Parameters of Sitagliptin
| Species | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (hours) | Oral Bioavailability |
| Rat | 40 - 48 | 7 - 9 | ~2 | High |
| Dog | ~9 | ~3 | ~4 | High |
| Data demonstrates good oral absorption and species-dependent clearance.[3][8] |
Table 3: Summary of Phase III Clinical Trial Efficacy Data (Placebo-Subtracted)
| Trial Type | Duration | Patient Population | Baseline HbA1c | Placebo-Subtracted Δ HbA1c |
| Monotherapy | 18-24 weeks | Drug-naïve T2DM | ~8.0% | -0.60% to -0.80% |
| Add-on to Metformin (B114582) | 24 weeks | Inadequate control on Metformin (≥1500mg/day) | ~8.0% | -0.65% to -0.70% |
| Add-on to Pioglitazone | 24 weeks | Inadequate control on Pioglitazone | ~8.1% | -0.70% |
| Sitagliptin 100 mg once daily consistently demonstrated significant improvements in glycemic control.[1][2][5] |
Key Experimental Protocols
In Vitro DPP-4 Enzyme Inhibition Assay
Principle: This fluorometric assay measures the ability of a test compound to inhibit the enzymatic activity of DPP-4. The enzyme cleaves a specific synthetic substrate, releasing a fluorescent molecule, which is quantified.
Methodology:
-
Reagents: Recombinant human DPP-4 enzyme, DPP-4 assay buffer, a fluorogenic substrate such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).[9]
-
Preparation: Prepare serial dilutions of sitagliptin (or test compound) in assay buffer.
-
Reaction Setup: In a 96-well microplate, add the DPP-4 enzyme to wells containing either the test compound dilutions or buffer (for control).[10]
-
Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[10]
-
Initiation: Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.[9]
-
Measurement: Read the fluorescence (e.g., excitation at 360 nm, emission at 460 nm) kinetically over a period of 15-30 minutes at 37°C using a fluorescence plate reader.[10]
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition for each compound concentration relative to the uninhibited control. The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal model.
Preclinical Oral Glucose Tolerance Test (OGTT)
Principle: The OGTT is an in vivo experiment to assess a compound's effect on glucose disposal after an oral glucose challenge in animal models of diabetes or in healthy animals.
Methodology:
-
Animal Model: Use relevant rodent models (e.g., Zucker Diabetic Fatty rats) or healthy mice/rats.
-
Fasting: Fast the animals overnight (e.g., 12-16 hours) with free access to water.
-
Dosing: Administer sitagliptin (or vehicle control) orally at a predetermined time (e.g., 60 minutes) before the glucose challenge.
-
Baseline Blood Sample: Collect a baseline blood sample (time 0) from the tail vein.
-
Glucose Challenge: Administer a concentrated glucose solution orally (e.g., 2 g/kg body weight).
-
Post-Challenge Sampling: Collect subsequent blood samples at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose load.
-
Analysis: Measure blood glucose concentrations in each sample.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion. A significant reduction in the glucose AUC in the sitagliptin-treated group compared to the vehicle group indicates efficacy.
Phase III Clinical Trial Design: Add-on to Metformin
Principle: To evaluate the efficacy and safety of sitagliptin as an add-on therapy in patients with T2DM who have inadequate glycemic control on metformin alone.
Methodology:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[11]
-
Patient Population: Patients with T2DM (e.g., ages 18-78) with inadequate glycemic control (e.g., HbA1c 7.0% to 10.0%) while on a stable, high dose of metformin (≥1500 mg/day).[2]
-
Randomization: Patients are randomized (e.g., in a 2:1 or 1:1 ratio) to one of two treatment arms:
-
Sitagliptin 100 mg once daily + ongoing metformin.
-
Placebo once daily + ongoing metformin.
-
-
Primary Endpoint: The primary efficacy endpoint is the change from baseline in HbA1c at the end of the treatment period.[12]
-
Secondary Endpoints: May include the change from baseline in fasting plasma glucose (FPG), 2-hour postprandial glucose (PPG), the proportion of patients achieving a target HbA1c (e.g., <7.0%), and assessments of beta-cell function.[5]
-
Safety Assessment: Monitor adverse events, body weight changes, and incidence of hypoglycemia throughout the study.
-
Statistical Analysis: The primary analysis is typically an analysis of covariance (ANCOVA) on the primary endpoint, with treatment as a factor and baseline HbA1c as a covariate.
Visualizations of Key Pathways and Processes
Caption: The Incretin Pathway and Sitagliptin's Point of Intervention.
Caption: Logical Workflow of Sitagliptin's Discovery Program.
References
- 1. ono-pharma.com [ono-pharma.com]
- 2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 3. Disposition of the dipeptidyl peptidase 4 inhibitor sitagliptin in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimation of HbA1c response to sitagliptin by change in glycated albumin level for 2 weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New combination treatments in the management of diabetes: focus on sitagliptin – metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sitagliptin: review of preclinical and clinical data regarding incidence of pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Pharmacokinetics of the Dipeptidyl Peptidase 4 Inhibitor Saxagliptin in Rats, Dogs, and Monkeys and Clinical Projections | Semantic Scholar [semanticscholar.org]
- 11. Addition of sitagliptin to ongoing metformin monotherapy improves glycemic control in Japanese patients with type 2 diabetes over 52 weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Degradation Pathways and Byproducts of Sitagliptin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways and byproducts of sitagliptin (B1680988) hydrochloride, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. Understanding the stability of sitagliptin and its degradation products is critical for ensuring the safety, efficacy, and quality of its pharmaceutical formulations. This document summarizes findings from various forced degradation studies, detailing the byproducts formed under acidic, basic, oxidative, thermal, and photolytic stress conditions.
Core Degradation Pathways of Sitagliptin
Sitagliptin is susceptible to degradation under various stress conditions, primarily through the hydrolysis of its amide bond. The molecule's structure contains several sites that can be targeted by different degradation mechanisms. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are instrumental in identifying potential degradation products and establishing the intrinsic stability of the drug substance.[1][2]
Acidic Degradation
Under acidic conditions, sitagliptin undergoes hydrolysis of the amide linkage, which is the principal degradation pathway.[3][4] This cleavage results in the formation of two primary degradation products:
-
DP1: 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[5][6][7]triazolo[4,3-a]pyrazine [3][8][9][10]
-
DP2: (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid [11][12][13][14][15]
Studies have shown that significant degradation occurs in the presence of strong acids like 2.5 M HCl at elevated temperatures (e.g., 60°C), with approximately 20% degradation observed after 6 hours.[3] The degradation kinetics in acidic media have been reported to follow both first-order and second-order models.[3][16]
Alkaline Degradation
In alkaline conditions, sitagliptin also degrades primarily through the hydrolysis of the amide bond, similar to the acidic pathway.[8] The degradation is generally more rapid and extensive in basic media compared to acidic conditions.[16] One of the major degradation products identified under alkaline stress is 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[5][6][7]triazolo[4,3-a]pyrazine , the same byproduct (DP1) as in acidic degradation.[8]
Oxidative Degradation
Sitagliptin shows susceptibility to oxidative stress. Studies using hydrogen peroxide (H₂O₂) have demonstrated the formation of several degradation products.[5][17] While the exact structures of all oxidative degradants are not consistently reported across all literature, it is a significant degradation pathway to consider.
Thermal and Photolytic Degradation
Thermal and photolytic stress can also induce the degradation of sitagliptin. The extent of degradation is dependent on the temperature, duration of exposure, and the wavelength of light.[5] Under photolytic conditions, nucleophilic aromatic photosubstitution has been proposed as a characteristic reaction, where fluoride (B91410) atoms on the phenyl ring are replaced by hydroxide (B78521) groups.[18]
Quantitative Analysis of Sitagliptin Degradation
The following table summarizes the quantitative data on sitagliptin degradation under various stress conditions as reported in the literature. It is important to note that the experimental conditions vary between studies, which can affect the extent of degradation.
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 2.5 M HCl | 6 hours | 60°C | ~20% | [3] |
| 2 M HCl | - | - | Rapid | [16] | |
| 0.1 N HCl | 1 month | Room Temperature | 5.12% | [5][19] | |
| Base Hydrolysis | 2 M NaOH | - | - | Rapid | [16] |
| 0.1 N NaOH | 2 weeks | Room Temperature | 69.91% | [5][19] | |
| Oxidative Degradation | 33% H₂O₂ | 24 hours | Room Temperature | 7.52% | [5][19] |
| 3% H₂O₂ | 48 hours | Room Temperature | Significant | [5] | |
| Thermal Degradation | Dry Heat | 2 weeks | 80°C | 2.25% | [5][19] |
| Photolytic Degradation | UV Light (256 nm) | 2 weeks | Room Temperature | 22.96% | [5][19] |
Experimental Protocols for Forced Degradation Studies
The following are representative protocols for conducting forced degradation studies on sitagliptin, synthesized from methodologies described in the scientific literature.
Preparation of Stock Solution
A stock solution of sitagliptin hydrochloride (e.g., 1 mg/mL) is prepared in a suitable solvent, typically methanol (B129727) or a mixture of methanol and water.
Acidic Hydrolysis
-
To a specific volume of the stock solution, add an equal volume of an acid solution (e.g., 1 N HCl or 2.5 M HCl).
-
The mixture is then heated (e.g., at 60°C) for a defined period (e.g., 30 minutes to 6 hours).
-
After the incubation period, the solution is cooled to room temperature and neutralized with a corresponding molar equivalent of a base (e.g., 1 N NaOH).
-
The final solution is diluted with the mobile phase to a suitable concentration for analysis.
Alkaline Hydrolysis
-
To a specific volume of the stock solution, add an equal volume of a basic solution (e.g., 0.1 N NaOH or 2 M NaOH).
-
The solution is kept at room temperature or heated for a specified duration.
-
After the incubation period, the solution is neutralized with a corresponding molar equivalent of an acid (e.g., 0.1 N HCl).
-
The final solution is diluted with the mobile phase for analysis.
Oxidative Degradation
-
A specific volume of the stock solution is treated with a solution of hydrogen peroxide (e.g., 3% or 30% H₂O₂).
-
The mixture is stored at room temperature for a defined period (e.g., 24-48 hours).
-
The final solution is diluted with the mobile phase for analysis.
Thermal Degradation
A sample of the solid this compound powder is placed in a petri dish and exposed to dry heat in an oven at a specific temperature (e.g., 80°C) for a set duration (e.g., 24 hours to 2 weeks). After exposure, a solution of a specific concentration is prepared for analysis.
Photolytic Degradation
A solution of this compound is exposed to UV light (e.g., at 254 nm) in a photostability chamber for a defined period (e.g., 18 hours to 2 weeks). A control sample is kept in the dark to differentiate between photolytic and thermal degradation.
Analytical Method
The analysis of the stressed samples is typically performed using a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with a UV or photodiode array (PDA) detector. Mass spectrometry (MS) is used for the identification and characterization of the degradation products.
Visualizing Degradation Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the primary degradation pathway of sitagliptin and a general workflow for forced degradation studies.
Caption: Acidic and Alkaline Degradation Pathway of Sitagliptin.
Caption: General Workflow for Forced Degradation Studies.
References
- 1. Sitagliptin ameliorates oxidative stress in experimental diabetic nephropathy by diminishing the miR-200a/Keap-1/Nrf2 antioxidant pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. seer.ufrgs.br [seer.ufrgs.br]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Micelle-enhanced spectrofluorimetric method for determination of sitagliptin and identification of potential alkaline degradation products using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrimidine Hydrochloride: The Key Synthetic Intermediate of Sitagliptin - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 10. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride | 762240-92-6 [chemicalbook.com]
- 11. Sitagliptin Acid Impurity | CAS No- 936630-57-8 | Simson Pharma Limited [simsonpharma.com]
- 12. drjcrbio.com [drjcrbio.com]
- 13. store.usp.org [store.usp.org]
- 14. researchgate.net [researchgate.net]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijpsr.com [ijpsr.com]
- 18. researchgate.net [researchgate.net]
- 19. globalresearchonline.net [globalresearchonline.net]
Unraveling the Crystalline Landscape of Sitagliptin Hydrochloride: A Technical Guide to Polymorphism Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the crystal structure and polymorphism of sitagliptin (B1680988) hydrochloride, a potent dipepeptidyl peptidase-4 (DPP-4) inhibitor. Understanding the solid-state properties of this active pharmaceutical ingredient (API) is critical for ensuring drug product quality, stability, and bioavailability.[1][2] This document details the various known polymorphic forms of sitagliptin hydrochloride, their characterization, and the experimental protocols for their analysis.
Introduction to Sitagliptin and the Significance of Polymorphism
Sitagliptin is an oral antihyperglycemic agent used for the treatment of type 2 diabetes.[1] It functions by inhibiting the DPP-4 enzyme, which in turn increases the levels of incretin (B1656795) hormones, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release.[3] While the commercially available product, Januvia®, contains sitagliptin phosphate (B84403) monohydrate, the hydrochloride salt has been extensively studied for its crystalline properties.[3]
The phenomenon of polymorphism, where a compound exists in multiple crystalline forms with different internal lattice structures, can significantly impact the physicochemical properties of an API, including:
-
Solubility and Dissolution Rate: Different polymorphs can exhibit varying solubilities, which directly affects the drug's dissolution rate and, consequently, its bioavailability.[1][2]
-
Stability: Polymorphs have different thermodynamic stabilities. A metastable form may convert to a more stable form over time, potentially altering the drug product's performance.[1][2][4]
-
Mechanical Properties: Properties like flowability and compressibility are crucial for formulation and manufacturing processes and can vary between polymorphs.
Therefore, a thorough understanding and control of this compound's polymorphism are paramount during drug development.[1][2]
Polymorphic Forms of this compound
Several polymorphic forms of this compound have been identified and characterized, primarily through X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).[3][5] It is important to note that complete single-crystal X-ray crystallographic data, including unit cell parameters and atomic coordinates, are not consistently available in the public domain for all this compound polymorphs.[3]
Crystalline Forms
Numerous crystalline forms of this compound have been reported in scientific literature and patents. Below is a summary of the characteristic XRPD peaks for some of the identified forms.
Table 1: X-Ray Powder Diffraction Data for this compound Polymorphs
| Polymorphic Form | Characteristic 2θ Peaks (±0.2°) | Reference |
| Form I | 7.5, 19.3, 25.4 | [5] |
| Form II | 13.6, 17.7, 24.9 | [5] |
| Form III | 6.50, 7.96, 13.69, 16.01, 17.97, 18.61, 19.72, 20.26, 22.56, 24.63, 25.35, 25.60, 26.98, 29.31, 31.54 | [6] |
| Form L11 | 6.21, 8.74, 9.76, 12.31, 16.59, 17.39, 17.92, 18.73, 19.26, 20.66, 21.73, 22.18, 22.86, 23.43, 24.56, 25.60, 26.16, 27.45, 27.88, 31.84, 33.35, 35.81 | [7] |
| Monohydrate | 6.712, 8.141, 13.911, 16.127, 18.212, 18.851, 19.792, 19.883, 22.792, 25.653, 27.217 | [8] |
Amorphous Form
An amorphous form of this compound has also been described.[9] Amorphous solids lack a long-range ordered crystal lattice, which can lead to higher solubility and faster dissolution rates compared to their crystalline counterparts. However, they are often less stable and more prone to crystallization.
Thermal Analysis
Differential Scanning Calorimetry (DSC) is a key technique for characterizing the thermal behavior of polymorphs, such as melting points and phase transitions.
Table 2: Differential Scanning Calorimetry Data for Sitagliptin Salts
| Form of Sitagliptin | Onset of Melting Transition (°C) | Peak Melting Point (Tpeak) (°C) | Reference |
| Hydrochloride (Novel Polymorph) | 195.8 ± 2 | 202.3 ± 2 | [5][10] |
| Base | 117.81 | 120.29 | [11] |
| Phosphate Monohydrate | 126.76 (dehydration), 140.61 (crystalline transition) | 134.43 (dehydration), 142.30 (crystalline transition), 206.37 (melting) | [1][11] |
| Phosphate Anhydrous | 212.58 | 214.92 | [1][11] |
The phosphate salts of sitagliptin generally exhibit greater thermal stability than the sitagliptin base.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducible preparation and characterization of this compound polymorphs.
Preparation of Polymorphic Forms
Form I:
-
Reaction: React sitagliptin free base with isopropanolic HCl in isopropanol (B130326).[3]
-
Isolation: Filter the resulting precipitate.
-
Washing: Wash the precipitate with isopropanol and diethyl ether.
-
Drying: Dry the solid under vacuum at 60°C to yield Form I.[3]
Form II:
-
Dissolution: Dissolve 2.0 g of this compound Form I in 125 ml of ethyl acetate (B1210297) by heating in an oil bath preheated to 125°C for approximately 30 minutes until a clear solution is obtained.[3]
-
Crystallization: Allow the solution to cool to room temperature and stir overnight.[3]
-
Isolation: Filter the resulting crystalline solid.
-
Drying: Dry the solid at 60°C under 5 mbar vacuum for 4 hours to yield Form II.[3]
This compound Monohydrate:
-
Dissolution: Charge 100g of sitagliptin free base and 360g of isopropyl acetate into a 1000ml four-necked flask.[3]
-
Heating and Filtration: Heat the mixture to 45-60°C to achieve complete dissolution, followed by hot filtration.[3]
-
Crystallization: Add a suitable amount of water to the filtrate, followed by the addition of seed crystals. Subsequently, add 51g of a hydrochloric acid-ethyl acetate solution.[3]
-
Cooling and Isolation: Cool the mixture to 0-5°C and maintain this temperature to allow for crystallization. Isolate the resulting solid by suction filtration and wash.[3]
-
Drying: Dry the wet product in an oven at 55°C for over 10 hours to yield this compound monohydrate.[3]
Characterization Methods
X-Ray Powder Diffraction (XRPD):
-
Instrument: Bruker-AXS D8 Advance powder X-ray diffractometer.
-
Sample Preparation: Grind the sample in an agate mortar and prepare on a PMMA specimen holder with a flatted surface.
-
Measurement: Rotate the specimen holder in the zθ plane at 20 rpm during measurement.[5]
-
Typical Conditions: Use a Cu-anode (λ = 1.54 Å), operate the X-ray source at 30kV and 10 mA, and use a Ni filter to strip K-beta radiation. A typical measuring range is 3-40° 2θ with a step width of 0.012° and a scan speed of 1.45°/minute.[7]
Differential Scanning Calorimetry (DSC):
-
Instrument: Mettler Toledo 822e DSC instrument.[5]
-
Sample Preparation: Place a sample amount of 1.5 to 2 mg in a hermetically sealed aluminum pan, with a blank hermetically sealed aluminum pan as the reference.[5][7]
-
Measurement: Heat the sample from 30°C to 300°C at a rate of 10°C/min with a nitrogen flow of 50 ml/min.[5]
Thermogravimetric Analysis (TGA):
-
TGA is used to measure changes in mass as a function of temperature. This is particularly useful for identifying solvates and hydrates by quantifying the loss of solvent upon heating.
Spectroscopic Techniques:
-
Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These techniques are used to probe the molecular vibrations within the crystal lattice. Differences in the spectra of various polymorphs can arise from differences in intermolecular interactions and molecular conformations.[1][11]
Visualizing Polymorphic Relationships and Analysis Workflow
The following diagrams illustrate the logical relationships between different forms of sitagliptin and the workflow for their characterization.
Caption: Relationship between this compound forms and characterization methods.
Caption: General experimental workflow for polymorph preparation and analysis.
Conclusion
The polymorphic landscape of this compound is complex, with multiple crystalline forms and an amorphous state identified. A thorough characterization using a combination of analytical techniques, most notably XRPD and DSC, is essential for identifying and controlling the desired solid form. The choice of solvent and crystallization conditions plays a critical role in determining the resulting polymorph. For drug development professionals, a comprehensive understanding of these forms and their interrelationships is crucial for ensuring the development of a safe, effective, and stable pharmaceutical product. Further research to elucidate the complete single-crystal structures of all polymorphs would provide deeper insights into their structure-property relationships.
References
- 1. Solid-State Characterization of Different Crystalline Forms of Sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2012025944A2 - Sitagliptin, salts and polymorphs thereof - Google Patents [patents.google.com]
- 7. WO2015170340A2 - Novel polymorphs of this compound, processes for its preparation and pharmaceutical composition thereof - Google Patents [patents.google.com]
- 8. CN110857302A - Preparation method of this compound monohydrate crystal form - Google Patents [patents.google.com]
- 9. WO2013084210A1 - Amorphous form of sitagliptin salts - Google Patents [patents.google.com]
- 10. WO2010000469A2 - Crystalline salts of sitagliptin - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
The Dichotomy of Action: An In-depth Technical Guide to the In Vitro and In Vivo Effects of Sitagliptin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sitagliptin (B1680988), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, has become a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic efficacy stems from a well-defined mechanism of action: the prevention of the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This guide provides a comprehensive technical overview of the in vitro and in vivo effects of sitagliptin hydrochloride, offering a detailed examination of its biochemical and physiological actions. Through a synthesis of preclinical and clinical data, this document elucidates the journey of sitagliptin from a targeted enzymatic inhibitor in a test tube to a modulator of complex physiological pathways in living organisms.
Introduction: The Incretin Effect and the Role of DPP-4
The incretin effect describes the phenomenon whereby oral glucose administration elicits a significantly greater insulin (B600854) response than an equivalent intravenous glucose infusion. This is primarily mediated by the gut-derived hormones GLP-1 and GIP. In individuals with type 2 diabetes, the incretin effect is diminished. The enzyme DPP-4 rapidly inactivates GLP-1 and GIP, thereby limiting their insulinotropic actions. Sitagliptin works by competitively and reversibly inhibiting DPP-4, thus prolonging the activity of active GLP-1 and GIP.[1][2][3] This leads to enhanced glucose-dependent insulin secretion, suppressed glucagon (B607659) release, and improved glycemic control.[1][4]
In Vitro Effects of Sitagliptin
The in vitro evaluation of sitagliptin has been crucial in defining its core mechanism of action and selectivity. These studies provide a foundational understanding of its direct interaction with its molecular target, DPP-4.
Enzymatic Inhibition of DPP-4
In vitro assays are fundamental to characterizing the potency and kinetics of enzyme inhibitors. Sitagliptin has been shown to be a potent, competitive, and reversible inhibitor of the DPP-4 enzyme.[5][6]
Table 1: In Vitro DPP-4 Inhibition by Sitagliptin
| Parameter | Value | Species/System | Reference |
| IC50 | 19 nM | Human DPP-4 | [7] |
| Mechanism | Competitive, Reversible | Human DPP-4 | [5][6] |
Cellular and Islet-Level Effects
Beyond direct enzyme inhibition, in vitro studies using cell lines and isolated pancreatic islets have shed light on the downstream cellular consequences of DPP-4 inhibition.
-
Anti-inflammatory Effects in Pancreatic Islets: In isolated pancreatic islets from high-fat diet-fed mice, sitagliptin treatment significantly reduced the mRNA expression of several pro-inflammatory cytokines, including MCP-1 (3.3-fold reduction), IL-6 (2-fold reduction), IL-12(p40) (2.2-fold reduction), and IL-12(p35) (5-fold reduction).[8]
-
Beta-Cell Proliferation: Studies have suggested that sitagliptin may promote beta-cell proliferation. In diabetic mice with islet grafts, sitagliptin treatment increased the number of BrdU-positive (proliferating) beta-cells.[9]
In Vivo Effects of Sitagliptin
In vivo studies, encompassing both animal models and human clinical trials, are essential for understanding the integrated physiological effects of sitagliptin in a complex biological system.
Pharmacodynamic Effects: DPP-4 Inhibition and Incretin Levels
Following oral administration, sitagliptin rapidly inhibits plasma DPP-4 activity, leading to a significant increase in the circulating levels of active GLP-1 and GIP.
Table 2: In Vivo Pharmacodynamic Effects of Sitagliptin
| Parameter | Effect | Animal Model/Human Study | Dose | Reference |
| Plasma DPP-4 Inhibition | >70% inhibition at 8 hours | ob/ob mice | 10 mg/kg, p.o. | [1][5] |
| Plasma DPP-4 Inhibition | ~90% trough inhibition | Humans with T2DM | 100 mg/day | [10] |
| Active GLP-1 Levels | 5.2-fold increase (1.2 to 6.5 pmol/l) | Mice | Not specified | [11] |
| Intact GLP-1 Augmentation | 78.4% increase | Humans with T2DM on liraglutide | 100 mg | [12][13] |
| Intact GIP Augmentation | 90.2% increase | Humans with T2DM on liraglutide | 100 mg | [12][13] |
Metabolic Effects: Glucose, Insulin, and Glucagon
The primary therapeutic outcome of sitagliptin administration is the improvement of glycemic control, achieved through the modulation of pancreatic alpha- and beta-cell function.
Table 3: In Vivo Metabolic Effects of Sitagliptin
| Parameter | Effect | Animal Model/Human Study | Dose | Reference |
| Glucose Excursion (OGTT) | ~35% reduction at 8 hours | ob/ob mice | 10 mg/kg, p.o. | [1][5] |
| Fasting Blood Glucose | 21% reduction | High-fat diet mice | 4 g/kg in diet | [8] |
| Plasma Glucagon | 33% reduction | SHROB rats (prediabetic) | 30 mg/kg/day | [14][15] |
| Postprandial Glucagon | 7-14% reduction | Humans with T2DM | Single dose | [16] |
| Postprandial Insulin | 21-22% increase | Humans with T2DM | Single dose | [16] |
Pancreatic Islet Morphology
Long-term studies in animal models suggest that sitagliptin may have beneficial effects on pancreatic islet structure. In a rodent model of type 2 diabetes, chronic treatment with a sitagliptin analog led to a normalization of beta-cell mass and the beta-cell-to-alpha-cell ratio.[17] In another study, sitagliptin-treated diabetic rats showed a significant increase in both the number and size of pancreatic islets.[18]
Signaling Pathways
The physiological effects of sitagliptin are mediated through the enhancement of the GLP-1 signaling pathway in pancreatic beta-cells.
Caption: Sitagliptin-mediated GLP-1 signaling pathway in pancreatic beta-cells.
Experimental Protocols
In Vitro DPP-4 Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and published methodologies.[19][20][21]
-
Reagent Preparation:
-
Prepare DPP-4 Assay Buffer.
-
Reconstitute the fluorometric substrate (e.g., H-Gly-Pro-AMC) in assay buffer to the desired stock concentration.
-
Prepare a stock solution of sitagliptin in a suitable solvent (e.g., DMSO or water).
-
Prepare a solution of recombinant DPP-4 enzyme in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add serial dilutions of sitagliptin or control vehicle to designated wells.
-
Add the DPP-4 enzyme solution to all wells except for the blank.
-
Incubate for 10-15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the DPP-4 substrate solution to all wells.
-
Measure the fluorescence intensity kinetically or at a fixed time point (e.g., 30 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Calculate the percentage of inhibition for each sitagliptin concentration relative to the uninhibited control.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Measurement of Active GLP-1 Levels (In Vivo)
This protocol outlines the key steps for measuring active GLP-1 in plasma samples using a commercial ELISA kit.[22][23][24][25]
-
Sample Collection:
-
Collect blood from animals or human subjects into tubes containing a DPP-4 inhibitor (e.g., Pefabloc SC, DPP4-inhibitor cocktails) and an anticoagulant (e.g., EDTA).
-
Immediately centrifuge the blood at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
ELISA Procedure (General Steps):
-
Bring all reagents and samples to room temperature.
-
Prepare GLP-1 standards and quality controls as per the kit instructions.
-
Add standards, controls, and plasma samples to the appropriate wells of the antibody-coated microplate.
-
Incubate as specified in the protocol (e.g., 1-2 hours at room temperature or 37°C).
-
Wash the plate multiple times with the provided wash buffer.
-
Add the detection antibody (e.g., HRP-conjugated) and incubate.
-
Wash the plate again to remove unbound detection antibody.
-
Add the substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Read the absorbance at the specified wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of active GLP-1 in the samples by interpolating their absorbance values from the standard curve.
-
Oral Glucose Tolerance Test (OGTT) in Mice
This is a standard protocol to assess glucose homeostasis in rodent models.[1]
-
Animal Preparation:
-
Fast the mice overnight (e.g., 12-16 hours) with free access to water.
-
Record the baseline body weight.
-
-
Drug Administration:
-
Administer sitagliptin (e.g., 10 mg/kg) or vehicle control via oral gavage at a specified time before the glucose challenge (e.g., 60 minutes).
-
-
Glucose Challenge and Blood Sampling:
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Collect subsequent blood samples at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose load.
-
-
Glucose Measurement:
-
Measure blood glucose concentrations using a glucometer.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration at each time point for each treatment group.
-
Calculate the area under the curve (AUC) for glucose excursion to quantify the overall glucose tolerance.
-
Conclusion
The comprehensive analysis of this compound's effects, from the molecular interactions observed in vitro to the complex physiological responses documented in vivo, provides a clear and compelling picture of its therapeutic utility. In vitro studies unequivocally establish its potent and selective inhibition of DPP-4. This targeted action is translated in vivo into a cascade of beneficial metabolic effects, including the elevation of active incretin hormones, enhancement of glucose-dependent insulin secretion, and suppression of glucagon release. The culmination of these effects is a significant improvement in glycemic control, with evidence also suggesting potential long-term benefits for pancreatic beta-cell health. This guide underscores the importance of a multi-level investigational approach in drug development, demonstrating how a precise molecular mechanism can be leveraged to achieve profound and clinically meaningful physiological outcomes.
References
- 1. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifelinkr.com [lifelinkr.com]
- 3. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 4. ijrti.org [ijrti.org]
- 5. researchgate.net [researchgate.net]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dipeptidyl peptidase IV inhibitor sitagliptin reduces local inflammation in adipose tissue and in pancreatic islets of obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Addition of a dipeptidyl peptidase-4 inhibitor, sitagliptin, to ongoing therapy with the glucagon-like peptide-1 receptor agonist liraglutide: A randomized controlled trial in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sitagliptin lowers glucagon and improves glucose tolerance in prediabetic obese SHROB rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of Sitagliptin on Insulin and Glucagon Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. mdpi.com [mdpi.com]
- 19. Assay of dipeptidyl peptidase IV in serum by fluorometry of 4-methoxy-2-naphthylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. lifetechindia.com [lifetechindia.com]
- 21. Dipeptidyl Peptidase IV (DPP4) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 22. raybiotech.com [raybiotech.com]
- 23. bioscience.co.uk [bioscience.co.uk]
- 24. 4adi.com [4adi.com]
- 25. ibl-america.com [ibl-america.com]
Unveiling the Unforeseen: An In-Depth Technical Guide to the In Vitro Off-Target Effects of Sitagliptin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sitagliptin (B1680988), a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely prescribed therapeutic for type 2 diabetes mellitus. Its primary mechanism of action involves the inhibition of DPP-4, leading to increased levels of incretin (B1656795) hormones, enhanced insulin (B600854) secretion, and suppressed glucagon (B607659) release in a glucose-dependent manner. While its on-target effects are well-documented, a growing body of in vitro research has begun to illuminate a landscape of unexpected, off-target cellular and molecular interactions. This technical guide provides a comprehensive overview of these findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways to support further investigation and a deeper understanding of sitagliptin's complete pharmacological profile.
I. Selectivity Profile: Beyond DPP-4
A critical aspect of understanding sitagliptin's off-target potential lies in its selectivity for DPP-4 over other members of the dipeptidyl peptidase family, such as DPP-8 and DPP-9. Inhibition of these latter enzymes has been associated with toxicity in preclinical models.[1] In vitro enzymatic assays have been instrumental in quantifying sitagliptin's selectivity.
Table 1: In Vitro Inhibitory Activity of Sitagliptin Against Dipeptidyl Peptidases
| Enzyme | Inhibitor Concentration (nM) for 50% Inhibition (IC50) | Inhibition Constant (Ki) (nM) | Selectivity vs. DPP-4 (based on Ki) |
| DPP-4 | ~18 - 34[2][3] | 1.3[4] | - |
| DPP-8 | >19,000[4] | 33,780[5][6] | ~26,000-fold |
| DPP-9 | >19,000[4] | 55,142[5][6] | ~42,400-fold |
Experimental Protocol: In Vitro DPP Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of sitagliptin against DPP-4, DPP-8, and DPP-9.
Materials:
-
Recombinant human DPP-4, DPP-8, and DPP-9 enzymes.
-
Fluorogenic substrate (e.g., Gly-Pro-aminomethylcoumarin).
-
Sitagliptin phosphate (B84403) monohydrate.
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, with 0.1 mg/mL BSA).
-
96-well microplates.
-
Fluorescence plate reader.
Procedure:
-
A dilution series of sitagliptin is prepared in the assay buffer.
-
The recombinant DPP enzyme is added to the wells of the microplate.
-
The sitagliptin dilutions are added to the respective wells and incubated with the enzyme for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.
-
The fluorescence intensity is measured kinetically over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
The rate of substrate hydrolysis is calculated from the linear portion of the kinetic curve.
-
IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of sitagliptin concentration and fitting the data to a four-parameter logistic equation.
-
Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
II. Cardiovascular Signaling: A Case of Non-Interference
Contrary to some other gliptins, in vitro studies have demonstrated that sitagliptin does not exert off-target effects on key cardiac signaling molecules, namely Ca2+/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC), in cardiomyocytes.[6][7][8] This is a significant finding, as alterations in these pathways can be linked to adverse cardiovascular events.
Table 2: Effect of Sitagliptin on Cardiomyocyte Signaling Molecules
| Signaling Molecule | Cell Type | Sitagliptin Concentration | Observed Effect |
| CaMKII phosphorylation | HL-1 cardiomyocytes | Up to 2 µM | No significant change[7][8] |
| PKC activity | HL-1 cardiomyocytes | Up to 10 µM | No significant change[6][7][8] |
Experimental Protocol: Western Blotting for CaMKII Phosphorylation
Objective: To assess the effect of sitagliptin on the phosphorylation status of CaMKII in cardiomyocytes.
Materials:
-
HL-1 cardiomyocyte cell line.
-
Cell culture medium and supplements.
-
Sitagliptin.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting transfer system.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against phosphorylated CaMKII (p-CaMKII) and total CaMKII.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
HL-1 cells are cultured to a suitable confluency.
-
Cells are treated with various concentrations of sitagliptin for a specified duration.
-
Following treatment, cells are washed with ice-cold PBS and lysed.
-
The protein concentration of the cell lysates is determined using a BCA assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with the primary antibody against p-CaMKII overnight at 4°C.
-
After washing, the membrane is incubated with the HRP-conjugated secondary antibody.
-
The membrane is incubated with a chemiluminescent substrate, and the signal is detected using an imaging system.
-
The membrane is then stripped and re-probed with an antibody against total CaMKII to normalize for protein loading.
-
Densitometric analysis is performed to quantify the relative levels of p-CaMKII.
III. Modulation of Autophagy in Endothelial Cells
Several in vitro studies have revealed an unexpected role for sitagliptin in the regulation of autophagy, a cellular process critical for the degradation and recycling of damaged organelles and proteins, particularly in endothelial cells under hyperglycemic conditions.[9][10][11]
Table 3: Sitagliptin's Influence on Autophagy Markers in Endothelial Cells
| Cell Type | Condition | Sitagliptin Concentration | Effect on Autophagy Markers | Implicated Signaling Pathway |
| Human Umbilical Vein Endothelial Cells (HUVECs) | High Glucose | 0.1 - 100 µM | Inhibition of excessive autophagy (decreased LC3-II and beclin-1)[9][10] | JNK-Bcl-2-Beclin-1[10] |
| Endothelial Progenitor Cells (EPCs) | High Glucose | 3 µM | Restoration of basal autophagy (increased LC3-II, decreased p62)[12] | AMPK/ULK1[12] |
Experimental Workflow for Autophagy Assessment
Caption: Experimental workflow for investigating sitagliptin's effect on autophagy.
Signaling Pathways Implicated in Sitagliptin-Mediated Autophagy Regulation
Caption: Signaling pathways in sitagliptin-regulated autophagy.
IV. Immunomodulatory Effects on T-Cells
Beyond its metabolic functions, sitagliptin has been shown to exert direct immunomodulatory effects in vitro. Studies on human peripheral blood mononuclear cells (PBMCs) have demonstrated that sitagliptin can inhibit T-cell proliferation and modulate cytokine production.[13][14]
Table 4: In Vitro Immunomodulatory Effects of Sitagliptin
| Cell Type | Stimulation | Sitagliptin Concentration | Observed Effects |
| Human PBMCs | Phytohemagglutinin (PHA) | Dose-dependent | - Inhibition of T-cell proliferation- Decreased CD26 expression- Reduced IFN-γ and IL-17 production- Abolished IL-6 expression- Increased TGF-β1 production[13][14] |
Experimental Protocol: T-Cell Proliferation Assay (MTT Assay)
Objective: To evaluate the effect of sitagliptin on the proliferation of stimulated T-cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs).
-
Ficoll-Paque for PBMC isolation.
-
RPMI-1640 medium with supplements.
-
Phytohemagglutinin (PHA) as a mitogen.
-
Sitagliptin.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or acidified isopropanol).
-
96-well culture plates.
-
Microplate reader.
Procedure:
-
PBMCs are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cells are seeded in a 96-well plate and treated with various concentrations of sitagliptin.
-
PHA is added to the wells to stimulate T-cell proliferation.
-
The plate is incubated for a period of 72 hours at 37°C in a humidified CO2 incubator.
-
MTT solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
A solubilization buffer is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell proliferation is calculated as a percentage relative to the stimulated, untreated control.
V. Potential Interaction with Angiotensin-Converting Enzyme 2 (ACE2)
Recent in silico and some preliminary in vitro studies have suggested a potential interaction between sitagliptin and angiotensin-converting enzyme 2 (ACE2), the primary receptor for SARS-CoV-2 entry into cells.[15][16][17][18] While the physiological relevance of this interaction is still under investigation, it represents an intriguing and unexpected off-target possibility. Molecular docking studies have predicted a binding affinity, and surface plasmon resonance (SPR) has been used to explore the kinetics of this interaction.
Table 5: In Vitro Interaction between Sitagliptin and ACE2
| Assay Type | Key Findings |
| Molecular Docking | Predicted binding of sitagliptin to ACE2 with favorable binding energies.[16] |
| Surface Plasmon Resonance (SPR) | Demonstrated a direct interaction between sitagliptin and ACE2.[15] |
Conceptual Workflow for Investigating Sitagliptin-ACE2 Interaction
Caption: Workflow for studying the sitagliptin-ACE2 interaction.
Conclusion
The in vitro evidence presented in this technical guide highlights that sitagliptin hydrochloride's pharmacological profile extends beyond its well-established role as a DPP-4 inhibitor. The observed off-target effects, including the modulation of autophagy in endothelial cells and immunomodulatory actions on T-cells, open new avenues for research into its potential applications and a more nuanced understanding of its clinical effects. Conversely, the demonstrated lack of interaction with key cardiac signaling molecules like CaMKII and PKC provides reassuring data regarding its cardiovascular safety profile. The potential interaction with ACE2, while still preliminary, warrants further investigation. For drug development professionals and researchers, these findings underscore the importance of comprehensive in vitro profiling to uncover the full spectrum of a drug's biological activities, paving the way for safer and more effective therapeutic strategies.
References
- 1. Discovery of JANUVIA (Sitagliptin), a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Saxagliptin but Not Sitagliptin Inhibits CaMKII and PKC via DPP9 Inhibition in Cardiomyocytes [frontiersin.org]
- 7. Saxagliptin but Not Sitagliptin Inhibits CaMKII and PKC via DPP9 Inhibition in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sitagliptin attenuates endothelial dysfunction independent of its blood glucose controlling effect -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 10. Sitagliptin attenuates endothelial dysfunction independent of its blood glucose controlling effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sitagliptin Attenuates Endothelial Dysfunction of Zucker Diabetic Fatty Rats: Implication of the Antiperoxynitrite and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sitagliptin inhibit human lymphocytes proliferation and Th1/Th17 differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Targeting DPP4-RBD interactions by sitagliptin and linagliptin delivers a potential host-directed therapy against pan-SARS-CoV-2 infections - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Development and Validation of a Stability-Indicating HPLC Method for Sitagliptin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sitagliptin (B1680988), an oral hypoglycemic agent, is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1] It functions by increasing insulin (B600854) production and decreasing glucagon (B607659) production by the pancreas.[2] Accurate and reliable analytical methods are crucial for the quality control of sitagliptin in bulk drug substance and pharmaceutical dosage forms. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of sitagliptin. The method is validated according to the International Conference on Harmonization (ICH) guidelines to ensure its suitability for routine quality control and stability studies.[2][3]
Experimental Protocols
Instrumentation and Chromatographic Conditions
A variety of HPLC systems can be utilized for this analysis. The key is to have a system equipped with a UV detector. The following table summarizes various chromatographic conditions that have been successfully employed for the analysis of sitagliptin.
Table 1: Summary of HPLC Chromatographic Conditions for Sitagliptin Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 (Chiral Separation) |
| Column | Develosil ODS HG-5 RP C18 (150 x 4.6 mm, 5µm) | Cosmosil C18 (250 x 4.6 mm, 5µm)[1] | PRONTOSIL C18 (at 37 °C) | Chiralpak IC (250 x 4.6 mm, 5µm) |
| Mobile Phase | (0.05M) Phosphate Buffer : Acetonitrile (30:70, v/v), pH 2.8 | Methanol : 10mM Phosphate Buffer (60:40, v/v), pH 4.8[1] | Acetonitrile : Acetate Buffer, pH 4.4 (36:64, v/v) | 10 mM Ammonium Acetate with 0.05% Diethylamine : Acetonitrile (40:60, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min[1] | 1.0 mL/min | Not Specified |
| Detection Wavelength | 255 nm[2] | 267 nm[1] | 225 nm | Not Specified |
| Injection Volume | Not Specified | 20 µL[1] | Not Specified | 20 µL |
| Retention Time | Not Specified | 4.6 min[1] | 2.82 min | Not Specified |
Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of sitagliptin reference standard in the mobile phase to obtain a known concentration (e.g., 50 µg/mL).
-
Sample Solution (for Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a portion of the powder equivalent to a target concentration of sitagliptin into a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to the mark. Filter the solution through a 0.45 µm membrane filter before injection.[3]
Method Validation
The developed HPLC method was validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Table 2: Summary of Method Validation Data for Sitagliptin HPLC Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 (Chiral Separation) |
| Linearity Range | 30-70 µg/mL | 10-50 µg/mL[1] | 25-150 µg/mL | 0.0003-0.0045 mg/mL |
| Correlation Coefficient (r²) | Not Specified | 0.9996 | Not Specified | 0.9991 |
| Accuracy (% Recovery) | 98-102% | Not Specified | Not Specified | 95.7-101.7% |
| Precision (%RSD) | < 2% | < 2% | Not Specified | < 2.0% for retention times, < 0.5% for areas |
| LOD | 0.09 µg/mL | 0.743 µg/mL[1] | Not Specified | 0.0001 mg/mL |
| LOQ | 0.027 µg/mL | 2.25 µg/mL[1] | Not Specified | 0.0003 mg/mL |
Forced Degradation Studies (Stability-Indicating Assay)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the analytical method.[3] Sitagliptin was subjected to various stress conditions to induce degradation.
Protocol for Forced Degradation Studies
-
Acidic Hydrolysis: A solution of sitagliptin (e.g., 10 mg in 30 mL) is treated with 0.1N HCl and refluxed at 60°C for a specified period (e.g., 4 hours).[2] The solution is then neutralized with a dilute NaOH solution.[2]
-
Basic Hydrolysis: A solution of sitagliptin is treated with 0.1N NaOH and refluxed at 60°C for a specified period.[2] The solution is then neutralized with a dilute HCl solution.[2]
-
Oxidative Degradation: A solution of sitagliptin is treated with 3% hydrogen peroxide (H₂O₂) and kept in the dark for 24 hours.[2]
-
Thermal Degradation: Sitagliptin powder is kept at an elevated temperature (e.g., 80°C) for 24 hours. A solution can also be prepared and heated.[2]
-
Photolytic Degradation: A solution of sitagliptin is exposed to UV light (e.g., 200 Watt/m²) for a specified duration (e.g., 18 hours).
The results of the forced degradation studies indicated that sitagliptin is susceptible to degradation under acidic, basic, and oxidative conditions, with less significant degradation under thermal and photolytic stress. The analytical method was able to successfully separate the main peak of sitagliptin from the peaks of the degradation products, confirming its stability-indicating properties.
Visualizations
References
Application Notes and Protocols for the Quantitative Analysis of Sitagliptin Hydrochloride in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sitagliptin (B1680988) is an oral dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2] It works by increasing the levels of incretin (B1656795) hormones, which help to control blood sugar levels.[1] Accurate and reliable quantification of sitagliptin in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantitative analysis of sitagliptin hydrochloride in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.
Quantitative Data Summary
Several methods have been developed and validated for the quantification of sitagliptin in human plasma. The following tables summarize the key quantitative data from various published LC-MS/MS and HPLC methods, providing a comparative overview of their performance characteristics.
Table 1: LC-MS/MS Method Parameters and Performance
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Sample Preparation | Liquid-Liquid Extraction (LLE) with Methyl Tert-Butyl Ether (MTBE)[1][2] | Protein Precipitation (PP) with Acetonitrile[3][4][5] | Liquid-Liquid Extraction (LLE) with Ethyl Acetate (B1210297) and n-Hexane[6] | Protein Precipitation (PP) with Methanol[7] |
| Internal Standard (IS) | Sitagliptin-d4[1][2] | Sitagliptin-d4[4][5] | Sitagliptin-d4[6] | Diphenhydramine HCl[7] |
| Linearity Range (ng/mL) | 5 - 1000[1][2] | 1 - 1000[4][5] | 2.002 - 797.437[6] | 5 - 500.03[7] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5[1] | 1[4][5] | 2.002[6] | 5[7] |
| Intra-day Precision (%CV) | 1.52 - 3.72[1] | 1.2 - 6.1[4][5] | Not Reported | 0.53 - 7.12[7] |
| Inter-day Precision (%CV) | 1.81 - 9.87[1] | Not Reported | Not Reported | 4.74 - 11.68[7] |
| Intra-day Accuracy (%) | 95.70 - 105.94[1] | 97.6 - 103[4][5] | Not Reported | 87.09 - 105.05[7] |
| Inter-day Accuracy (%) | 97.20 - 100.23[1] | Not Reported | Not Reported | 95.02 - 97.36[7] |
| Recovery (%) | 79.51 - 83.20[1][8] | Not Reported | 65.9 - 66.2[6] | Consistent[7] |
Table 2: HPLC Method Parameters and Performance
| Parameter | Method 1 | Method 2 |
| Sample Preparation | Liquid-Liquid Extraction with Diethyl Ether[9] | Not specified for plasma |
| Internal Standard (IS) | Rosiglitazone[9] | Loratidine |
| Linearity Range (µg/mL) | 0.1 - 3.2[9] | 0.19 - 200 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.028641[9] | 0.19 |
| Intra-day Precision (%CV) | < 4.55[4] | Not Reported |
| Inter-day Precision (%CV) | < 4.55[4] | < 10.63[10][11] |
| Intra-day Accuracy (%) | 93.56 - 98.56[4] | Not Reported |
| Inter-day Accuracy (%) | 93.56 - 98.56[4] | Not Reported |
| Recovery (%) | 96.42[9] | Not Reported |
Experimental Protocols
This section provides a detailed protocol for a representative LC-MS/MS method for the quantitative analysis of sitagliptin in human plasma. This protocol is based on a liquid-liquid extraction procedure, which offers good recovery and clean extracts.[1]
Materials and Reagents
-
This compound reference standard
-
Sitagliptin-d4 (Internal Standard)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (B52724) (HPLC or LC-MS grade)
-
Ammonium (B1175870) acetate
-
Formic acid
-
Methyl Tert-Butyl Ether (MTBE)
-
Human plasma (K2EDTA as anticoagulant)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Microcentrifuge
-
Nitrogen evaporator
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Dissolve sitagliptin and sitagliptin-d4 reference standards in methanol to prepare individual stock solutions at a concentration of 1 mg/mL.[1]
-
Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with 50% acetonitrile.[1]
-
Internal Standard Working Solution (1000 ng/mL): Dilute the sitagliptin-d4 stock solution with 50% acetonitrile to a final concentration of 1000 ng/mL.[1]
-
Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the working standard solutions into blank human plasma.[1]
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.[1]
-
Add 20 µL of the internal standard working solution (1000 ng/mL) to each tube (except for blank samples).[1]
-
Add 2 mL of MTBE as the extraction solvent.[1]
-
Vortex the mixture vigorously for 10 minutes.[1]
-
Centrifuge the samples at 1699 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the upper organic layer to a new tube.[1]
-
Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A validated HPLC or UHPLC system.
-
Mobile Phase: A 1:1 blend of 5 mM ammonium acetate (with 0.04% formic acid) and acetonitrile.[1][2]
-
Injection Volume: 5-10 µL.
-
Column Temperature: 35-40°C.[6]
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1][8]
-
MRM Transitions:
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of sitagliptin in plasma.
Bioanalytical Method Validation Parameters
Caption: Key parameters for bioanalytical method validation.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of sitagliptinin human plasma using protein precipitation and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Simple and rapid LC-MS/MS method for determination of sitagliptin in human plasma and application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. jddtonline.info [jddtonline.info]
- 11. jddtonline.info [jddtonline.info]
Application Notes and Protocols for Sitagliptin Hydrochloride in Cell-Based Insulin Secretion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sitagliptin (B1680988) hydrochloride is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor.[1][2] DPP-4 is the enzyme responsible for the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By inhibiting DPP-4, sitagliptin increases the levels of active GLP-1 and GIP, which in turn potentiate glucose-dependent insulin (B600854) secretion from pancreatic beta-cells and suppress glucagon (B607659) release from alpha-cells.[3][5] These application notes provide detailed protocols for utilizing sitagliptin hydrochloride in cell-based assays to study its effects on insulin secretion in relevant pancreatic beta-cell models.
Mechanism of Action: Sitagliptin-Mediated Insulin Secretion
Sitagliptin's primary mechanism of enhancing insulin secretion is indirect. By preventing the breakdown of endogenously released or exogenously added GLP-1 and GIP, it amplifies their signaling cascade in pancreatic beta-cells. This signaling is initiated by the binding of these incretin hormones to their respective G-protein coupled receptors (GPCRs) on the beta-cell surface.
Caption: Sitagliptin's mechanism of action on insulin secretion.
Data Presentation
The following tables summarize the quantitative effects of sitagliptin on insulin and GLP-1 secretion from various in vitro and in vivo studies.
Table 1: Effect of Sitagliptin on Insulin Secretion Rate (ISR) in Humans
| Condition | Treatment | Mean ISR Change from Placebo | Reference |
| Hyperglycemic Clamp (HGC) | Sitagliptin | +50% | [6] |
| HGC with Meal Challenge | Sitagliptin | +20% | [6] |
Table 2: Effect of Sitagliptin on Active GLP-1 Levels in Human Islets
| Treatment | Fold Increase in Active GLP-1 | Reference |
| Sitagliptin (200 nmol/L) | ~7-fold | [7] |
Table 3: Effect of Sitagliptin Treatment on Beta-Cell Function and GLP-1 Levels in Patients with Type 2 Diabetes
| Parameter | Before Treatment (Mean ± SD) | After 3 Months Sitagliptin (100 mg/day) (Mean ± SD) | p-value | Reference |
| HOMA2-B (%) | 27.35 ± 12.87 | 63.63 ± 27.54 | < 0.001 | |
| HOMA2-IR | 2.15 ± 0.68 | 1.60 ± 0.52 | < 0.001 | |
| Serum GLP-1 (pmol/L) | 8.95 ± 4.23 | 12.83 ± 5.78 | < 0.001 |
Experimental Protocols
1. Cell Culture Protocols
a) MIN6 Mouse Insulinoma Cell Line
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose (25 mM), supplemented with 15% heat-inactivated Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, 2 mM L-glutamine, and 50-55 µM β-mercaptoethanol.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells when they reach 80% confluency. Wash with PBS, detach using a solution like Accutase® or Trypsin-EDTA, and re-seed at an appropriate density.
b) INS-1E Rat Insulinoma Cell Line
-
Growth Medium: RPMI-1640 medium supplemented with 5% heat-inactivated FBS, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, 2 mM glutamine, 10 mM HEPES, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells weekly at a seeding density of 40,000 cells/cm². It is important not to let the cells grow to full confluency to preserve their differentiation potential.
c) Primary Human Pancreatic Islets
-
Culture Medium: CMRL-1066 or other specialized islet culture media supplemented with 10% FBS, 1% Penicillin/Streptomycin, and other necessary growth factors.
-
Culture Conditions: Culture islets in suspension in non-adherent culture flasks or plates at 37°C in a humidified incubator with 5% CO₂. Media should be changed every 2-3 days.
-
Handling: Human islets are delicate and should be handled with care to maintain their integrity and viability. Use wide-bore pipette tips for transfer.
2. Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is a general guideline and can be adapted for MIN6, INS-1E, or human islets.
Caption: Workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA.
-
Glucose solutions (low and high concentrations).
-
This compound stock solution.
-
GLP-1 (optional).
-
Cultured cells (MIN6, INS-1E) or human islets.
-
Multi-well plates.
Procedure:
-
Cell Plating: Seed cells in multi-well plates and allow them to reach the desired confluency. For human islets, allow them to recover in culture for at least 24 hours after receipt.
-
Pre-incubation: Gently wash the cells/islets twice with KRB buffer containing a low glucose concentration (e.g., 2.8 mM). Then, pre-incubate in the same buffer for 1-2 hours at 37°C to allow basal insulin secretion to stabilize.
-
Stimulation: Discard the pre-incubation buffer and add the treatment buffers:
-
Basal: KRB with low glucose.
-
Stimulated: KRB with high glucose (e.g., 16.7 mM).
-
Sitagliptin Treatment: KRB with high glucose and varying concentrations of sitagliptin (e.g., 10 nM, 100 nM, 1 µM).
-
Positive Control (optional): KRB with high glucose and GLP-1.
-
Combination (optional): KRB with high glucose, GLP-1, and sitagliptin.
-
-
Incubation: Incubate the plates at 37°C for a defined period, typically 30-120 minutes.
-
Supernatant Collection: Carefully collect the supernatant from each well for insulin measurement.
-
Insulin Quantification: Quantify the insulin concentration in the collected supernatants using a commercially available Insulin ELISA kit.
3. Insulin Quantification by ELISA
Follow the manufacturer's instructions for the specific insulin ELISA kit being used. A general workflow is provided below.
Caption: General workflow for an Insulin Sandwich ELISA.
General Procedure:
-
Prepare Reagents: Reconstitute and dilute standards, wash buffers, and antibodies as per the kit's instructions.
-
Add Samples and Standards: Pipette standards and collected cell culture supernatants into the wells of the antibody-coated microplate.
-
Incubation: Incubate the plate to allow the insulin in the samples and standards to bind to the immobilized antibody.
-
Washing: Aspirate the contents of the wells and wash several times with the provided wash buffer.
-
Add Detection Antibody: Add the biotinylated detection antibody to each well and incubate.
-
Washing: Repeat the washing step.
-
Add Enzyme Conjugate: Add Streptavidin-HRP conjugate to each well and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the TMB substrate to each well and incubate in the dark for color development.
-
Stop Reaction: Add the stop solution to terminate the reaction.
-
Read Absorbance: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the insulin concentration in the unknown samples.
These protocols provide a framework for investigating the effects of this compound on insulin secretion in key pancreatic beta-cell models. The provided data and methodologies will aid researchers, scientists, and drug development professionals in designing and executing robust cell-based assays to further elucidate the therapeutic potential of DPP-4 inhibitors. Proper cell culture techniques and adherence to detailed assay protocols are crucial for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 3. researchgate.net [researchgate.net]
- 4. Januvia, Zituvio (sitagliptin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. Insulin secretory effect of sitagliptin: assessment with a hyperglycemic clamp combined with a meal challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sitagliptin Increases Beta-Cell Function and Decreases Insulin Resistance in Newly Diagnosed Vietnamese Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Sitagliptin Hydrochloride Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical animal models used to investigate the efficacy of sitagliptin (B1680988) hydrochloride, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes mellitus (T2DM). Detailed protocols for key experiments and a summary of expected outcomes are included to guide researchers in designing and executing their studies.
Introduction
Sitagliptin is an oral hypoglycemic agent that enhances the body's own ability to lower elevated blood glucose levels. It works by inhibiting the DPP-4 enzyme, which rapidly inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By preventing the breakdown of GLP-1 and GIP, sitagliptin increases their circulating levels, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner.[2][3] Preclinical animal models are crucial for elucidating the therapeutic potential and mechanism of action of sitagliptin.
Featured Animal Models
A variety of animal models are utilized to study the efficacy of sitagliptin, each recapitulating different aspects of T2DM. The most commonly employed models include:
-
Zucker Diabetic Fatty (ZDF) Rat: A genetic model of obesity, insulin resistance, and progressive beta-cell failure, closely mimicking the pathophysiology of human T2DM.[4]
-
High-Fat Diet (HFD) and Streptozotocin (STZ) Induced Diabetic Rodents: This model combines diet-induced insulin resistance with beta-cell dysfunction caused by a low dose of the toxin streptozotocin, providing a versatile and widely used model of T2DM.[5][6][7][8][9]
-
Non-Obese Diabetic (NOD) Mouse: A model of autoimmune-mediated type 1 diabetes, which can be adapted to study certain aspects of beta-cell preservation relevant to both type 1 and late-stage type 2 diabetes.[10]
Data Presentation: Efficacy of Sitagliptin in Preclinical Models
The following tables summarize the quantitative data on the efficacy of sitagliptin across various animal models.
Table 1: Glycemic Control
| Animal Model | Treatment Group (Dose) | Duration | Blood Glucose Reduction | HbA1c Reduction | Reference |
| ZDF Rat | Sitagliptin (10 mg/kg/day) | 6 weeks | Significant decrease vs. vehicle | 11.1% decrease vs. vehicle | [4] |
| HFD/STZ Mouse | des-fluoro-sitagliptin (576 mg/kg in diet) | 10 weeks | Significant correction of postprandial hyperglycemia | Significant reduction | [5] |
| ob/ob Mouse | Sitagliptin (10 mg/kg) | Acute (8h) | ~35% lowering in OGTT | Not Assessed | [11] |
| STZ-induced Diabetic Rat | Sitagliptin (100 mg/kg/day) | 90 days | Significant reduction vs. diabetic control | Not Assessed | [12] |
| HFD-fed Diabetic Mouse | Sitagliptin | 8 weeks | Significant reduction vs. HFD control | Not Assessed | [13] |
Table 2: Metabolic and Inflammatory Parameters
| Animal Model | Treatment Group (Dose) | Duration | Key Findings | Reference |
| ZDF Rat | Sitagliptin (10 mg/kg/day) | 6 weeks | Decreased Total Cholesterol, Triglycerides, IL-1β, and C-Reactive Protein. | [4] |
| HFD/STZ Mouse | des-fluoro-sitagliptin (576 mg/kg in diet) | 10 weeks | Reduced plasma triglycerides and free fatty acids. | [5] |
| STZ-induced Diabetic Rat for Diabetic Nephropathy | Sitagliptin | Not Specified | Reduced serum creatinine, BUN, urea, IL-6, and TNF-α. | [14] |
| HFD-fed Diabetic Mouse for NAFLD | Sitagliptin | 8 weeks | Reduced liver weight, triglycerides, and LDL-C. Improved liver histology (NAFLD activity score). | [13] |
Experimental Protocols
Protocol 1: Induction of Type 2 Diabetes in Rats using High-Fat Diet and Streptozotocin
This protocol is adapted from methodologies described in several studies.[6][8][9][15]
Materials:
-
Male Wistar or Sprague-Dawley rats (8 weeks old)
-
High-Fat Diet (HFD; typically 45-60% kcal from fat)
-
Normal chow diet
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.05 M, pH 4.5), ice-cold
-
Glucometer and test strips
-
Animal handling and injection equipment
Procedure:
-
Acclimatization: Acclimatize rats for one week with free access to standard chow and water.
-
Dietary Induction: Divide rats into a control group (normal chow) and a diabetic induction group (HFD). Feed the respective diets for 4-8 weeks.
-
STZ Preparation: On the day of induction, freshly prepare STZ in ice-cold citrate buffer. Keep the solution on ice and protected from light.
-
Fasting: Fast the HFD-fed rats overnight (12-16 hours) before STZ injection.
-
STZ Injection: Administer a single intraperitoneal (i.p.) injection of a low dose of STZ (e.g., 30-35 mg/kg body weight). The control group should be injected with citrate buffer only.[6][9][15]
-
Post-Injection Care: To prevent STZ-induced hypoglycemia, provide the rats with a 5-10% sucrose (B13894) solution to drink for the first 24 hours post-injection.
-
Confirmation of Diabetes: Monitor blood glucose levels from tail vein blood 3-7 days after STZ injection. Rats with stable fasting blood glucose levels ≥ 200 mg/dL are considered diabetic and can be used for efficacy studies.[6]
Protocol 2: Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard procedure to assess glucose metabolism in vivo.
Materials:
-
Fasted diabetic animals
-
Glucose solution (e.g., 2 g/kg body weight)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection supplies (e.g., heparinized capillary tubes)
Procedure:
-
Fasting: Fast the animals overnight (12-16 hours) but allow free access to water.
-
Baseline Blood Sample: Take a baseline blood sample (t=0 min) from the tail vein.
-
Sitagliptin Administration: Administer sitagliptin or vehicle orally at the desired dose and time before the glucose challenge (e.g., 60 minutes).
-
Glucose Challenge: Administer the glucose solution via oral gavage.
-
Blood Sampling: Collect blood samples at various time points after the glucose challenge, typically at 15, 30, 60, 90, and 120 minutes.
-
Analysis: Measure blood glucose concentrations at each time point. The data can be plotted as blood glucose concentration versus time, and the area under the curve (AUC) can be calculated to quantify glucose tolerance.
Protocol 3: Assessment of Pancreatic Beta-Cell Mass and Function
This protocol provides a general framework for evaluating the effects of sitagliptin on pancreatic islets.
Materials:
-
Pancreas tissue from experimental animals
-
Fixative (e.g., 10% neutral buffered formalin)
-
Paraffin embedding reagents
-
Microtome
-
Antibodies for immunohistochemistry (e.g., anti-insulin, anti-glucagon)
-
Microscope and imaging software
-
Collagenase for islet isolation
-
Reagents for glucose-stimulated insulin secretion (GSIS) assay
Procedure:
-
Tissue Collection and Fixation: At the end of the study, euthanize the animals and carefully dissect the pancreas. Fix the tissue in 10% neutral buffered formalin.
-
Immunohistochemistry for Beta-Cell Mass:
-
Process and embed the fixed pancreas in paraffin.
-
Section the tissue and perform immunohistochemical staining for insulin.
-
Capture images of the stained sections and use image analysis software to quantify the insulin-positive area relative to the total pancreatic area to determine beta-cell mass.
-
-
Islet Isolation and Glucose-Stimulated Insulin Secretion (GSIS):
-
For functional studies, isolate pancreatic islets by collagenase digestion of the pancreas.
-
Hand-pick the isolated islets under a microscope.
-
Incubate groups of islets in media with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.
-
Collect the supernatant after incubation and measure insulin concentration using an ELISA or RIA kit. An improvement in insulin secretion in response to high glucose in the sitagliptin-treated group indicates enhanced beta-cell function.[5]
-
Mandatory Visualizations
Caption: Sitagliptin's mechanism of action via the DPP-4/incretin pathway.
Caption: General experimental workflow for evaluating sitagliptin efficacy.
References
- 1. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sitagliptin - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 4. Effects of Sitagliptin Treatment on Dysmetabolism, Inflammation, and Oxidative Stress in an Animal Model of Type 2 Diabetes (ZDF Rat) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. 2.4. Induction of Type 2 Diabetes Mellitus in Experimental Animals [bio-protocol.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. he05.tci-thaijo.org [he05.tci-thaijo.org]
- 10. Sitagliptin (MK0431) Inhibition of Dipeptidyl Peptidase IV Decreases Nonobese Diabetic Mouse CD4+ T-Cell Migration Through Incretin-Dependent and -Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sitagliptin Mitigates Diabetic Cardiomyopathy Through Oxidative Stress Reduction and Suppression of VEGF and FLT-1 Expression in Rats [mdpi.com]
- 13. Efficacy of Sitagliptin on Nonalcoholic Fatty Liver Disease in High-fat-diet-fed Diabetic Mice [pubmed.ncbi.nlm.nih.gov]
- 14. Sitagliptin Mitigates Diabetic Nephropathy in a Rat Model of Streptozotocin-Induced Type 2 Diabetes: Possible Role of PTP1B/JAK-STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EXPERIMENTAL INDUCTION OF TYPE 2 DIABETES MELLITUS AND THE EFFICIENCY OF BARIATRIC SURGERY IN ITS REVERSAL IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Sitagliptin Hydrochloride Formulation for Preclinical Research
Introduction
Sitagliptin (B1680988) is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1][2] Its mechanism of action involves preventing the degradation of incretin (B1656795) hormones, such as Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[3][4][5] This inhibition leads to increased levels of active incretins, which in turn stimulate glucose-dependent insulin (B600854) secretion and suppress glucagon (B607659) release.[3][6] For preclinical evaluation, the development of a consistent, stable, and bioavailable formulation is critical to ensure reliable and reproducible results in animal models. These application notes provide detailed protocols and data for the preparation and administration of sitagliptin hydrochloride for preclinical studies.
Mechanism of Action
Sitagliptin competitively inhibits the DPP-4 enzyme, which is responsible for the rapid inactivation of incretin hormones released from the gut in response to a meal.[6][7] By blocking DPP-4, sitagliptin prolongs the activity of GLP-1 and GIP, leading to enhanced glucose-dependent insulin release from pancreatic β-cells and reduced glucagon secretion from pancreatic α-cells.[2][8][9] This dual action results in improved glycemic control.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 7. Sitagliptin - Wikipedia [en.wikipedia.org]
- 8. merck.ca [merck.ca]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Chiral Separation of Sitagliptin Hydrochloride Enantiomers by HPLC
Introduction
Sitagliptin (B1680988) is an oral hypoglycemic agent used for the treatment of type 2 diabetes.[1] It acts as a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4).[1] The commercially available drug is the R-enantiomer, which is the pharmaceutically active form.[1] The S-enantiomer is considered an impurity, and its presence must be monitored and controlled within specified limits to ensure the safety and efficacy of the drug product.[1][2] High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most prevalent technique for the enantioselective separation of sitagliptin. This document provides detailed protocols for the chiral separation of sitagliptin enantiomers by HPLC.
Experimental Protocols
Several methods utilizing different chiral stationary phases and mobile phases have been developed for the effective separation of sitagliptin enantiomers. Below are detailed protocols for three distinct and validated methods.
Method 1: Reversed-Phase Chiral HPLC on Chiralcel OD-RH
This method employs a reversed-phase chiral column for the separation of sitagliptin enantiomers.[1]
-
Mobile Phase: A mixture of 3 M Potassium di-hydrogen phosphate (B84403) buffer (pH 4.0), Methanol (B129727), and Acetonitrile in a ratio of 60:30:10 (v/v/v).[3][4] The pH of the buffer solution is a critical parameter for achieving optimal chromatographic efficiency and resolution.[3]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 25°C[1]
-
Detection: UV at 266 nm[1]
-
Sample Preparation: Dissolve the sitagliptin hydrochloride sample in the mobile phase to obtain the desired concentration.[1]
Method 2: Reversed-Phase Chiral HPLC on Chiralpak IC
This method utilizes an immobilized polysaccharide-based chiral stationary phase.[1]
-
Mobile Phase: A mixture of 10 mM Ammonium acetate (B1210297) with 0.05% Diethylamine (B46881) and Acetonitrile in a ratio of 40:60 (v/v).[1][2][5]
-
Sample Preparation: Prepare a test solution of sitagliptin at a concentration of 2.0 mg/mL by dissolving the appropriate amount in the mobile phase.[1][2]
Method 3: Normal-Phase Chiral HPLC on Chiralpak AD-H
This method provides an alternative normal-phase separation approach.
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)[6]
-
Mobile Phase: A mixture of n-heptane, ethanol, and diethylamine in a ratio of 35:65:0.1 (v/v/v).[6]
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 25°C[6]
-
Detection: UV at 265 nm[6]
-
Injection Volume: 20 µL[6]
-
Sample Preparation: Dissolve the sitagliptin sample in methanol to prepare stock solutions. The final analyte concentration for analysis is 2.0 mg/mL in the mobile phase.[6]
Data Presentation
The following table summarizes the quantitative data from the validated chiral HPLC methods for the separation of sitagliptin enantiomers.
| Parameter | Method 1 (Chiralcel OD-RH) | Method 2 (Chiralpak IC) | Method 3 (Chiralpak AD-H) |
| Linearity Range | 30–300 ng/mL[3] | 0.3–4.5 µg/mL[2][5] | 400-2250 ng/mL[6] |
| Correlation Coefficient (r²) | 0.9996[3] | 0.9991[2][5] | Not Specified |
| Limit of Detection (LOD) | 8 ng/mL[3] | 0.1 µg/mL[2][5] | 150 ng/mL[6] |
| Limit of Quantification (LOQ) | 30 ng/mL[3] | 0.3 µg/mL[2][5] | 400 ng/mL[6] |
| Recovery | 99.06–100.2%[3] | 95.7–101.7%[2][5] | Within 107%[6] |
| Resolution (Rs) | > 3.0[3] | > 3.0[2][5] | Baseline resolved |
| Solution Stability | 48 hours[3] | 48 hours[2][5] | Not Specified |
Experimental Workflow and Diagrams
The general workflow for the chiral HPLC analysis of this compound enantiomers is depicted in the following diagram.
Caption: Workflow for Chiral HPLC Analysis of Sitagliptin.
References
Application Note and Protocol: Development of a Stability-Indicating Assay for Sitagliptin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the development and validation of a stability-indicating assay for sitagliptin (B1680988) hydrochloride. The method is designed to separate and quantify sitagliptin in the presence of its degradation products, ensuring the stability, efficacy, and safety of the drug product.
Introduction
Sitagliptin is an oral antihyperglycemic agent of the dipeptidyl peptidase-4 (DPP-4) inhibitor class used for the treatment of type 2 diabetes.[1] To ensure the quality of sitagliptin drug products, a validated stability-indicating assay is crucial. This method can accurately measure the drug substance in the presence of its impurities, and degradation products that may form during manufacturing, storage, and handling.[1][2]
This application note describes a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of sitagliptin. The method's stability-indicating nature was confirmed through forced degradation studies under various stress conditions as per the International Council for Harmonisation (ICH) guidelines.[2]
Experimental Protocols
Materials and Reagents
-
Sitagliptin Hydrochloride reference standard
-
Potassium dihydrogen phosphate[3]
-
Orthophosphoric acid
-
Hydrochloric acid (HCl)[2]
-
Sodium hydroxide (B78521) (NaOH)[2]
-
Hydrogen peroxide (H₂O₂)[2]
-
Purified water
Instrumentation and Chromatographic Conditions
A validated RP-HPLC method was developed for the quantitative analysis of sitagliptin.[1] The following table summarizes the optimized chromatographic conditions.
| Parameter | Specification |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV detector |
| Column | Kromasil C18 (4.6 x 250 mm, 5.0 µm)[3] or equivalent |
| Mobile Phase A | pH 4.5 Buffer (1.0g of potassium dihydrogen phosphate (B84403) and 10g of ammonium (B1175870) formate (B1220265) in 1000 ml water, pH adjusted with orthophosphoric acid) and Acetonitrile (90:10)[3] |
| Mobile Phase B | Methanol and Acetonitrile (50:50)[3] |
| Gradient Program | A gradient separation can be optimized to ensure separation of all degradation products. |
| Flow Rate | 1.0 mL/minute[3] |
| Column Temperature | 40°C[3] |
| Detection Wavelength | 210 nm[3] or 268 nm[4] |
| Injection Volume | 20 µL[5] |
| Diluent | Methanol[3] |
Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh and transfer 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): For bulk drug, prepare as per the working standard solution. For tablets, weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 25 mg of sitagliptin into a 25 mL volumetric flask, add about 15 mL of diluent, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm syringe filter. Further dilute 2.5 mL of the filtrate to 25 mL with the diluent.
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the specificity and stability-indicating nature of the method.[2] A concentration of 200 µg/mL of sitagliptin was used for all stress studies.[2]
-
Acid Hydrolysis: Treat 10 mL of the stock solution with 0.1 N HCl and keep at room temperature for an extended period (e.g., 1 month).[2] Neutralize the solution with 0.1 N NaOH before analysis.
-
Alkaline Hydrolysis: Treat 10 mL of the stock solution with 0.1 N NaOH and keep at room temperature for a shorter period (e.g., 2 weeks), as sitagliptin is more susceptible to base degradation.[2] Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Treat 10 mL of the stock solution with 33% H₂O₂ and keep at room temperature for 24 hours.[2]
-
Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 2 weeks.[2]
-
Photolytic Degradation: Expose the drug solution to UV light at 256 nm for 2 weeks.[2]
Results and Data Presentation
The developed HPLC method was validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Summary of Forced Degradation Studies
The following table summarizes the results of the forced degradation studies, indicating the percentage of degradation of sitagliptin under various stress conditions.
| Stress Condition | Time | Assay (%) of Sitagliptin Remaining | % Degradation |
| Acid Hydrolysis (0.1 N HCl) | 1 month | 94.88[2] | 5.12 |
| Alkaline Hydrolysis (0.1 N NaOH) | 2 weeks | 30.09[2] | 69.91 |
| Oxidative Degradation (33% H₂O₂) | 24 hours | 92.48[2] | 7.52 |
| Thermal Degradation (80°C Dry Heat) | 2 weeks | 97.75[2] | 2.25 |
| Photolytic Degradation (UV 256 nm) | 2 weeks | 77.045[2] | 22.955 |
The results demonstrate that the method is stability-indicating, as the sitagliptin peak was well-resolved from the peaks of the degradation products. Significant degradation was observed under alkaline and photolytic conditions.
Visualization of Workflows and Pathways
Experimental Workflow for Stability-Indicating Assay Development
Caption: Workflow for the development of a stability-indicating assay.
Logical Relationship of Forced Degradation Studies
Caption: Logical flow of forced degradation studies for sitagliptin.
Conclusion
A simple, accurate, and precise stability-indicating RP-HPLC method has been developed and validated for the determination of this compound in bulk and pharmaceutical dosage forms. The method proved to be specific for sitagliptin and could separate the drug from its degradation products formed under various stress conditions. This method can be effectively used for routine quality control and stability analysis of sitagliptin.
References
Application Notes & Protocols for In Vitro Dissolution Testing of Sitagliptin Hydrochloride Tablets
Introduction
Sitagliptin (B1680988) hydrochloride, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is an oral hypoglycemic agent used for the treatment of type 2 diabetes. In vitro dissolution testing is a critical quality control parameter for sitagliptin hydrochloride tablets, ensuring batch-to-batch consistency and providing insights into the in vivo performance of the drug product. This document provides detailed application notes and standardized protocols for the dissolution testing of this compound tablets, intended for researchers, scientists, and drug development professionals. The methodologies outlined are based on established pharmacopeial methods and scientific literature, covering both quality control and biorelevant dissolution conditions.
Principle of Dissolution Testing
Dissolution testing is a standardized method to measure the rate and extent of a drug substance dissolving from its dosage form under specified conditions. For this compound tablets, this involves placing the tablet in a dissolution apparatus containing a specific medium and monitoring the concentration of the dissolved drug over time. This data is crucial for assessing product quality, ensuring bioequivalence with innovator products, and in some cases, can be correlated with in vivo drug absorption.
Experimental Protocols
Protocol 1: Standard Quality Control Dissolution Testing
This protocol is based on commonly cited methods for routine quality control of immediate-release this compound tablets.
1. Materials and Reagents:
-
This compound Tablets
-
Potassium dihydrogen phosphate (B84403)
-
Sodium hydroxide (B78521)
-
Purified water
-
Reference Standard: this compound USP/EP
2. Equipment:
-
USP Dissolution Apparatus 2 (Paddle)
-
Constant temperature water bath
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Dissolution Medium Preparation (Phosphate Buffer pH 6.8):
-
Dissolve an appropriate amount of potassium dihydrogen phosphate in purified water.
-
Adjust the pH to 6.8 with sodium hydroxide solution.
-
Make up to the final volume with purified water.
-
De-aerate the medium before use.
4. Dissolution Procedure:
-
Set up the USP Dissolution Apparatus 2 (Paddle).
-
Fill each dissolution vessel with 900 mL of the prepared phosphate buffer (pH 6.8).
-
Equilibrate the dissolution medium to a temperature of 37 ± 0.5°C.
-
Carefully drop one this compound tablet into each vessel.
-
Start the dissolution apparatus simultaneously.
-
Withdraw samples (e.g., 10 mL) at specified time points (e.g., 15, 30, 45, and 60 minutes).[2]
-
Filter the samples immediately through a 0.45 µm syringe filter, discarding the first few milliliters.
-
Analyze the filtered samples for sitagliptin concentration using a validated analytical method (UV-Vis or HPLC).
5. Analytical Method (UV-Vis Spectrophotometry):
-
Measure the absorbance of the sample solutions at the wavelength of maximum absorbance for sitagliptin (approximately 267 nm) using the dissolution medium as a blank.
-
Calculate the concentration of sitagliptin using a previously prepared calibration curve of the reference standard in the same dissolution medium.
6. Analytical Method (HPLC):
-
A validated HPLC method can also be used for quantification, which is particularly useful for lower dosage strengths or in the presence of interfering excipients.[1]
Protocol 2: Biorelevant Dissolution Testing for In Vivo-In Vitro Correlation (IVIVC) Studies
This protocol is designed to simulate the conditions of the gastrointestinal tract and is useful for developing formulations with a desired in vivo performance or for establishing an IVIVC.
1. Materials and Reagents:
-
This compound Tablets
-
Reagents for Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF) preparation.
-
Reference Standard: this compound USP/EP
2. Equipment:
-
USP Dissolution Apparatus 1 (Basket) or 2 (Paddle)
-
Constant temperature water bath
-
HPLC system
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Dissolution Media Preparation (Fasted and Fed State Biorelevant Media):
-
Fasted State Simulated Gastric Fluid (FaSSGF): Can be used to assess drug release in the stomach under fasting conditions.
-
Fasted State Simulated Intestinal Fluid (FaSSIF): Prepare according to published compositions to mimic the composition of the upper intestine in the fasted state.
-
Fed State Simulated Intestinal Fluid (FeSSIF): Prepare according to published compositions to mimic the composition of the upper intestine in the fed state.
4. Dissolution Procedure:
-
Set up the USP Dissolution Apparatus 1 (Basket) at 100 rpm or Apparatus 2 (Paddle) at a suitable speed.[3][4]
-
Fill each dissolution vessel with 900 mL of the selected biorelevant medium.
-
Equilibrate the dissolution medium to a temperature of 37 ± 0.5°C.
-
Place one tablet in each basket or drop one tablet into each vessel.
-
Start the dissolution apparatus.
-
Withdraw and filter samples at appropriate time intervals.
-
Analyze the samples using a validated HPLC method.
Data Presentation
The following tables summarize the dissolution conditions for this compound tablets based on published literature.
Table 1: Quality Control Dissolution Parameters
| Parameter | Condition | Reference |
| Apparatus | USP Apparatus 2 (Paddle) | [1][2] |
| Dissolution Medium | 900 mL of Phosphate Buffer pH 6.8 | [1][5] |
| Rotation Speed | 50 rpm | [1][2] |
| Temperature | 37 ± 0.5°C | [1] |
| Sampling Times | 15, 30, 45, 60 minutes | [2] |
| Analytical Method | UV Spectroscopy or HPLC | [1][2] |
Table 2: Biorelevant Dissolution Parameters for IVIVC Studies
| Parameter | Fasted State Condition | Fed State Condition | Reference |
| Apparatus | USP Apparatus 1 (Basket) | USP Apparatus 1 (Basket) | [3] |
| Dissolution Medium | 900 mL of Phosphate Buffer pH 6.8 | 900 mL of Acetate Buffer pH 5.5 | [3] |
| Rotation Speed | 100 rpm | 100 rpm | [3][4] |
| Temperature | 37 ± 0.5°C | 37 ± 0.5°C | |
| Sampling Times | Up to 60 minutes | Up to 60 minutes | [3] |
| Analytical Method | HPLC | HPLC | [3] |
Mandatory Visualizations
Caption: Experimental workflow for in vitro dissolution testing of sitagliptin tablets.
Caption: Logical relationship between testing purpose and dissolution conditions.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Comparative in-Vitro dissolution study of some sitagliptin generic tablets under biowaiver conditions by UV-Spectroscopy - Curr Trends Pharm Pharm Chem [ctppc.org]
- 3. Development of an In Vitro-In Vivo Correlation for Sitagliptin and Metformin Prolonged-release Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Combination Use of Sitagliptin and Metformin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of sitagliptin (B1680988) hydrochloride in combination with metformin (B114582) hydrochloride, a widely used therapy for type 2 diabetes mellitus. This document outlines the synergistic mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed experimental protocols for researchers.
Introduction
Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and metformin, a biguanide, are effective oral antihyperglycemic agents. Their combination therapy is a cornerstone in the management of type 2 diabetes, addressing multiple pathophysiological defects of the disease.[1] Sitagliptin works by preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] This leads to increased glucose-dependent insulin (B600854) secretion and suppression of glucagon (B607659) release.[2] Metformin's primary mechanism involves the reduction of hepatic glucose production and improvement of insulin sensitivity in peripheral tissues, which is partly mediated by the activation of AMP-activated protein kinase (AMPK).[2] The combination of these two agents results in a complementary and enhanced glucose-lowering effect.[1][2]
Data Presentation
The following tables summarize the quantitative outcomes from various in vivo studies investigating the combination therapy of sitagliptin and metformin.
Table 1: Human Clinical Trial Data - Glycemic Control
| Study Cohort & Duration | Treatment Groups | Baseline HbA1c (%) | Change in HbA1c (%) | Baseline FPG (mg/dL) | Change in FPG (mg/dL) | Reference |
| 701 patients on metformin (≥1500 mg/day), 24 weeks | Placebo + Metformin | ~8.0 | -0.02 | ~170 | -7.2 | [3] |
| Sitagliptin (100 mg/day) + Metformin | ~8.0 | -0.67 | ~170 | -25.4 | [1][3] | |
| Drug-naïve patients, 18 weeks | Metformin alone | ~9.9 | -1.8 | ~225 | -54 | [3] |
| Sitagliptin/Metformin combination | ~9.9 | -2.4 | ~225 | -68.5 | [3] | |
| 138 patients, 12 weeks | Sitagliptin (50mg) + Metformin (500mg) | N/A | N/A | 171.3 (±52.49) | -63.7 | [4] |
| N/A | N/A | Post-Prandial: 281.4 (±78.79) | Post-Prandial: -122.3 | [4] |
Table 2: Human Clinical Trial Data - Body Weight
| Study Cohort & Duration | Treatment Groups | Baseline Body Weight (kg) | Change in Body Weight (kg) | Reference |
| Patients on metformin, 24 weeks | Sitagliptin (100 mg) + Metformin | N/A | No significant change | [5] |
| Placebo + Metformin | N/A | No significant change | [5] | |
| 52-week trial | Sitagliptin + Metformin | N/A | -1.5 | [5] |
| Glipizide + Metformin | N/A | +1.1 | [5] |
Table 3: Preclinical Animal Study Data - Pancreatic Islet Morphology in Diabetic Rats
| Animal Model & Duration | Treatment Groups | Islet Number (per unit area) | Islet Size (µm²) | Reference |
| Diabetic Rats, 4 weeks | Untreated Diabetic | Significantly decreased vs. control | Significantly decreased vs. control | [6] |
| Sitagliptin (10 mg/kg/day) | Significantly increased vs. untreated | Significantly increased vs. untreated | [6] | |
| Metformin (200 mg/kg/day) | Significantly increased vs. untreated | Significantly increased vs. untreated | [6] | |
| Sitagliptin + Metformin | Highly significant increase vs. monotherapy | Highly significant increase vs. monotherapy | [6] |
Experimental Protocols
This section provides a detailed methodology for a representative in vivo study in a rodent model of type 2 diabetes, based on protocols from published research.[6][7]
Animal Model and Induction of Diabetes
-
Animal Strain: Adult male Zucker Diabetic Fatty (ZDF) rats or Wistar rats (190-200 g).[6][8]
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
Induction of Type 2 Diabetes (for Wistar rats):
-
Feed the rats a high-fat diet (HFD) consisting of 60% fat, 20% protein, and 20% carbohydrates for 3 weeks to induce insulin resistance.[6]
-
After the HFD period, administer a single low dose of streptozotocin (B1681764) (STZ) (e.g., 35 mg/kg, intraperitoneally) dissolved in citrate (B86180) buffer to induce partial beta-cell dysfunction.[6]
-
Confirm diabetes by measuring fasting blood glucose levels; animals with levels >250 mg/dL are typically considered diabetic.
-
Treatment Groups and Administration
-
Group 1: Normal Control: Fed a basal diet and receive vehicle (e.g., citrate buffer or distilled water) orally.[6]
-
Group 2: Untreated Diabetic Control: Diabetic rats receiving vehicle orally.[6]
-
Group 3: Sitagliptin Monotherapy: Diabetic rats treated with sitagliptin (10 mg/kg/day) via oral gavage.[6]
-
Group 4: Metformin Monotherapy: Diabetic rats treated with metformin (200 mg/kg/day) via oral gavage.[6]
-
Group 5: Combination Therapy: Diabetic rats receiving both sitagliptin (10 mg/kg/day) and metformin (200 mg/kg/day) via oral gavage.[6]
-
Duration of Treatment: Administer treatments daily for a period of 4 to 6 weeks.[6][8]
In-Life Measurements and Sample Collection
-
Body Weight: Monitor and record the body weight of each animal weekly.
-
Fasting Blood Glucose: Collect blood samples from the tail vein after an overnight fast (e.g., 8 hours) at baseline and at regular intervals (e.g., weekly) throughout the study. Measure glucose levels using a standard glucometer.
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT. After an overnight fast, administer a glucose solution (e.g., 2 g/kg) orally. Collect blood samples at 0, 30, 60, 90, and 120 minutes post-glucose administration to measure glucose and insulin levels.
-
Terminal Sample Collection: At the end of the study, euthanize the animals. Collect terminal blood samples via cardiac puncture for biochemical analysis (e.g., HbA1c, insulin, active GLP-1). Perfuse and collect tissues of interest, such as the pancreas, liver, and muscle, for histological and molecular analysis.
Biochemical and Histological Analysis
-
Biochemical Assays: Use commercially available ELISA kits to measure plasma levels of insulin and active GLP-1 according to the manufacturer's instructions. Analyze HbA1c using appropriate laboratory methods.
-
Pancreatic Histology:
-
Fix the pancreas in 10% neutral buffered formalin and embed in paraffin.
-
Section the tissue and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphology.
-
Perform immunohistochemistry for insulin to assess beta-cell mass and islet integrity.
-
Image the stained sections and perform morphometric analysis to quantify islet size and number using appropriate software.
-
Mandatory Visualizations
Signaling Pathways
Caption: Synergistic signaling pathways of sitagliptin and metformin.
Experimental Workflow
Caption: Representative experimental workflow for in vivo studies.
References
- 1. Sitagliptin/metformin fixed-dose combination in type 2 diabetes mellitus: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Sitagliptin/Metformin (Janumet) as Combination Therapy In the Treatment of Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. The Biological Impacts of Sitagliptin on the Pancreas of a Rat Model of Type 2 Diabetes Mellitus: Drug Interactions with Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Metformin and Sitagliptin Monotherapy on Expression of Intestinal and Renal Sweet Taste Receptors and Glucose Transporters in a Rat Model of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Sitagliptin Hydrochloride in Pancreatic Beta-Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sitagliptin (B1680988) hydrochloride is an oral antihyperglycemic agent that acts as a selective inhibitor of dipeptidyl peptidase-4 (DPP-4).[1][2][3] The inhibition of DPP-4 increases the levels of active incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][3][4] These incretins play a crucial role in glucose homeostasis by potentiating glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic beta-cells, promoting beta-cell proliferation, and inhibiting beta-cell apoptosis.[5][6] These application notes provide detailed protocols for assessing the multifaceted effects of sitagliptin on pancreatic beta-cells, offering a valuable resource for researchers in diabetes and metabolic diseases.
Mechanism of Action: Signaling Pathways
Sitagliptin's primary mechanism of action is the inhibition of the DPP-4 enzyme, which rapidly degrades incretin hormones.[1][3] By preventing this degradation, sitagliptin effectively increases the circulating levels of active GLP-1 and GIP.[4] In pancreatic beta-cells, GLP-1 binds to its G-protein coupled receptor (GLP-1R), initiating a cascade of intracellular signaling events.[7][8] This activation of the GLP-1R leads to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[7][8] Elevated cAMP activates two main downstream pathways: the Protein Kinase A (PKA) and the Exchange Protein Activated by cAMP (Epac) pathways.[7][8] Both PKA and Epac signaling converge to enhance glucose-stimulated insulin secretion, promote beta-cell proliferation, and protect against apoptosis.[5][6][8]
Data Presentation: Summary of Sitagliptin's Effects
The following tables summarize the quantitative effects of sitagliptin on key parameters of pancreatic beta-cell function, proliferation, and apoptosis, as reported in various studies.
Table 1: Effect of Sitagliptin on Beta-Cell Function
| Parameter | Model System | Sitagliptin Treatment | Outcome | Reference |
| HOMA-B | Human (Type 2 Diabetes) | 100 mg/day for 12-52 weeks | 12.03% improvement vs. placebo | [9][10] |
| Proinsulin/Insulin Ratio | Human (Type 2 Diabetes) | 100 mg/day for 12-52 weeks | Significant reduction (-0.06) vs. placebo | [9][10] |
| Insulinogenic Index | Human (Acute Coronary Syndrome with glucose abnormalities) | 100 mg/day for 12 weeks | Increased to 85.0 vs. 58.1 pmol/mmol in placebo group | [11] |
| Acute Insulin Response to Glucose (AIRg) | Human (Acute Coronary Syndrome with glucose abnormalities) | 100 mg/day for 12 weeks | Increased to 1909 vs. 1043 pmol/L/min in placebo group | [11] |
| HOMA2-B | Human (Newly Diagnosed Type 2 Diabetes) | 100 mg/day for 3 months | Significant improvement (increase of 36.28) | [3][12] |
| C-peptide Index (CPI) | Human (Type 2 Diabetes) | 50 mg/day for 4 years | No significant change from baseline, indicating preservation of function | [13] |
Table 2: Effect of Sitagliptin on Beta-Cell Proliferation and Apoptosis
| Parameter | Model System | Sitagliptin Treatment | Outcome | Reference |
| Beta-Cell Proliferation (BrdU+ cells) | Mouse Islet Grafts | 5.5% sitagliptin in chow | Significant increase in BrdU-positive beta-cells | [7] |
| Beta-Cell Apoptosis (Caspase-3) | Rat Model of Type 2 Diabetes | Not specified | Significant decrease in caspase-3 immunostaining | [1] |
| Beta-Cell Apoptosis (Caspase 3/7 activation) | Ovarian Cancer Cell Lines (in vitro) | 50 µM for 24 hours | Increased caspase 3/7 activation in combination with paclitaxel | [14] |
| Beta-Cell Mass | Rat Model of Type 2 Diabetes | Not specified | Preservation of beta-cell mass | [6] |
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of sitagliptin on pancreatic beta-cells are provided below.
Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is designed to measure the potentiation of insulin secretion by sitagliptin in response to glucose.
Materials:
-
Pancreatic beta-cell line (e.g., MIN6, INS-1) or isolated pancreatic islets
-
Culture medium (e.g., RPMI-1640) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Sitagliptin hydrochloride stock solution
-
Krebs-Ringer Bicarbonate Buffer (KRBB) containing 0.1% BSA, with low (2.8 mM) and high (16.7 mM) glucose concentrations
-
GLP-1 (7-36) amide
-
Insulin ELISA kit
Procedure:
-
Cell Culture and Treatment:
-
Plate pancreatic beta-cells or islets and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 100 nM) or vehicle control for 24-48 hours.
-
-
Pre-incubation (Starvation):
-
Gently wash the cells twice with PBS.
-
Pre-incubate the cells in KRBB with low glucose (2.8 mM) for 1-2 hours at 37°C.
-
-
Basal Insulin Secretion:
-
Remove the pre-incubation buffer.
-
Add fresh KRBB with low glucose (2.8 mM) and incubate for 1 hour at 37°C.
-
Collect the supernatant for basal insulin measurement.
-
-
Stimulated Insulin Secretion:
-
Remove the low glucose buffer.
-
Add KRBB with high glucose (16.7 mM) and GLP-1 (e.g., 10 nM) to the cells and incubate for 1 hour at 37°C.
-
Collect the supernatant for stimulated insulin measurement.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the stimulation index (SI) as the ratio of insulin secreted under high glucose to insulin secreted under low glucose conditions.
-
Compare the SI between sitagliptin-treated and control groups.
-
Protocol 2: Beta-Cell Proliferation Assay (BrdU Incorporation)
This protocol measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Pancreatic beta-cell line or isolated islets
-
Culture medium
-
This compound
-
BrdU Labeling Reagent
-
Fixation and permeabilization buffers
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Culture beta-cells on coverslips or in appropriate culture plates.
-
Treat with sitagliptin (e.g., 100 nM) or vehicle for the desired duration (e.g., 24-72 hours).
-
-
BrdU Labeling:
-
Add BrdU labeling solution to the culture medium and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
DNA Denaturation:
-
Treat cells with 2N HCl for 30 minutes at room temperature to denature the DNA and expose the BrdU epitope.
-
Neutralize with 0.1 M sodium borate (B1201080) buffer.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% BSA).
-
Incubate with an anti-BrdU primary antibody overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Quantify the percentage of BrdU-positive cells relative to the total number of DAPI-stained nuclei.
-
Protocol 3: Beta-Cell Apoptosis Assay (Caspase-3 Activity)
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Pancreatic beta-cell line or isolated islets
-
Culture medium
-
This compound
-
Apoptosis-inducing agent (e.g., cytokines, staurosporine) - optional, for protection studies
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Culture beta-cells in a 96-well plate.
-
Treat cells with sitagliptin (e.g., 50 µM) with or without an apoptosis-inducing agent for the desired time. Include appropriate controls.
-
-
Cell Lysis:
-
Centrifuge the plate to pellet the cells.
-
Resuspend the cells in the provided chilled cell lysis buffer and incubate on ice for 10 minutes.
-
-
Assay Reaction:
-
Centrifuge the lysate and transfer the supernatant to a new plate.
-
Add the reaction buffer containing DTT to each well.
-
Add the caspase-3 substrate (DEVD-pNA) to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the fold-increase in caspase-3 activity by comparing the absorbance of treated samples to the untreated control.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for investigating the effects of this compound on pancreatic beta-cells. By utilizing these standardized methods, researchers can obtain reliable and reproducible data on insulin secretion, cell proliferation, and apoptosis, thereby contributing to a deeper understanding of the therapeutic mechanisms of DPP-4 inhibitors in the context of type 2 diabetes.
References
- 1. mdpi.com [mdpi.com]
- 2. GLP-1 receptor activated insulin secretion from pancreatic β-cells: mechanism and glucose dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sitagliptin Increases Beta-Cell Function and Decreases Insulin Resistance in Newly Diagnosed Vietnamese Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glucagon.com [glucagon.com]
- 5. JCI - cAMP-independent effects of GLP-1 on β cells [jci.org]
- 6. An Update on the Effect of Incretin-Based Therapies on β-Cell Function and Mass [e-dmj.org]
- 7. researchgate.net [researchgate.net]
- 8. One year of sitagliptin treatment protects against islet amyloid-associated β-cell loss and does not induce pancreatitis or pancreatic neoplasia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of sitagliptin on markers of beta-cell function: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Impact of sitagliptin on markers of beta-cell function: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sitagliptin improves beta-cell function in patients with acute coronary syndromes and newly diagnosed glucose abnormalities--the BEGAMI study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Sitagliptin on Pancreatic Beta Cell Function and Microangiopathy in Japanese Patients With Type 2 Diabetes Mellitus: Follow-Up for 4 Years | Hamamoto | Journal of Endocrinology and Metabolism [jofem.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Sitagliptin Hydrochloride HPLC Peak Tailing
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues related to sitagliptin (B1680988) hydrochloride analysis. This resource provides researchers, scientists, and drug development professionals with practical guidance to identify and resolve common problems, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and how is it measured?
A1: Peak tailing is a common chromatographic issue where a peak is not symmetrical, and its trailing edge is broader than the leading edge.[1][2] This distortion can compromise the accuracy and precision of quantification by affecting peak integration and resolution from adjacent peaks.[3] Peak tailing is often quantified using the Tailing Factor (TF) or Asymmetry Factor (As), with a value greater than 1 indicating tailing.[1][3] An ideal Gaussian peak has a tailing factor of 1.0.
Q2: Why is my sitagliptin hydrochloride peak tailing?
A2: Sitagliptin is a basic compound with a pKa value of approximately 7.7.[4] The primary cause of peak tailing for basic analytes like sitagliptin in reversed-phase HPLC is secondary interactions between the positively charged analyte and negatively charged, acidic silanol (B1196071) groups on the surface of the silica-based stationary phase.[1][2][5] Other potential causes include column overload, column contamination or degradation, inappropriate mobile phase pH, and extra-column dead volume.[5][6][7][8]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like sitagliptin. Operating the mobile phase at a low pH (e.g., below 3) protonates the silanol groups on the stationary phase, reducing their ability to interact with the positively charged sitagliptin molecule.[1] Conversely, a mid-range pH close to the pKa of sitagliptin can lead to inconsistent ionization of the analyte, resulting in peak broadening or tailing.[2] Some methods also utilize a higher pH to deprotonate the analyte, but this requires a column stable at elevated pH.
Q4: Can the sample solvent cause peak tailing for this compound?
A4: Yes, if the sample solvent is significantly stronger (i.e., has a higher organic content) than the mobile phase, it can cause peak distortion, including tailing.[8] It is always recommended to dissolve the sample in the mobile phase or a solvent that is weaker than or of equal strength to the mobile phase to ensure proper peak shape.
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Peak Tailing
This guide provides a logical workflow to identify the root cause of this compound peak tailing.
Caption: A troubleshooting workflow for diagnosing HPLC peak tailing.
Guide 2: Optimizing Mobile Phase pH
This guide details the experimental steps to mitigate peak tailing by adjusting the mobile phase pH.
Objective: To find the optimal mobile phase pH that minimizes secondary interactions and improves the peak symmetry of this compound.
Experimental Protocol:
-
Initial Mobile Phase Preparation: Prepare the mobile phase as per your current method. A common mobile phase for sitagliptin analysis consists of a phosphate (B84403) buffer and acetonitrile (B52724).[9][10][11]
-
pH Adjustment (Low pH):
-
Prepare a series of mobile phase buffers with pH values ranging from 2.5 to 4.0 in 0.5 unit increments. Use phosphoric acid to adjust the pH.
-
Equilibrate the column with each mobile phase for at least 20 column volumes.
-
Inject a standard solution of this compound and record the chromatogram.
-
Analyze the peak shape and tailing factor for each pH.
-
-
pH Adjustment (High pH - Use with pH stable columns only):
-
If a high pH stable column is available, prepare a series of mobile phase buffers with pH values ranging from 8.0 to 9.5. Use a suitable buffer like ammonium (B1175870) bicarbonate.
-
Follow the same equilibration and injection procedure as in the low pH experiment.
-
-
Data Analysis: Compare the tailing factors obtained at different pH values to determine the optimal pH for symmetrical peaks.
Expected Outcome: Operating at a lower pH (around 2.5-3.0) is expected to significantly reduce peak tailing by protonating the residual silanol groups on the stationary phase.
Caption: Experimental workflow for mobile phase pH optimization.
Data Presentation
Table 1: Effect of Mobile Phase pH on Sitagliptin Peak Tailing Factor
| Mobile Phase pH | Tailing Factor (As) | Observations |
| 6.8 (Initial) | 2.1 | Significant tailing |
| 4.0 | 1.5 | Moderate improvement |
| 3.5 | 1.3 | Further improvement |
| 3.0 | 1.1 | Symmetrical peak |
| 2.5 | 1.0 | Ideal peak shape |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the column, instrument, and other experimental conditions.
Summary of Key Troubleshooting Strategies
Table 2: Troubleshooting Checklist for Sitagliptin Peak Tailing
| Potential Cause | Recommended Action | Experimental Protocol |
| Secondary Silanol Interactions | Adjust mobile phase pH to a lower value (e.g., 2.5-3.0). Use a modern, high-purity, end-capped C18 column. | Follow the "Optimizing Mobile Phase pH" guide. |
| Column Overload | Reduce the concentration of the sitagliptin sample. Decrease the injection volume. | Prepare a dilution series of the sample and inject each concentration to observe the effect on peak shape. |
| Column Contamination/Degradation | Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If using a guard column, replace it. If the problem persists, replace the analytical column. | Disconnect the column from the detector and flush to waste. Monitor backpressure during flushing. |
| Extra-Column Volume | Use tubing with a smaller internal diameter (e.g., 0.005 inches). Ensure all fittings are properly connected and not creating dead volume. | Inspect all connections between the injector, column, and detector. Cut tubing to the minimum necessary length. |
| Inappropriate Sample Solvent | Dissolve the sample in the mobile phase or a solvent with a lower organic content than the mobile phase. | Re-dissolve the sample in the mobile phase and re-inject. |
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. benchchem.com [benchchem.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. ijarmps.org [ijarmps.org]
- 10. tandfonline.com [tandfonline.com]
- 11. globalresearchonline.net [globalresearchonline.net]
improving solubility of sitagliptin hydrochloride for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of sitagliptin (B1680988) hydrochloride for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of sitagliptin hydrochloride in common laboratory solvents?
A: The solubility of sitagliptin and its salts can vary based on the specific form (e.g., hydrochloride, phosphate (B84403) monohydrate, free base) and the solvent used. This compound is generally described as slightly soluble in water and soluble in solvents like methanol (B129727) and DMSO.[1][2] For consistent results, it is crucial to use fresh, anhydrous solvents, as absorbed moisture can reduce solubility, particularly in DMSO.[3]
Q2: My this compound is not dissolving completely in aqueous buffer. What could be the reason?
A: Several factors can contribute to incomplete dissolution. First, sitagliptin's solubility is highly dependent on pH.[4] If your buffer's pH is not optimal, solubility can be limited. Second, the concentration you are trying to achieve may exceed its solubility limit in that specific medium. Finally, the rate of dissolution may be slow; techniques like vortexing, sonication, or gentle warming can aid the process.[3]
Q3: How does pH influence the solubility of this compound?
A: Sitagliptin is an amphoteric molecule, meaning its ionization state and, consequently, its solubility, are significantly affected by pH.[4] Generally, its solubility is higher in acidic to neutral conditions. For instance, the solubility of sitagliptin phosphate monohydrate is reported to be 69.5 mg/mL at pH 4.5.[5] As the pH increases, sitagliptin becomes more lipophilic, which can decrease its aqueous solubility.[6]
Q4: What is the recommended method for preparing a high-concentration stock solution?
A: For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice, with reported solubilities of ≥50 mg/mL to 81 mg/mL.[2][3] Always use fresh, high-purity DMSO to avoid solubility issues caused by water absorption.[3] For assays sensitive to DMSO, prepare the stock at the highest possible concentration and then dilute it serially into your aqueous assay buffer, ensuring the final DMSO concentration is compatible with your experimental system.
Q5: Can I heat the solution to help dissolve the compound?
A: Yes, gentle heating combined with sonication can be an effective method to increase both the rate and extent of dissolution, particularly in aqueous solutions.[3] For example, heating a water-based solution to 60°C for a short period can improve solubility.[3] However, avoid prolonged exposure to high temperatures to prevent potential degradation of the compound.[7]
Q6: My this compound precipitated after I diluted my DMSO stock into an aqueous buffer. How can I fix this?
A: This is a common issue when a compound is significantly less soluble in the final aqueous medium than in the organic stock solvent. To prevent this, consider the following:
-
Lower the final concentration: The target concentration in your assay buffer may be above the compound's solubility limit.
-
Use a co-solvent: Incorporating a small percentage of a water-miscible organic solvent (like ethanol (B145695) or PEG300) in your final buffer can help maintain solubility.[8][9]
-
Modify the buffer pH: Adjusting the pH of the final aqueous solution to a more favorable range (typically acidic to neutral for sitagliptin) can increase solubility.[5]
-
Change the dilution method: Add the DMSO stock to the aqueous buffer slowly while vortexing to facilitate rapid mixing and prevent localized high concentrations that can trigger precipitation.
Data Presentation
The following tables summarize key quantitative data regarding the solubility of sitagliptin and its salts.
Table 1: Solubility of Sitagliptin Forms in Various Solvents
| Compound Form | Solvent | Reported Solubility | Reference(s) |
| Sitagliptin (Base) | Water (24.5°C) | 69.5 mg/g | [6] |
| Sitagliptin (Form unspecified) | Water | 5 mg/mL (can be increased to 7 mg/mL with heat/sonication) | [3] |
| Sitagliptin (Form unspecified) | DMSO | ≥ 50 mg/mL | [2][10] |
| Sitagliptin (Form unspecified) | DMSO | 81 mg/mL (in fresh, anhydrous DMSO) | [3] |
| Sitagliptin (Form unspecified) | Ethanol | 81 mg/mL | [3] |
| This compound | Water | Slightly Soluble | [1] |
| This compound | Methanol | Soluble | [1] |
| Sitagliptin Phosphate Monohydrate | Water | Soluble | |
| Sitagliptin Phosphate Monohydrate | Ethanol | Very Slightly Soluble | |
| Sitagliptin Phosphate Monohydrate | Acetonitrile | Very Slightly Soluble / 'Practically Insoluble' | [11] |
| Sitagliptin Phosphate Monohydrate | Isopropanol | Insoluble |
Table 2: Effect of pH on Sitagliptin Solubility
| Compound Form | Medium | pH | Reported Solubility / Dissolution | Reference(s) |
| Sitagliptin Phosphate Monohydrate | Acetate (B1210297) Buffer | 4.5 | 69.5 mg/mL | [5] |
| Sitagliptin Phosphate Monohydrate | 0.01 M HCl | ~2.0 | 68.1 mg/mL | [5] |
| Sitagliptin (Immediate Release) | Acetate Buffer | 5.5 | ~91-95% | [5][12] |
| Sitagliptin (Immediate Release) | Phosphate Buffer | 6.8 | ~91-95% | [5][12] |
Troubleshooting Guide
Issue: Poor Initial Dissolution of this compound
| Possible Cause | Recommended Solution |
| Concentration Exceeds Solubility Limit | Verify the solubility of this compound in your chosen solvent from literature or empirical testing. Prepare a more dilute solution. |
| Incorrect Solvent Choice | For high concentrations, use a solvent with high solubilizing power like DMSO.[2][3] For aqueous assays, ensure the buffer pH is optimal. |
| Slow Dissolution Kinetics | Aid dissolution by vortexing, sonicating in a water bath, or gently warming the solution (e.g., to 40-60°C).[3] |
| Suboptimal pH of Aqueous Buffer | Adjust the buffer pH to a more acidic range (e.g., pH 4.5-6.8), where sitagliptin solubility is generally higher.[5] |
| Poor Quality of Solvent | Use fresh, high-purity, anhydrous solvents, especially for DMSO stocks, as absorbed water can significantly decrease solubility.[3] |
Issue: Precipitation Occurs Upon Dilution of Stock Solution
| Possible Cause | Recommended Solution |
| Poor Solubility in Final Medium | The final concentration in the aqueous buffer is above the solubility limit. Decrease the final concentration or reformulate the buffer. |
| Solvent Shock | The rapid change from an organic solvent (like DMSO) to an aqueous buffer causes the compound to crash out. Add the stock solution dropwise to the buffer while vortexing vigorously. |
| Final Buffer pH is Unfavorable | The pH of the destination buffer may be in a range where sitagliptin is less soluble. Pre-adjust the buffer pH to a more acidic or neutral value.[4] |
| Insufficient Co-solvent | The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility. While keeping the co-solvent concentration minimal to avoid assay interference, ensure it is sufficient. Consider adding other solubilizing excipients if compatible with the assay.[8] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Aqueous Buffer (e.g., 1 mg/mL)
-
Select Buffer: Choose an appropriate buffer system where sitagliptin is known to be soluble, such as an acetate buffer (pH 4.5-5.5) or a phosphate buffer (pH 6.8).[5][12]
-
Weigh Compound: Accurately weigh the required amount of this compound powder.
-
Initial Dissolution: Add a portion of the total buffer volume to the powder and vortex thoroughly.
-
Aid Dissolution: If the compound does not dissolve completely, place the vial in a sonicator bath for 10-15 minutes. Gentle warming (e.g., to 40°C) can also be applied.[3]
-
Final Volume: Once the solid is fully dissolved, add the remaining buffer to reach the final desired volume and mix well.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any microscopic particulates and ensure sterility for cell-based assays.
Protocol 2: Preparation of a High-Concentration this compound Stock Solution in DMSO (e.g., 50 mg/mL)
-
Use Anhydrous DMSO: Dispense fresh, anhydrous, high-purity DMSO into a suitable vial. Using DMSO from a previously opened bottle may lead to reduced solubility.[3]
-
Weigh Compound: Accurately weigh the this compound powder and add it to the DMSO.
-
Dissolve: Vortex the solution vigorously. If needed, sonicate for 5-10 minutes until the solution is clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption.
Visualizations
Caption: Troubleshooting workflow for sitagliptin HCl solubility issues.
Caption: Key factors influencing this compound solubility.
Caption: Simplified signaling pathway for sitagliptin's mechanism of action.
References
- 1. mehtaapi.com [mehtaapi.com]
- 2. Sitagliptin | 486460-32-6 [chemicalbook.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sysrevpharm.org [sysrevpharm.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. benchchem.com [benchchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sitagliptin CAS#: 486460-32-6 [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of an In Vitro-In Vivo Correlation for Sitagliptin and Metformin Prolonged-release Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sitagliptin Hydrochloride Formulation for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sitagliptin (B1680988) hydrochloride in animal studies.
Frequently Asked Questions (FAQs)
Physicochemical Properties
Q1: What are the key physicochemical properties of sitagliptin and its common salt forms?
A1: Sitagliptin is a weakly basic compound available in different forms, primarily as the phosphate (B84403) monohydrate salt for commercial formulations and the hydrochloride salt in research settings. Understanding their properties is crucial for formulation development.
Data Presentation: Physicochemical Properties of Sitagliptin Forms
| Property | Sitagliptin Phosphate Monohydrate | Sitagliptin Hydrochloride | Sitagliptin Base |
| Molecular Formula | C₁₆H₁₅F₆N₅O · H₃PO₄ · H₂O | C₁₆H₁₆ClF₆N₅O | C₁₆H₁₅F₆N₅O |
| Molecular Weight ( g/mol ) | 523.32 | 443.77 | 407.32 |
| Appearance | White to off-white, crystalline, non-hygroscopic powder | White to off-white powder | White to off-white solid |
| Aqueous Solubility | Soluble. 69.5 mg/g at 24.5°C[1]. | Slightly soluble in water. | - |
| Solubility in Other Solvents | Soluble in DMSO (up to 50 mM); Practically insoluble in ethanol, methanol, and acetonitrile. | Soluble in methanol. | - |
| pKa | 7.7, 8.78 | - | - |
| Melting Point (°C) | ~206.37 | - | ~120.29 |
Q2: How does pH affect the solubility of sitagliptin?
A2: Sitagliptin is an amphoteric molecule, and its solubility is pH-dependent. As a weakly basic compound, its solubility is generally higher in acidic to neutral pH. The pKa values are approximately 7.7 and 8.78.
Q3: What is the stability profile of sitagliptin under different stress conditions?
A3: Sitagliptin is susceptible to degradation under strongly acidic, alkaline, and oxidative conditions. It is relatively stable to heat and light. High degradation follows first-order kinetics in strongly acidic and alkaline media[2].
Data Presentation: Stability of Sitagliptin Under Forced Degradation
| Stress Condition | Reagent/Parameters | Duration | Observation (% Degradation) |
| Acid Hydrolysis | 2 M HCl | - | Rapid degradation |
| 0.1 N HCl | 1 month | 5.12% | |
| Base Hydrolysis | 2 M NaOH | - | Rapid degradation |
| 0.1 N NaOH | 2 weeks | 69.91% | |
| Oxidative Degradation | 33% H₂O₂ | 24 hours | 7.52% |
| 3% H₂O₂ | 48 hours (RT) | Significant degradation | |
| Thermal Degradation | Dry Heat | 2 weeks at 80°C | 2.25% |
| Photolytic Degradation | UV Light (256 nm) | 2 weeks | 22.95% |
Note: The extent of degradation is highly dependent on the specific conditions such as concentration, temperature, and duration of exposure.
Troubleshooting Guides
Formulation Preparation
Q4: My this compound solution is cloudy or has precipitated. What should I do?
A4: Precipitation can occur due to several factors:
-
Concentration: You may be exceeding the solubility limit of this compound in the chosen vehicle. Refer to the solubility data and consider preparing a more dilute solution or a suspension.
-
pH: The pH of your vehicle might not be optimal for sitagliptin solubility. For aqueous vehicles, ensure the pH is in the acidic to neutral range.
-
Temperature: Solubility can be temperature-dependent. Gentle warming and sonication may help dissolve the compound. However, be mindful of the potential for degradation at elevated temperatures.
-
Vehicle Choice: this compound has limited solubility in some organic solvents. Consider using an alternative vehicle like 0.5% carboxymethyl cellulose (B213188) (CMC) in water, which can help keep the drug in suspension.
Experimental Protocols: Preparation of a Sitagliptin Suspension for Oral Gavage (10 mg/kg dose for a 25g mouse)
-
Calculate the required amount of this compound: For a 10 mg/kg dose in a 25g mouse, you need 0.25 mg of sitagliptin.
-
Determine the dosing volume: A typical oral gavage volume for a mouse is 10 mL/kg. For a 25g mouse, this is 0.25 mL.
-
Calculate the concentration of the formulation: You will need a concentration of 1 mg/mL (0.25 mg / 0.25 mL).
-
Prepare the vehicle: To prepare 10 mL of 0.5% CMC, weigh 50 mg of CMC and slowly add it to 10 mL of purified water while stirring continuously until a uniform suspension is formed.
-
Prepare the sitagliptin suspension: Weigh the required amount of this compound and triturate it to a fine powder. Add a small amount of the 0.5% CMC vehicle to form a paste. Gradually add the remaining vehicle while mixing to achieve the final desired concentration. Stir continuously before each administration to ensure a homogenous suspension.
Q5: How can I prepare a sitagliptin formulation for administration in the diet?
A5: Administration in the diet is a common method for chronic dosing.
-
Calculate the total amount of drug needed: Based on the estimated daily food consumption of the animals and the target dose (mg/kg/day), calculate the total amount of sitagliptin required for the batch of medicated diet.
-
Geometric Dilution: Mix the calculated amount of sitagliptin powder with a small portion of the powdered rodent chow. Continue adding more chow in geometric proportions until the drug is evenly distributed throughout the entire batch.
-
Homogeneity: Ensuring a homogenous mixture is critical for consistent dosing. Consider using a V-blender or other suitable mixing equipment.
-
Palatability: Sitagliptin is bitter, which may reduce food intake. Monitor food consumption and body weight. If reduced palatability is a concern, consider adding a sweetener.
Q6: I am concerned about the stability of my prepared sitagliptin formulation. What are the best practices for storage?
-
Aqueous solutions/suspensions: It is recommended to prepare these fresh daily. If storage is necessary, keep them refrigerated (2-8°C) and protected from light. Conduct a pilot stability study for your specific formulation if it needs to be stored for a longer period.
-
Medicated diet: Store the prepared diet in airtight containers in a cool, dry, and dark place. The stability of sitagliptin in the diet will depend on the food matrix and storage conditions. For long-term studies, it is advisable to prepare smaller batches more frequently.
Taste Masking
Q7: The animals are not consuming the sitagliptin formulation. How can I improve its palatability?
A7: Sitagliptin has a bitter taste, which can lead to aversion in animals. Here are some strategies to improve palatability:
-
Sweeteners: Non-nutritive sweeteners are commonly used to mask bitter tastes in rodent formulations.
-
Saccharin (B28170): Often used in rodent studies. A concentration of 0.1% in drinking water has been shown to be preferred by mice.
-
Stevia: Another effective sweetener for rodents. A concentration of 0.1% in drinking water is also well-accepted by mice.
-
Sucralose: A non-digestible sweetener suitable for rodents.
-
-
Flavoring Agents: Flavors like vanilla, strawberry, or chocolate can also be used to mask unpleasant tastes.
-
Formulation as a Semi-Solid: A semi-solid formulation using a thickening agent (e.g., gelatin), a sweetener, and a diluent (e.g., powdered chow) can be prepared to promote voluntary consumption.
Experimental Protocols: Preparation of a Taste-Masked Sitagliptin Solution for Drinking Water
-
Determine the target daily dose and average water consumption: For example, if the target dose is 30 mg/kg/day for a 30g mouse, the daily dose is 0.9 mg. If the average daily water consumption is 5 mL, the required concentration is 0.18 mg/mL.
-
Prepare the sweetened water: Dissolve the chosen sweetener (e.g., 0.1% sodium saccharin) in purified water. For 100 mL of solution, this would be 100 mg of sodium saccharin.
-
Add sitagliptin: Dissolve the calculated amount of this compound in the sweetened water.
-
Monitor consumption: Measure the daily water intake to ensure the animals are consuming enough to receive the target dose. Adjust the drug or sweetener concentration as needed.
Visualizations
Caption: Troubleshooting workflow for common sitagliptin formulation issues.
Caption: General workflow for preparing a taste-masked oral formulation.
References
- 1. Inhibition of DPP-4 with sitagliptin improves glycemic control and restores islet cell mass and function in a rodent model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Sitagliptin Hydrochloride Cell-Based Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in sitagliptin (B1680988) hydrochloride cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of sitagliptin hydrochloride in a cell-based context?
This compound is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2][3] In a cellular context, its primary mechanism involves preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, sitagliptin increases the local concentration and prolongs the activity of these incretins.[2] This leads to enhanced activation of their respective receptors, which are G-protein coupled receptors, triggering downstream signaling cascades that can influence various cellular processes, including insulin (B600854) secretion, cell proliferation, apoptosis, and migration.[1][4]
Q2: What are the common sources of variability in sitagliptin cell-based assays?
Variability in sitagliptin cell-based assays can arise from several factors:
-
Cell Culture Conditions: Inconsistent cell passage number, cell density at the time of treatment, and fluctuations in incubator conditions (temperature, CO2, humidity) can lead to variable cellular responses.
-
Reagent Preparation and Handling: Inaccurate preparation of sitagliptin stock solutions, improper storage leading to degradation, and inconsistencies in the preparation of media and buffers are major sources of variability. Sitagliptin's stability can be pH-dependent.[5]
-
Assay Protocol Execution: Minor deviations in incubation times, washing steps, and reagent addition volumes can significantly impact results.
-
This compound Stability: The stability of sitagliptin in solution is critical. It is susceptible to degradation in strongly acidic or alkaline conditions.[5] Maintaining a consistent pH, typically around 3-4 for solutions, is important for reproducibility.[5]
-
Cell Line Integrity: Genetic drift in continuous cell lines and mycoplasma contamination can alter cellular physiology and responsiveness to sitagliptin.
Q3: How should I prepare and store this compound for cell-based experiments?
For consistent results, follow these guidelines for preparing and storing this compound:
-
Stock Solution Preparation: Accurately weigh the this compound powder and dissolve it in a suitable solvent, such as sterile dimethyl sulfoxide (B87167) (DMSO) or a buffered aqueous solution, to create a high-concentration stock solution.
-
Working Solution Preparation: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium or assay buffer. Avoid repeated freeze-thaw cycles of the stock solution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize degradation. Protect solutions from light.
-
pH Considerations: Be mindful of the pH of your final assay solution, as sitagliptin's stability is pH-dependent.[5]
Troubleshooting Guides
Issue 1: High Variability in DPP-4 Inhibition Assay Results
Symptoms: Inconsistent IC50 values for sitagliptin across experiments or high well-to-well variability within a single plate.
| Potential Cause | Troubleshooting Step |
| Inconsistent Reagent Preparation | Ensure accurate and consistent preparation of the DPP-4 enzyme, substrate, and assay buffer as per the kit manufacturer's instructions.[1] |
| Inaccurate Sitagliptin Dilutions | Prepare a fresh serial dilution of sitagliptin for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Fluctuations in Incubation Time/Temperature | Use a calibrated incubator and a timer to ensure consistent incubation times and temperatures (e.g., 10-15 minutes at 37°C).[1] |
| Inadequate Mixing | Gently mix the plate after adding reagents to ensure a homogenous reaction in each well. Avoid introducing bubbles. |
| Plate Reader Settings | Verify that the fluorometric plate reader is set to the correct excitation and emission wavelengths (e.g., 350-360 nm excitation and 450-465 nm emission).[1] |
Issue 2: Inconsistent Effects of Sitagliptin on Cell Proliferation
Symptoms: Variable or non-reproducible changes in cell number or viability (e.g., using an MTT or Cell Counting Kit-8 assay) in response to sitagliptin treatment.
| Potential Cause | Troubleshooting Step |
| Variable Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Perform a cell count before plating and ensure even cell distribution. |
| Inconsistent Cell Health/Passage Number | Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. |
| Edge Effects on the Plate | To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media. |
| Variability in Treatment Duration | Adhere to a strict timeline for sitagliptin treatment. For long-term experiments, replenish the media with fresh sitagliptin at regular intervals.[6] |
| Serum Concentration Variability | If using serum in your culture medium, be aware that lot-to-lot variability in serum can affect cell growth. Consider using a single lot of serum for a set of experiments or using serum-free media if appropriate for your cell line. |
Issue 3: High Background or Variable Results in Apoptosis Assays
Symptoms: Inconsistent levels of apoptosis (e.g., measured by Annexin V/PI staining and flow cytometry) in control or sitagliptin-treated cells.
| Potential Cause | Troubleshooting Step |
| Cell Handling during Staining | Handle cells gently during harvesting and staining to avoid inducing mechanical stress, which can lead to false-positive apoptosis signals. |
| Inconsistent Staining Protocol | Follow the manufacturer's protocol for the apoptosis detection kit precisely, paying close attention to incubation times and reagent concentrations. |
| Flow Cytometer Settings | Ensure the flow cytometer is properly calibrated and that compensation settings are correctly adjusted to distinguish between different fluorescent signals. |
| Cell Confluency | High cell confluency can lead to increased spontaneous apoptosis. Plate cells at a density that avoids overgrowth during the experiment. |
| Sitagliptin Concentration | The effect of sitagliptin on apoptosis can be dose-dependent.[2] Perform a dose-response experiment to identify the optimal concentration for your cell type and experimental conditions. |
Issue 4: Inconsistent Cell Migration in Wound Healing or Transwell Assays
Symptoms: High variability in the rate of wound closure or the number of migrated cells in response to sitagliptin.
| Potential Cause | Troubleshooting Step |
| Inconsistent Wound Creation (Scratch Assay) | Use a consistent tool (e.g., a 200 µL pipette tip) to create uniform scratches in the cell monolayer.[7] |
| Variable Cell Density (Transwell Assay) | Seed a precise number of cells into the upper chamber of the Transwell.[7][8] |
| Chemoattractant Gradient Variability | Ensure the chemoattractant concentration in the lower chamber is consistent and that there are no leaks between the upper and lower chambers. |
| Inconsistent Incubation Time | Monitor cell migration at consistent time points. The effect of sitagliptin on migration may be time-dependent.[7] |
| Imaging and Quantification | Capture images from the same predefined areas of the wound or filter for each well. Use standardized image analysis software settings for quantification. |
Experimental Protocols
DPP-4 Inhibition Assay Protocol
This protocol is designed to quantify the inhibitory activity of sitagliptin on the DPP-4 enzyme.
Materials:
-
DPP-4 Inhibitor Screening Kit (containing DPP-4 enzyme, substrate, and assay buffer)
-
This compound
-
96-well black plate with a clear bottom
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.
-
Sitagliptin Dilution: Prepare a serial dilution of sitagliptin in the assay buffer to generate a range of concentrations for IC50 determination.
-
Assay Plate Setup:
-
Blank wells: Add assay buffer only.
-
Control wells (100% activity): Add assay buffer and DPP-4 enzyme.
-
Test wells: Add diluted sitagliptin and DPP-4 enzyme.
-
-
Incubation: Incubate the plate for 10-15 minutes at 37°C.[1]
-
Substrate Addition: Add the DPP-4 substrate to all wells.
-
Measurement: Immediately measure the fluorescence using a plate reader with excitation/emission wavelengths of 350-360 nm and 450-465 nm, respectively.[1]
-
Data Analysis: Calculate the percent inhibition for each sitagliptin concentration relative to the control wells and determine the IC50 value.
Cell Proliferation Assay (MTT-based) Protocol
This protocol measures changes in cell viability and proliferation in response to sitagliptin.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plate
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of sitagliptin or vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the effect of sitagliptin on cell proliferation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Sitagliptin attenuates endothelial dysfunction independent of its blood glucose controlling effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Passage MIN6 Cells Have Impaired Insulin Secretion with Impaired Glucose and Lipid Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting DPP4-RBD interactions by sitagliptin and linagliptin delivers a potential host-directed therapy against pan-SARS-CoV-2 infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Sitagliptin (MK0431) Inhibition of Dipeptidyl Peptidase IV Decreases Nonobese Diabetic Mouse CD4+ T-Cell Migration Through Incretin-Dependent and -Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sitagliptin Hydrochloride Analytical Method Validation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical method validation of sitagliptin (B1680988) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting parameters for an RP-HPLC method for sitagliptin analysis?
A common starting point for developing an RP-HPLC method for sitagliptin involves a C18 column, a mobile phase consisting of a phosphate (B84403) buffer and a polar organic solvent like acetonitrile (B52724) or methanol, and UV detection around 267 nm.[1][2][3][4] The pH of the buffer is often adjusted to the acidic range (e.g., pH 2.5-4.8) to ensure good peak shape and retention.[1][3][5]
Q2: My chromatogram shows a noisy baseline. What are the common causes?
A noisy baseline can stem from several sources. The most common culprits include:
-
Inadequate Mobile Phase Degassing: Dissolved gases in the mobile phase can form bubbles in the detector cell. Ensure the mobile phase is filtered through a 0.45 µm filter and degassed for at least 15 minutes in an ultrasonic bath.[1]
-
Pump Issues: Fluctuations in pump pressure or faulty check valves can cause baseline noise.
-
Contaminated Mobile Phase or Column: Impurities in the solvents or a contaminated column can lead to a noisy signal.
-
Detector Lamp Failure: An aging UV detector lamp may produce an unstable signal.
Q3: What are the essential validation parameters required by ICH guidelines for a sitagliptin assay?
According to International Conference on Harmonisation (ICH) guidelines, the key validation parameters for an analytical method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or placebo ingredients.[6][7]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[5][7][8]
-
Accuracy: The closeness of the test results to the true value, often determined through recovery studies.[7][8]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[5][7]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6][8]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6][8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6][8]
Q4: Why is a stability-indicating method crucial for sitagliptin analysis?
A stability-indicating method is essential because it can accurately quantify the drug in the presence of its degradation products, impurities, and excipients. During manufacturing and storage, sitagliptin can degrade under stress conditions like acid, base, oxidation, heat, and light.[8] A validated stability-indicating method ensures that the analytical procedure can separate these degradation products from the intact drug, providing an accurate measure of the drug's stability and the product's quality over its shelf life.[9][10]
Q5: Why is the quantitative procedure in my dissolution test different from the one in my assay test?
The quantitative procedures for dissolution and assay tests may differ because they serve different purposes and operate under different conditions.[11] The dissolution test must be linear and accurate over a much broader concentration range (from ~5% to 120% of the label claim) to characterize the drug's release profile over time.[11] In contrast, the assay test typically operates within a narrower range (e.g., 80-120%). Additionally, interferences from placebo components, capsule shells, or the dissolution medium itself might necessitate a different analytical approach or wavelength for quantification compared to the cleaner sample matrix used for the assay.[11]
Troubleshooting Guides
Guide 1: Poor Chromatographic Peak Shape
Poor peak shape (e.g., tailing, fronting, or splitting) is a common challenge that can compromise the accuracy and precision of quantification.
Problem: The sitagliptin peak is tailing or showing asymmetry.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Detailed Steps:
-
Check Mobile Phase pH: Sitagliptin's retention can be sensitive to pH.[1] Ensure the buffer is prepared accurately and the final pH is consistent. Inconsistent pH can lead to interactions with residual silanol (B1196071) groups on the column, causing tailing.
-
Evaluate Column Overload: Injecting too high a concentration of sitagliptin can saturate the stationary phase, leading to peak distortion.[1] Dilute the sample or reduce the injection volume.
-
Inspect Column Health: Column contamination from sample matrix components or degradation of the stationary phase can cause poor peak shape. Try flushing the column with a strong solvent. It is highly recommended to use a guard column to protect the analytical column from contaminants.[1] If the problem persists, the column may need replacement.
Guide 2: Interference from Excipients or Other APIs
Problem: An unknown peak is co-eluting or interfering with the sitagliptin peak, affecting specificity and accuracy. This is common in formulations with other active pharmaceutical ingredients (APIs) like metformin (B114582) or in the presence of excipients like phenylalanine.[1]
Troubleshooting Steps:
-
Specificity Analysis:
-
Inject a placebo sample (containing all formulation components except sitagliptin) to see if any peaks co-elute.[1]
-
If analyzing a combination product, inject a standard of the other API (e.g., metformin) to determine its retention time.
-
-
Method Optimization for Better Resolution:
-
Mobile Phase Modification: Adjust the organic solvent ratio or the pH of the mobile phase to improve the separation between sitagliptin and the interfering peak.[1]
-
Column Selection: Consider a column with a different selectivity (e.g., phenyl-hexyl or cyano) that may provide a different elution order and better separation.[1]
-
-
Sample Preparation: If chromatographic adjustments are insufficient, employ a sample cleanup technique like solid-phase extraction (SPE) to selectively isolate sitagliptin from the matrix before injection.[1]
Experimental Protocols
Protocol 1: Standard RP-HPLC Method for Sitagliptin Quantification
This protocol provides a typical method for the analysis of sitagliptin in bulk or pharmaceutical dosage forms.
-
Mobile Phase Preparation:
-
Prepare a 20 mM potassium dihydrogen phosphate (KH₂PO₄) buffer.[1]
-
Adjust the pH of the buffer to 3.5 with phosphoric acid.[1]
-
Mix the buffer with HPLC-grade acetonitrile in a 60:40 (v/v) ratio.[1]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.[1]
-
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of sitagliptin reference standard into a 25 mL volumetric flask.
-
Dissolve and make up to volume with the mobile phase to get a concentration of 1000 µg/mL.
-
Perform serial dilutions with the mobile phase to prepare working standards in the desired linearity range (e.g., 10-50 µg/mL).[5]
-
-
Sample Solution Preparation:
-
Weigh and powder 20 tablets.
-
Transfer a quantity of powder equivalent to 25 mg of sitagliptin into a 25 mL volumetric flask.
-
Add mobile phase, sonicate to dissolve, and make up to volume.
-
Filter the solution through a 0.45 µm syringe filter before injection.[1]
-
-
Chromatographic Conditions: See Table 1 for typical parameters.
-
Analysis: Inject the standard solutions to construct a calibration curve. Inject the sample solution and determine the concentration of sitagliptin from the curve.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions to assess the stability-indicating nature of an analytical method for sitagliptin.
Caption: Workflow for a forced degradation study.
Procedure:
-
Acid Hydrolysis: Reflux 10 mg of the drug in 30 mL of 0.1N HCl at 60°C for 4 hours.[8] Cool and neutralize with a dilute NaOH solution before analysis.[8] Studies have also used stronger conditions like 2.5M HCl at 60°C to isolate specific degradants.[10]
-
Base Hydrolysis: Reflux 10 mg of the drug in 30 mL of 0.1N NaOH at 60°C for 4 hours.[8] Cool and neutralize with a dilute HCl solution.[8]
-
Oxidative Degradation: Treat the drug solution with 10% hydrogen peroxide (H₂O₂) at room temperature.[9]
-
Thermal Degradation: Expose the solid drug powder to dry heat at 60-105°C.[8][9]
-
Photolytic Degradation: Expose the drug solution to UV light as per ICH guidelines (e.g., 1.2 million lux-hours).[8][9]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method. The goal is to achieve separation of all degradation peaks from the main sitagliptin peak and ensure mass balance is greater than 95%.[9]
Protocol 3: Dissolution Test for Sitagliptin Coated Tablets
This protocol is based on conditions found to provide a good in vitro-in vivo correlation (IVIVC).
-
Dissolution Media Preparation: Prepare 900 mL of pH 6.8 phosphate buffer.[7]
-
Apparatus Setup:
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Withdraw aliquots (e.g., 5 mL) at specified time points (e.g., 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm).
-
-
Quantification: Analyze the filtered samples by a validated HPLC or UV spectrophotometry method to determine the percentage of sitagliptin dissolved.
Quantitative Data Summary
The following tables summarize typical quantitative data from validated analytical methods for sitagliptin.
Table 1: Typical RP-HPLC Method Parameters for Sitagliptin Analysis
| Parameter | Typical Value |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate Buffer : Acetonitrile (e.g., 60:40 v/v) |
| Buffer pH | 2.5 - 4.8 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 267 nm |
(Data compiled from multiple sources, including[1],[6],[2],[5])
Table 2: Summary of Method Validation Parameters from Literature
| Parameter | Reported Range / Value |
|---|---|
| Linearity Range | 5 - 70 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| LOD | 0.09 - 0.743 µg/mL |
| LOQ | 0.27 - 2.25 µg/mL |
| Accuracy (Recovery) | 98% - 102% |
| Precision (%RSD) | < 2% |
(Data compiled from multiple sources, including[8],[5],[7],[4])
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent / Condition | Duration / Temperature |
|---|---|---|
| Acid Hydrolysis | 0.1N - 0.5N HCl | 4 hours at 70°C |
| Base Hydrolysis | 0.1N NaOH | Room Temperature to 60°C |
| Oxidation | 10% H₂O₂ | Room Temperature |
| Thermal | Dry Heat (solid) | 105°C for 10 days |
| Photolytic | UV/Vis Light | 1.2 million lux-hours |
(Data compiled from multiple sources, including[8],,[9])
Table 4: Example Dissolution Test Conditions
| Parameter | Recommended Condition |
|---|---|
| Apparatus | USP Type 2 (Paddle) |
| Dissolution Medium | pH 6.8 Phosphate Buffer |
| Volume | 900 mL |
| Rotation Speed | 50 rpm |
| Temperature | 37 ± 0.5 °C |
(Data compiled from multiple sources, including[7],[12],[13])
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. japer.in [japer.in]
- 4. ijcsrr.org [ijcsrr.org]
- 5. ijtsrd.com [ijtsrd.com]
- 6. bepls.com [bepls.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. ijarmps.org [ijarmps.org]
- 9. scispace.com [scispace.com]
- 10. Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity | Drug Analytical Research [seer.ufrgs.br]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. ijpsr.com [ijpsr.com]
- 13. Comparative in-Vitro dissolution study of some sitagliptin generic tablets under biowaiver conditions by UV-Spectroscopy - Curr Trends Pharm Pharm Chem [ctppc.org]
overcoming matrix effects in sitagliptin hydrochloride LC-MS/MS analysis
Welcome to the technical support center for the LC-MS/MS analysis of sitagliptin (B1680988) hydrochloride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a particular focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of matrix effects in sitagliptin LC-MS/MS analysis?
Matrix effects, primarily ion suppression or enhancement, are common challenges in the bioanalysis of sitagliptin. They are typically caused by co-eluting endogenous components from the biological matrix (e.g., plasma, urine) that interfere with the ionization of the analyte and its internal standard in the mass spectrometer's ion source. Phospholipids (B1166683) are major contributors to matrix effects in plasma samples.[1][2]
Q2: How can I minimize matrix effects during sample preparation?
Effective sample preparation is the most critical step in reducing matrix effects.[3] The choice of technique significantly impacts the cleanliness of the final extract. The three most common techniques are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).
-
Liquid-Liquid Extraction (LLE): LLE is a widely used and effective method for reducing matrix effects for sitagliptin analysis.[4][5] It involves extracting sitagliptin from the aqueous biological sample into an immiscible organic solvent, leaving many interfering substances behind.
-
Solid-Phase Extraction (SPE): SPE is known to produce the cleanest samples and, consequently, the lowest matrix effects.[2] However, it can be more time-consuming and costly than other methods.[5]
-
Protein Precipitation (PPT): While being the simplest and fastest technique, PPT is generally the least effective at removing matrix components and can result in significant ion suppression.[2]
Q3: What is the role of an internal standard (IS) in overcoming matrix effects?
An appropriate internal standard is crucial for compensating for matrix effects. An ideal IS for sitagliptin analysis is a stable isotope-labeled (SIL) analog, such as sitagliptin-d4.[4][6] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification as the ratio of the analyte to the IS remains constant.
Troubleshooting Guide
Problem 1: Poor peak shape (e.g., peak splitting, tailing).
-
Possible Cause: The injection solvent may be stronger than the mobile phase, causing peak distortion.
-
Solution: Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase conditions.[7]
-
Possible Cause: Column degradation or contamination.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the column.
-
Possible Cause: Issues with the mobile phase, such as incorrect pH or composition.
-
Solution: Prepare fresh mobile phase and ensure the pH is correctly adjusted.
Problem 2: Inconsistent or low analyte recovery.
-
Possible Cause: Inefficient extraction during sample preparation.
-
Solution: Optimize the extraction solvent and pH for LLE. For SPE, ensure the correct sorbent and elution solvents are used. The pH of the aqueous matrix should be adjusted to two pH units higher than the pKa of a basic analyte or two pH units lower than the pKa of an acidic analyte to ensure the analyte is uncharged for efficient extraction.[3]
-
Possible Cause: Analyte degradation.
-
Solution: Investigate the stability of sitagliptin under your sample storage and processing conditions.[8][9] Ensure proper storage temperatures and consider the use of stabilizers if necessary.
Problem 3: Significant ion suppression or enhancement.
-
Possible Cause: Co-elution of matrix components, particularly phospholipids.
-
Solution 1 (Chromatographic): Optimize the chromatographic method to separate sitagliptin from the interfering matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column.
-
Solution 2 (Sample Preparation): Employ a more rigorous sample preparation technique. LLE or SPE are generally more effective at removing phospholipids than PPT.[2][3]
-
Solution 3 (Internal Standard): Use a stable isotope-labeled internal standard (e.g., sitagliptin-d4) to compensate for unpredictable matrix effects.[4]
Quantitative Data Summary
The following tables summarize quantitative data from various validated LC-MS/MS methods for sitagliptin analysis, highlighting the impact of different sample preparation techniques on recovery and matrix effect.
Table 1: Comparison of Sample Preparation Techniques on Sitagliptin Recovery
| Sample Preparation Method | Extraction Solvent/Cartridge | Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Methyl tert-butyl ether (MTBE) | 79.51 - 83.20 | [4] |
| Liquid-Liquid Extraction (LLE) | Ethyl acetate (B1210297) and n-hexane | High | [10] |
| Protein Precipitation (PPT) | Methanol | 71.1 | [1] |
Table 2: Matrix Effect in Sitagliptin LC-MS/MS Analysis
| Sample Preparation Method | Matrix Effect (%) | Internal Standard | Reference |
| Liquid-Liquid Extraction (LLE) | 104.64 - 107.30 | Sitagliptin-d4 | [4] |
| Liquid-Liquid Extraction (LLE) | Not significant | Sitagliptin-d4 | [10] |
| Protein Precipitation (PPT) | Not significant | Stable isotope labeled IS | [1] |
Note: Matrix effect values close to 100% indicate minimal ion suppression or enhancement.
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Sitagliptin in Human Plasma
This protocol is adapted from a validated method demonstrating good recovery and minimal matrix effects.[4]
-
Sample Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add the internal standard (sitagliptin-d4).
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortexing: Vortex the mixture for 10 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters
The following are typical LC-MS/MS parameters for sitagliptin analysis. Optimization may be required for your specific instrumentation.[4][6]
-
LC Column: Kinetex® C18 or equivalent
-
Mobile Phase: A 1:1 mixture of 5 mM ammonium (B1175870) acetate (with 0.04% formic acid) and acetonitrile
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transition (MRM):
-
Sitagliptin: m/z 408.2 → 193.0
-
Sitagliptin-d4 (IS): m/z 412.2 → 239.1
-
Visualizations
Caption: Experimental workflow for sitagliptin analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study | MDPI [mdpi.com]
- 5. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpcbs.com [ijpcbs.com]
Technical Support Center: Stability of Sitagliptin Hydrochloride in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sitagliptin (B1680988) hydrochloride in solution.
Troubleshooting Guides
This section addresses common stability-related issues encountered during experimental work with sitagliptin hydrochloride solutions.
Issue 1: Rapid Degradation of this compound in Solution
-
Question: My this compound solution appears to be degrading quickly, as evidenced by unexpected peaks in my HPLC analysis. What are the likely causes and how can I mitigate this?
-
Answer: Rapid degradation of sitagliptin in solution is often attributed to pH and temperature. Sitagliptin is susceptible to both acid and base-catalyzed hydrolysis, with degradation being more rapid in strongly acidic or alkaline conditions.[1]
Troubleshooting Steps:
-
pH Verification: Immediately measure the pH of your solution. For optimal stability, it is recommended to maintain the pH within a range of 3 to 4.[2]
-
Temperature Control: Ensure your solution is stored at the recommended temperature. For short-term storage, refrigeration (2-8°C) is advisable. Avoid elevated temperatures, as thermal degradation can occur.
-
Solvent Purity: Use high-purity solvents and freshly prepared buffers to avoid contaminants that could catalyze degradation.
-
Light Exposure: Protect the solution from light, especially UV light, as photolytic degradation can occur with prolonged exposure.[3]
-
Issue 2: Inconsistent Results in Cell-Based Assays
-
Question: I am observing variable results in my cell-based assays using a this compound stock solution. Could this be a stability issue?
-
Answer: Yes, inconsistent results can be a symptom of compound instability. If the concentration of active sitagliptin is decreasing over the course of your experiment due to degradation, it will affect the dose-response relationship.
Troubleshooting Steps:
-
Freshly Prepared Solutions: Whenever possible, prepare fresh this compound solutions immediately before use.
-
Stability Check: Perform a quick stability check of your stock solution under your experimental conditions (e.g., incubator temperature and duration) using a stability-indicating method like HPLC.
-
pH of Media: Be mindful of the pH of your cell culture media. While physiological pH is necessary for the cells, prolonged incubation of sitagliptin in certain media could lead to gradual degradation. Consider preparing more concentrated stock solutions in a stability-optimized buffer and diluting them into the media immediately before application to the cells.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for sitagliptin in solution?
A1: The primary degradation pathway for sitagliptin in aqueous solutions is hydrolysis of the amide bond, leading to the formation of (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid and the triazolopiperazine moiety.[1][4] This hydrolysis is significantly accelerated in strongly acidic and alkaline conditions.
Q2: How does the stability of this compound compare to sitagliptin phosphate (B84403)?
A2: While comprehensive comparative stability data in solution is limited, studies on solid dosage forms have indicated that this compound tablets exhibit superior chemical stability compared to sitagliptin phosphate tablets.[3][5] It is reasonable to infer that the hydrochloride salt may also offer stability advantages in solution under certain conditions.
Q3: What are the recommended storage conditions for a stock solution of this compound?
A3: For short-term storage (up to a few weeks), a stock solution of this compound should be stored at 2-8°C, protected from light, and in a tightly sealed container to prevent solvent evaporation and contamination. The pH of the solution should ideally be maintained between 3 and 4 for enhanced stability.[2] For long-term storage, it is advisable to store the compound as a solid at the recommended temperature and prepare solutions freshly.
Q4: Can I use a this compound solution that has precipitated?
A4: It is not recommended to use a solution that has precipitated. Precipitation indicates that the compound has come out of solution, which could be due to changes in temperature, pH, or solvent composition, or it could be a sign of degradation where the degradants are less soluble. Using such a solution will lead to inaccurate dosing. If precipitation is observed, the solution should be discarded and a fresh one prepared.
Data Presentation
The following tables summarize the stability of sitagliptin (primarily based on data for sitagliptin phosphate) under various forced degradation conditions. This data can serve as a guide for understanding the potential stability liabilities of sitagliptin compounds in solution.
Table 1: Summary of Forced Degradation Studies of Sitagliptin
| Stress Condition | Reagent/Parameter | Duration | Observation (% Degradation) | Reference |
| Acid Hydrolysis | 2.5 M HCl | 6 hours at 60°C | Approximately 20% | [3][4] |
| 0.1 N HCl | 1 month | 5.12% | [3] | |
| Base Hydrolysis | 2 M NaOH | - | Rapid degradation | [1] |
| 0.1 N NaOH | 2 weeks | 69.91% | [3] | |
| Oxidative Degradation | 33% H₂O₂ | 24 hours | 7.52% | [3] |
| 3% H₂O₂ | 48 hours at RT | Significant degradation | [3] | |
| Thermal Degradation | Dry Heat | 2 weeks at 80°C | 2.25% | [3] |
| Photolytic Degradation | UV Light (256 nm) | 2 weeks | 22.96% | [3] |
Experimental Protocols
1. Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to assess its intrinsic stability.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 200 µg/mL) in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water.[3]
-
Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl or 2.5 M HCl) and incubate at a specific temperature (e.g., room temperature or 60°C) for a defined period.[3] After incubation, neutralize the solution with a base (e.g., 0.1 N NaOH).[3]
-
Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) and incubate for a specified time. Neutralize the solution with an acid (e.g., 0.1 N HCl).[3]
-
Oxidative Degradation: Treat the stock solution with hydrogen peroxide (e.g., 3% or 33% H₂O₂) and keep it at room temperature for a set duration.[3]
-
Thermal Degradation: Expose a solution of the drug to dry heat at a high temperature (e.g., 80°C) for an extended period.[3]
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., at 256 nm) for a specified duration to assess photosensitivity.[3]
-
Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method.
2. Stability-Indicating HPLC Method
This method can be used to separate sitagliptin from its degradation products.
-
Chromatographic System: An HPLC system equipped with a UV detector.[3]
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5.0 µm particle size).[3]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate potassium buffer at pH 6.8) and an organic solvent like methanol in a specific ratio (e.g., 40:60 v/v).[3]
-
Flow Rate: A typical flow rate is 1 mL/min.[3]
-
Detection: Monitor the eluent at a specific wavelength, commonly 267 nm.[3]
-
Analysis: Calculate the percentage of remaining sitagliptin by comparing the peak area of the degraded sample to that of an undegraded standard solution.[3]
Visualizations
Caption: Workflow for Forced Degradation Studies of this compound.
Caption: Proposed Primary Degradation Pathway of Sitagliptin in Solution.
References
- 1. Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of extemporaneously prepared sitagliptin phosphate solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. seer.ufrgs.br [seer.ufrgs.br]
- 5. Pharmacokinetics and relative bioavailability of this compound and sitagliptin phosphate tablets formulations: a randomized, open-label, crossover study in healthy male volunteers - GaBIJ [gabi-journal.net]
Technical Support Center: Optimizing Sitagliptin Hydrochloride Dosage in Rodent Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing sitagliptin (B1680988) hydrochloride in rodent models. The information is tailored for scientists and drug development professionals to address specific issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of sitagliptin for a new study in rats or mice?
A1: The optimal dose of sitagliptin can vary depending on the rodent model, the specific research question, and the method of diabetes induction. However, based on published studies, a general starting point for oral administration is 10 mg/kg/day for rats and can range from 4 µg to 50 mg/kg/day in mice.[1][2][3][4][5] It is crucial to perform a dose-response study to determine the most effective dose for your specific experimental conditions.
Q2: How should sitagliptin hydrochloride be prepared and administered to rodents?
A2: this compound is typically dissolved in a suitable vehicle such as water or 0.5% carboxymethylcellulose (CMC) for oral administration. Administration is most commonly performed via oral gavage once daily.[4] Ensure the solution is freshly prepared and the volume administered is appropriate for the animal's body weight.
Q3: What are the expected effects of sitagliptin on blood glucose and insulin (B600854) levels in a diabetic rodent model?
A3: In rodent models of type 2 diabetes, sitagliptin treatment is expected to improve glycemic control. This is typically observed as a significant decrease in fasting blood glucose and HbA1c levels.[3][6] Sitagliptin works by inhibiting the DPP-4 enzyme, which leads to increased levels of active incretin (B1656795) hormones (GLP-1 and GIP).[7][8][9] This, in turn, enhances glucose-dependent insulin secretion from pancreatic beta-cells and suppresses glucagon (B607659) release, ultimately lowering blood glucose.[7][8][9] Therefore, an increase in plasma insulin levels, particularly in response to a glucose challenge, is an anticipated outcome.[1][2]
Q4: Are there any known side effects or toxicities of sitagliptin in rodents that I should monitor?
A4: Extensive preclinical studies have been conducted on sitagliptin. At therapeutic doses, it is generally well-tolerated. However, at very high doses (e.g., 1500-2000 mg/kg in rats), toxicities such as kidney and liver necrosis have been observed.[10] Some studies have investigated the potential for pancreatitis, but at clinically relevant exposures, sitagliptin was not associated with gross or histomorphological changes in the pancreas in non-diabetic rats, mice, dogs, or monkeys.[11] It is always recommended to monitor animal health closely, including body weight, food and water intake, and general behavior.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant change in blood glucose levels after sitagliptin administration. | - Incorrect Dosage: The dose may be too low for the specific animal model or severity of diabetes. - Administration Issues: Improper oral gavage technique may lead to incomplete dosing. - Drug Stability: The sitagliptin solution may not have been freshly prepared or was stored improperly. - Model Resistance: The specific rodent model may have a blunted response to DPP-4 inhibition. | - Perform a dose-response study to identify the optimal effective dose.[12] - Ensure proper training in oral gavage techniques. - Prepare fresh sitagliptin solutions daily. - Consider the characteristics of your diabetic model; for instance, the efficacy of sitagliptin can be dependent on GLP-1 and GIP receptor signaling.[1][13] |
| High variability in glycemic response between animals in the same treatment group. | - Inconsistent Food Intake: Rodents may have variable access to or consumption of food, affecting baseline glucose levels. - Stress: Handling and procedural stress can influence blood glucose. - Underlying Health Differences: Individual animal health status can impact drug metabolism and response. | - Ensure consistent feeding schedules and ad libitum access to food and water. - Acclimatize animals to handling and experimental procedures to minimize stress. - Exclude animals with signs of illness or significant weight loss from the study. |
| Unexpected weight loss in sitagliptin-treated animals. | - Side Effects at High Doses: While not typical at standard doses, higher concentrations could potentially lead to adverse effects. - Interaction with other compounds: If co-administering with other drugs, there could be unforeseen interactions. | - Review the dosage and consider reducing it if it is on the higher end of the reported range. - If using a combination therapy, investigate potential drug-drug interactions. For example, some studies have shown sitagliptin to maintain body weight in diabetic models.[2] |
| Difficulty in measuring active GLP-1 levels. | - Rapid Degradation of GLP-1: Active GLP-1 has a very short half-life in vivo due to rapid degradation by DPP-4. | - It is crucial to use a DPP-4 inhibitor like sitagliptin to stabilize active GLP-1 for accurate measurement.[14] Blood samples should be collected in tubes containing a DPP-4 inhibitor. |
Data Presentation
Table 1: Summary of Sitagliptin Dosages Used in Rat Models
| Rat Strain | Diabetes Model | Sitagliptin Dose | Administration Route | Duration | Key Findings | Reference |
| Sprague-Dawley | High-Fat Diet/Streptozotocin | 10 mg/kg/day | Oral Gavage | 4 weeks | Increased serum insulin, improved pancreatic islet morphology. | [2] |
| Zucker Diabetic Fatty (ZDF) | Genetic | 10 mg/kg/day | Oral Gavage | 6 weeks | Decreased glucose, HbA1c, and triglycerides; partial prevention of insulinopenia. | [3] |
| Sprague-Dawley | Streptozotocin | 10 mg/kg/day | Oral | 4 weeks | Ameliorated impaired vasorelaxation. | [4] |
| Albino Rats | Rotenone-induced Parkinson's model | 10, 20, 30 mg/kg | Oral | - | Dose-dependent neuroprotective effects. | [12] |
| Zucker Diabetic Fatty (ZDF) | Genetic | 10 mg/kg/day | Oral Gavage | 6 weeks | Ameliorated diabetic nephropathy. | [15] |
| Wistar | Streptozotocin-Nicotinamide | 10, 30 mg/kg | Oral | 30 days | Reduced brain levels of AChE, BACE-1, and DPP-4. | [16] |
| Sprague-Dawley | Streptozotocin | 100 mg/kg/day | Oral Gavage | - | Reduced blood glucose and kidney-to-body-weight ratio. | [6] |
Table 2: Summary of Sitagliptin Dosages Used in Mouse Models
| Mouse Strain | Diabetes Model | Sitagliptin Dose | Administration Route | Duration | Key Findings | Reference |
| C57BL/6 | Normal | 4, 40, 120, 400 µ g/mouse | Oral Gavage | Single Dose | Dose-dependent improvement in glucose tolerance. | [1] |
| C57BL/6 | Syngeneic Ovarian Cancer | 25, 50, 100 mg/kg/day | Oral (in food) | 2 weeks | 50 mg/kg/day was the minimum dose to significantly reduce DPP4 activity. | [5] |
| C57Bl/6JRj | Normal | 10 mg/kg | Oral Gavage | Single Dose | Increased half-life of GLP-1. | [14] |
Experimental Protocols
Protocol 1: Induction of Type 2 Diabetes in Rats using High-Fat Diet and Low-Dose Streptozotocin (STZ)
This protocol is based on methodologies described in published research.[2]
-
Animal Model: Adult male Sprague-Dawley or Wistar rats.
-
Diet: Feed rats a high-fat diet (HFD; e.g., 60% of calories from fat) for a period of 2-3 weeks to induce insulin resistance. A control group should be fed a standard chow diet.
-
STZ Injection: After the HFD period, fast the rats overnight.
-
Administer a single intraperitoneal (i.p.) injection of a low dose of STZ (e.g., 35-40 mg/kg). STZ should be freshly dissolved in cold citrate (B86180) buffer (0.1 M, pH 4.5).
-
Confirmation of Diabetes: Monitor blood glucose levels 72 hours after STZ injection and then weekly. Rats with fasting blood glucose levels above a predetermined threshold (e.g., >200 mg/dL) are considered diabetic.[17]
-
Sitagliptin Treatment: Begin daily oral administration of sitagliptin at the desired dose.
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is adapted from established methods.[1]
-
Fasting: Fast mice for 6 hours before the test, with free access to water.
-
Baseline Glucose: Take a baseline blood sample from the tail vein to measure blood glucose (time 0).
-
Sitagliptin Administration: Administer sitagliptin or vehicle via oral gavage 30 minutes before the glucose challenge.
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) to measure blood glucose levels.
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Visualizations
Caption: Mechanism of action of sitagliptin.
Caption: General experimental workflow for a sitagliptin study.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The Biological Impacts of Sitagliptin on the Pancreas of a Rat Model of Type 2 Diabetes Mellitus: Drug Interactions with Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Sitagliptin Treatment on Dysmetabolism, Inflammation, and Oxidative Stress in an Animal Model of Type 2 Diabetes (ZDF Rat) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of sitagliptin on ß-adrenoceptor mediated relaxation in streptozotocin-diabetic rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sitagliptin Mitigates Diabetic Nephropathy in a Rat Model of Streptozotocin-Induced Type 2 Diabetes: Possible Role of PTP1B/JAK-STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sitagliptin - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Sitagliptin: review of preclinical and clinical data regarding incidence of pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Diabetic nephropathy amelioration by a low-dose sitagliptin in an animal model of type 2 diabetes (Zucker diabetic fatty rat) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vivo and Computational Studies on Sitagliptin’s Neuroprotective Role in Type 2 Diabetes Mellitus: Implications for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sitagliptin, sitagliptin and metformin, or sitagliptin and amitriptyline attenuate streptozotocin-nicotinamide induced diabetic neuropathy in rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Inconsistencies in Sitagliptin Hydrochloride In Vivo Results
Welcome to the technical support center for researchers utilizing sitagliptin (B1680988) hydrochloride in in vivo experiments. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you address and mitigate inconsistencies in your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why are my intact GLP-1 levels not increasing as expected after sitagliptin administration and a glucose challenge?
A1: This is a common and critical issue. The rapid degradation of glucagon-like peptide-1 (GLP-1) by dipeptidyl peptidase-4 (DPP-4) and neprilysin (NEP) in vivo, especially in mice, makes its detection challenging.[1][2]
-
Insufficient DPP-4 Inhibition: The dose of sitagliptin may be inadequate to achieve sufficient DPP-4 inhibition (>80%) in your model.[3][4]
-
Timing of Blood Sampling: GLP-1 secretion is transient. In mice, after an oral glucose tolerance test (OGTT), GLP-1 increases may only be detectable in samples taken at early time points, such as 5 and 10 minutes post-gavage.[1][2] Samples taken beyond 15 minutes may show no increase.[1]
-
Assay Sensitivity: Commercially available sandwich ELISA kits may not be sensitive enough to detect the small physiological increases in intact GLP-1 without in vivo stabilization.[1][5] Reliable measurement of GLP-1 secretion in mice often requires in vivo inhibition of DPP-4.[1][5]
-
Sample Handling: Blood samples must be collected into pre-chilled tubes containing a DPP-4 inhibitor (like valine pyrrolidide) and other protease inhibitors to prevent ex vivo degradation of GLP-1 before analysis.[5]
Q2: What is the expected level of DPP-4 inhibition with sitagliptin, and how can I verify it?
A2: A near-maximal glucose-lowering effect is associated with 80% or greater inhibition of plasma DPP-4 activity.[4][6] Single oral doses of 50 mg or greater (in humans) can achieve this level of inhibition for over 12 hours.[6] You can verify inhibition using a DPP-4 enzyme activity assay on plasma samples collected from your experimental animals. These assays typically use a synthetic substrate that produces a fluorescent or luminescent signal upon cleavage by DPP-4.[7][8]
Q3: I'm observing high variability in glucose-lowering effects between animals. What are the potential causes?
A3: High variability can stem from several factors:
-
Biological Variability: Inherent physiological differences between individual animals can lead to varied responses.
-
Inconsistent Dosing: Ensure accurate and consistent administration of sitagliptin using calibrated equipment.[9]
-
Animal Stress: Stress from handling, gavage, or blood collection can induce a glucose response, masking the drug's effect.[5] Oral gavage with saline alone can cause a significant rise in glucagon (B607659) and a marginal increase in glucose.[5]
-
Underlying Health Status: Factors like baseline glycemic control and β-cell function can significantly influence sitagliptin's efficacy.[10] Studies have shown that a greater reduction in HbA1c is associated with higher baseline glucose levels and lower baseline β-cell function.[10]
-
Diet and Gut Microbiome: The composition of the diet and gut microbiota can influence incretin (B1656795) secretion and overall metabolic responses.
Q4: Are there significant in vivo differences between using sitagliptin hydrochloride and sitagliptin phosphate (B84403) salts?
A4: While the two are different salt forms, studies have shown that they are bioequivalent in vivo.[11][12] Despite potential minor differences in in vitro dissolution patterns, both salts demonstrate similar in vivo behavior, likely due to sitagliptin's high solubility and bioavailability.[11][13] For experimental purposes, they are generally considered interchangeable, provided the dose is adjusted for the molecular weight of the salt to deliver an equivalent amount of the active sitagliptin base.
Q5: What are some known factors that can reduce the therapeutic effect of sitagliptin?
A5: Clinical studies have identified several factors that can diminish sitagliptin's efficacy. While these are from human studies, they may have translational relevance. Factors include smoking and weight gain during the treatment period.[14] Conversely, parameters like age, sex, BMI, and duration of diabetes did not significantly interact with changes in HbA1c in other analyses.[10]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Suboptimal or no glucose lowering during an OGTT. | 1. Inadequate Sitagliptin Dose: The dose is insufficient for the animal model or strain.[9] 2. Timing of Administration: Sitagliptin was not given long enough before the glucose challenge to reach peak plasma concentration. 3. GLP-1R or GIPR Dysfunction: The effect of sitagliptin is diminished in GLP-1 receptor (Glp1r−/−) and GIP receptor (Gipr−/−) knockout mice.[15][16] | 1. Conduct a dose-response study to find the optimal dose for your model (e.g., 10 mg/kg in mice).[5][7] 2. Administer sitagliptin orally 30 minutes before the glucose challenge.[1][5][15] 3. Confirm the integrity of the incretin signaling pathway in your animal model. |
| Inconsistent DPP-4 Activity Measurements. | 1. Sample Processing: Improper handling of plasma samples leading to inaccurate readings. 2. Assay Kit Variability: Lot-to-lot variability in commercial assay kits.[3] 3. Incorrect Blanks: Failure to subtract background from wells containing sample but no DPP-4 enzyme. | 1. Use pre-chilled tubes, centrifuge promptly at 4°C, and store plasma at -80°C until analysis. 2. Run a standard curve and positive/negative controls (e.g., sitagliptin-spiked plasma) with each assay plate.[8] 3. Prepare appropriate sample blanks for each sample to correct for background fluorescence/luminescence. |
| Unexpected Off-Target Effects. | 1. Lack of Selectivity: At very high concentrations, sitagliptin could potentially interact with other peptidases. 2. Physiological Compensation: The body may adapt to chronic DPP-4 inhibition, leading to unforeseen changes. For instance, sitagliptin can modulate macrophage polarization, which may affect inflammation. | 1. Use a dose within the established therapeutic range. Sitagliptin is highly selective for DPP-4.[7] 2. Include appropriate vehicle control groups and consider measuring other relevant biomarkers to understand the full physiological response. |
Data Presentation: Quantitative Summary
Table 1: In Vivo Dosages and Pharmacokinetic Parameters for Sitagliptin
| Parameter | Species | Dose | Route | Key Finding | Reference |
| Effective Dose | Mouse (C57Bl/6JRj) | 10 mg/kg | Oral | Sufficient to significantly increase intact GLP-1 levels during an OGTT. | [5] |
| Effective Dose | Rat (Sprague-Dawley) | 100 mg/kg/day | Oral | Used in a 2-week pre-treatment study for ex vivo heart experiments. | [17] |
| Plasma Half-Life | Human (Healthy) | Single Oral Doses | Oral | 8 to 14 hours. | [6][18] |
| Bioavailability | Human (Healthy) | Single Oral Doses | Oral | Well absorbed, with ~80% excreted unchanged in urine. | [6][18] |
| DPP-4 Inhibition | Human (Healthy) | ≥50 mg | Oral | ≥80% inhibition of plasma DPP-4 activity over 12 hours. | [6] |
| GLP-1 Increase | Human (Healthy) | Single Oral Doses | Oral | ~2-fold increase in post-meal active GLP-1 levels. | [6][18] |
Table 2: Expected Outcomes in Key In Vivo Experiments
| Experiment | Parameter Measured | Expected Result with Sitagliptin vs. Control | Reference |
| Oral Glucose Tolerance Test (OGTT) | Glucose Area Under the Curve (AUC) | Significant reduction (~20-35% in mice). | [7] |
| DPP-4 Activity Assay | Plasma DPP-4 Activity | ≥80% inhibition. | [4][6] |
| GLP-1 Measurement | Plasma Active GLP-1 | ~2-fold or higher increase post-glucose challenge. | [4][6] |
| Insulin Measurement | Plasma Insulin | Significant increase post-glucose challenge. | [4][15] |
| Glucagon Measurement | Plasma Glucagon | Significant decrease post-glucose challenge. | [4] |
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) with Sitagliptin in Mice
-
Animal Preparation: Fast male C57Bl/6JRj mice (12-17 weeks old) for at least 8 hours (but not more than 16) overnight. Ensure free access to water.[5][19]
-
Sitagliptin Administration: Prepare a solution of sitagliptin in PBS or saline. Administer sitagliptin (e.g., 10 mg/kg) or vehicle control via oral gavage 30 minutes prior to the glucose challenge.[1][5] The gavage volume should be consistent, for example, 10 µL/g body weight.[5]
-
Baseline Blood Sample (t=0 min): Take a baseline blood sample by tail snip or other appropriate method to measure fasting glucose.
-
Glucose Challenge: Administer a 2 g/kg body weight solution of D-glucose via oral gavage.[1]
-
Post-Challenge Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes after the glucose load to measure blood glucose levels.[20] If measuring GLP-1, additional early time points (e.g., 5 and 10 minutes) are critical.[1][2]
-
Data Analysis: Measure blood glucose using a glucometer. Plot the mean glucose concentration at each time point and calculate the Area Under the Curve (AUC) for each treatment group to assess glucose tolerance.
Protocol 2: In Vivo DPP-4 Activity Assay
-
Sample Collection: Following your in vivo experiment, collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood at 1,000-2,000 x g for 10 minutes at 4°C to separate the plasma. Transfer the plasma supernatant to a new, clean tube and store at -80°C until the assay.
-
Assay Procedure (using a commercial kit):
-
Thaw plasma samples and kit reagents (Assay Buffer, DPP-4 substrate like H-Gly-Pro-AMC, and DPP-4 enzyme for standard curve) on ice.[7]
-
Prepare a standard curve using recombinant DPP-4 if absolute quantification is desired.[8]
-
In a 96-well plate, add plasma samples (e.g., 10 µL) to appropriate wells.[7]
-
Prepare an enzyme control (uninhibited) and a blank (buffer only).
-
Add assay buffer to each well.
-
Initiate the reaction by adding the DPP-4 substrate to all wells.[21]
-
Incubate the plate at 25-37°C for a specified time (e.g., 20-30 minutes), protected from light.[7][21]
-
-
Measurement: Read the fluorescence (e.g., Ex/Em = 360/460 nm) or luminescence using a plate reader.[7]
-
Data Analysis: Subtract the blank reading from all wells. Calculate the percentage of inhibition in the sitagliptin-treated samples relative to the vehicle control samples.
Protocol 3: Plasma GLP-1 Measurement
-
Sample Collection and Handling (CRITICAL):
-
Prepare collection tubes (e.g., EDTA tubes) on ice, pre-loaded with a DPP-4 inhibitor cocktail (e.g., valine pyrrolidide to a final concentration of 0.01 mmol/L and a serine protease inhibitor).[5]
-
Collect approximately 75 µL of blood from the retrobulbar plexus or other suitable site directly into the prepared tubes.[5]
-
Immediately vortex the tubes briefly to ensure proper mixing and keep them on ice.[5]
-
-
Plasma Preparation: Centrifuge the samples as soon as possible at 4°C. Transfer the plasma to new, pre-chilled tubes and store at -80°C until analysis.
-
ELISA Assay:
-
Use a high-sensitivity commercial ELISA kit specific for active/intact GLP-1 (7-36) amide.[1][5]
-
Follow the manufacturer's protocol precisely. This will typically involve adding plasma samples and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate to generate a colorimetric or chemiluminescent signal.
-
-
Data Analysis: Generate a standard curve and use it to determine the concentration of active GLP-1 in each sample.
Mandatory Visualizations
References
- 1. In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. academic.oup.com [academic.oup.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Factors associated with the glucose‐lowering efficacy of sitagliptin in Japanese patients with type 2 diabetes mellitus: Pooled analysis of Japanese clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an In Vitro-In Vivo Correlation for Sitagliptin and Metformin Prolonged-release Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic and Bioequivalence Evaluation of Two Sitagliptin Tablets With Different Salts in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. turkjps.org [turkjps.org]
- 14. Factors involved in decreasing the therapeutic effect of sitagliptin: a subanalysis of the JAMP study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ruh.nhs.uk [ruh.nhs.uk]
- 20. mdpi.com [mdpi.com]
- 21. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
Validation & Comparative
A Head-to-Head Battle of Gliptins: Unraveling the Mechanistic Nuances of Sitagliptin and Vildagliptin
For researchers, scientists, and drug development professionals, a deep understanding of the subtle yet significant differences in the mechanism of action between leading therapeutic agents is paramount. This guide provides a comprehensive, data-driven comparison of two prominent dipeptidyl peptidase-4 (DPP-4) inhibitors, sitagliptin (B1680988) hydrochloride and vildagliptin (B1682220), elucidating their distinct interactions with their target enzyme and the implications for their pharmacological profiles.
Both sitagliptin and vildagliptin are potent and selective inhibitors of DPP-4, an enzyme responsible for the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, both drugs increase the levels of active incretins, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner, ultimately leading to improved glycemic control in patients with type 2 diabetes.[1][2] However, the molecular interactions and kinetic profiles that underpin their therapeutic effects exhibit key distinctions.
Sitagliptin is a competitive, reversible inhibitor of DPP-4.[3][4] Its mechanism relies on the formation of non-covalent bonds with the active site of the enzyme, allowing for a dynamic equilibrium between the bound and unbound states. In contrast, vildagliptin is classified as a covalent, slow-dissociating or "tight-binding" inhibitor.[5][6][7] It forms a reversible covalent bond with the catalytic serine residue in the active site of DPP-4, leading to a more prolonged inhibition of the enzyme.[5][6]
Quantitative Comparison of Binding Kinetics and Potency
The differing binding mechanisms of sitagliptin and vildagliptin are reflected in their in vitro potency and kinetic parameters. The following tables summarize key quantitative data from various studies.
| Parameter | Sitagliptin | Vildagliptin | Method |
| IC50 (nM) | 18[8] | 62[9] | Enzymatic Assay |
| Ki (nM) | - | 3[7] | Enzymatic Assay |
| Binding Affinity (KD) (M) | 1.07 x 10⁻⁷[10] | 4.40 x 10⁻⁶[10] | Molecular Docking |
| Binding Energy (ΔG) (kcal/mol) | -9.5[10] | -7.3[10] | Molecular Docking |
Note: IC50, Ki, and KD values can vary depending on the experimental conditions and assay methodology.
Selectivity Profile
A critical aspect of DPP-4 inhibitor development is selectivity for DPP-4 over other related proteases, such as DPP-8 and DPP-9, to minimize potential off-target effects. Both sitagliptin and vildagliptin demonstrate high selectivity for DPP-4.
| Enzyme | Sitagliptin (Selectivity Fold vs. DPP-4) | Vildagliptin (Ki, nM)[7] |
| DPP-4 | - | 3 |
| DPP-8 | >2600-fold[11] | 810 |
| DPP-9 | >2600-fold[11] | 97 |
In Vivo DPP-4 Inhibition
The distinct binding kinetics of sitagliptin and vildagliptin also influence their duration of action in vivo.
| Dosing Regimen | Sitagliptin (100 mg once daily) | Vildagliptin (50 mg twice daily) |
| DPP-4 Inhibition at 24h | >80%[12] | ~80%[13] |
Comparative Safety and Tolerability
Head-to-head clinical trials have demonstrated that both sitagliptin and vildagliptin are generally well-tolerated with a low risk of hypoglycemia.[1][3][14][15]
| Adverse Event | Sitagliptin | Vildagliptin |
| Overall Adverse Events | Comparable incidence[1][14] | Comparable incidence[1][14] |
| Serious Adverse Events | Comparable incidence[1] | Comparable incidence[1] |
| Hypoglycemia | Low incidence, similar to vildagliptin[15] | Low incidence, similar to sitagliptin[15] |
| Gastrointestinal Events | Generally well-tolerated | Generally well-tolerated |
Experimental Protocols
In Vitro DPP-4 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of sitagliptin and vildagliptin against DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[16]
-
Sitagliptin and Vildagliptin compounds
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of sitagliptin and vildagliptin in the assay buffer. Prepare a working solution of the DPP-4 enzyme and the fluorogenic substrate in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the assay buffer, the DPP-4 enzyme solution, and the inhibitor solution (sitagliptin or vildagliptin) to the respective wells. Include wells for a positive control (no inhibitor) and a blank (no enzyme).[16]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.[17]
-
Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) kinetically over a set period (e.g., 30 minutes) at 37°C.[17][18]
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[18]
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the association (kon), dissociation (koff), and equilibrium dissociation (KD) constants for the binding of sitagliptin and vildagliptin to DPP-4.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human DPP-4
-
Sitagliptin and Vildagliptin compounds
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS)
Procedure:
-
Immobilization: Immobilize the recombinant human DPP-4 onto the sensor chip surface using standard amine coupling chemistry.
-
Binding Analysis: Inject a series of concentrations of the analyte (sitagliptin or vildagliptin) over the immobilized DPP-4 surface. Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams.[19]
-
Dissociation Phase: After the association phase, flow the running buffer over the chip to monitor the dissociation of the inhibitor from the enzyme.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (KD) is then calculated as the ratio of koff/kon.[5][20]
Visualizing the Mechanisms
DPP-4 Signaling Pathway and Inhibition
Caption: The incretin pathway and the mechanism of DPP-4 inhibition.
Experimental Workflow for DPP-4 Inhibition Assay
Caption: Workflow for an in vitro DPP-4 enzyme inhibition assay.
Logical Relationship of Binding Kinetics
Caption: A logical comparison of the binding kinetics of sitagliptin and vildagliptin.
References
- 1. Comparison of vildagliptin and sitagliptin in patients with type 2 diabetes and severe renal impairment: a randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sitagliptin: A dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes [researchers.adventhealthresearchinstitute.com]
- 5. benchchem.com [benchchem.com]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. axonmedchem.com [axonmedchem.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. Targeting DPP4-RBD interactions by sitagliptin and linagliptin delivers a potential host-directed therapy against pan-SARS-CoV-2 infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Saxagliptin but Not Sitagliptin Inhibits CaMKII and PKC via DPP9 Inhibition in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. [PDF] Comparison of vildagliptin and sitagliptin in patients with type 2 diabetes and severe renal impairment: a randomised clinical trial | Semantic Scholar [semanticscholar.org]
- 15. Efficacy and safety of vildagliptin, Saxagliptin or Sitagliptin as add-on therapy in Chinese patients with type 2 diabetes inadequately controlled with dual combination of traditional oral hypoglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. content.abcam.com [content.abcam.com]
- 17. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. bioradiations.com [bioradiations.com]
Comparative Efficacy of Sitagliptin Hydrochloride and Other DPP-4 Inhibitors: A Guide for Researchers
This guide provides a comprehensive comparison of the efficacy and safety profiles of sitagliptin (B1680988) hydrochloride and other prominent dipeptidyl peptidase-4 (DPP-4) inhibitors, including vildagliptin (B1682220), saxagliptin (B632), linagliptin (B1675411), and alogliptin (B1666894). The information is intended for researchers, scientists, and drug development professionals, with a focus on supporting experimental data and detailed methodologies.
Introduction
DPP-4 inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus. They exert their glucose-lowering effects by preventing the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) secretion, ultimately improving glycemic control. Sitagliptin was the first DPP-4 inhibitor to receive regulatory approval and has been extensively studied. This guide compares its performance against other commonly used DPP-4 inhibitors.
Mechanism of Action: The Incretin Pathway
DPP-4 inhibitors block the enzyme DPP-4, which is responsible for the rapid inactivation of incretin hormones. By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP, potentiating their effects on pancreatic β-cells and α-cells.
Figure 1: Mechanism of Action of DPP-4 Inhibitors.
The binding of active GLP-1 to its receptor on pancreatic β-cells initiates a cascade of intracellular signaling events, primarily mediated by the Gs protein-coupled receptor pathway. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These signaling events ultimately result in increased insulin synthesis and exocytosis in a glucose-dependent manner.[1][2][3]
Comparative Efficacy: Glycemic Control
Head-to-head clinical trials and network meta-analyses have demonstrated that most DPP-4 inhibitors exhibit a comparable efficacy in improving glycemic control.[3][4][5] The primary endpoint in these studies is typically the change in glycated hemoglobin (HbA1c) from baseline.
Table 1: Comparative Efficacy of DPP-4 Inhibitors on HbA1c Reduction
| Comparison | Drug and Dosage | Baseline HbA1c (Mean) | Mean Change from Baseline in HbA1c | 95% Confidence Interval | Key Findings & Citations |
| Sitagliptin vs. Saxagliptin | Sitagliptin 100 mg/day + Metformin (B114582) | 7.69% | -0.62% | (-0.69, -0.54) | Non-inferiority of saxagliptin to sitagliptin was demonstrated.[6] |
| Saxagliptin 5 mg/day + Metformin | 7.68% | -0.52% | (-0.60, -0.45) | The between-group difference was 0.09%.[6] | |
| Sitagliptin vs. Vildagliptin (in Japanese patients) | Sitagliptin 100 mg/day | ~7.7% | -0.72% (estimated) | N/A | An indirect comparison suggested vildagliptin was associated with a significantly greater HbA1c reduction.[6][7] |
| Vildagliptin 50 mg twice daily | ~7.4% | -1.07% (estimated) | N/A | The difference in absolute HbA1c reduction was 0.35%.[6] | |
| Sitagliptin vs. Linagliptin | Sitagliptin 100 mg/day | N/A | N/A | N/A | A network meta-analysis found no significant difference in HbA1c changes between linagliptin and sitagliptin.[4][8][9] |
| Linagliptin 5 mg/day | N/A | N/A | N/A | Efficacy of the two drugs was considered the same.[4][8][9] | |
| Sitagliptin vs. Alogliptin | Sitagliptin 50 mg/day | 8.0% | Maintained | N/A | A study where patients were switched from sitagliptin to alogliptin showed a significant increase in HbA1c with alogliptin, suggesting sitagliptin had a stronger effect in this population.[10][11][12] |
| Alogliptin 25 mg/day | 8.0% | +0.3% | N/A | The reduction of HbA1c was significantly greater in the vildagliptin group compared to the alogliptin group in a three-way comparison.[10][11][12] |
Note: Data are derived from various studies and meta-analyses and should be interpreted in the context of the specific study designs and patient populations.
Experimental Protocols
To ensure the reproducibility and transparent evaluation of clinical trial data, detailed experimental protocols are crucial. Below is a representative protocol for a head-to-head comparative efficacy and safety trial of two DPP-4 inhibitors.
Representative Protocol: A Multicenter, Randomized, Double-Blind, Active-Controlled, Parallel-Group Study
-
Objective: To compare the efficacy and safety of DPP-4 Inhibitor A (e.g., sitagliptin) versus DPP-4 Inhibitor B (e.g., saxagliptin) as add-on therapy in patients with type 2 diabetes inadequately controlled with metformin.
-
Study Design: A randomized, double-blind, active-controlled, non-inferiority trial with a duration of 18-24 weeks.
-
Patient Population:
-
Inclusion Criteria: Adults (≥18 years) with a diagnosis of type 2 diabetes, on a stable dose of metformin (≥1500 mg/day) for at least 8 weeks, and with an HbA1c level between 7.0% and 10.0%.
-
Exclusion Criteria: History of type 1 diabetes, diabetic ketoacidosis, significant renal or hepatic impairment, and use of other glucose-lowering agents within the past 3 months.
-
-
Randomization and Blinding: Eligible patients are randomized in a 1:1 ratio to receive either DPP-4 Inhibitor A or DPP-4 Inhibitor B. Both patients and investigators are blinded to the treatment allocation.
-
Intervention:
-
Group 1: DPP-4 Inhibitor A (e.g., sitagliptin 100 mg) once daily, in addition to their ongoing metformin therapy.
-
Group 2: DPP-4 Inhibitor B (e.g., saxagliptin 5 mg) once daily, in addition to their ongoing metformin therapy.
-
-
Endpoints:
-
Primary Efficacy Endpoint: Change from baseline in HbA1c at week 18 or 24. Non-inferiority is typically defined as the upper bound of the 95% confidence interval for the difference in mean change from baseline being less than a pre-specified margin (e.g., 0.3%).
-
Secondary Efficacy Endpoints: Change from baseline in fasting plasma glucose (FPG) and 2-hour postprandial glucose (PPG); proportion of patients achieving an HbA1c <7.0%.
-
Safety Endpoints: Incidence and severity of adverse events (AEs), including hypoglycemia, gastrointestinal events, and laboratory abnormalities. Body weight changes are also monitored.
-
-
Statistical Analysis: An analysis of covariance (ANCOVA) model is typically used to analyze the primary endpoint, with the change from baseline in HbA1c as the dependent variable, treatment group as a factor, and baseline HbA1c as a covariate.
Figure 2: Experimental Workflow of a Comparative Clinical Trial.
Safety and Tolerability
DPP-4 inhibitors are generally well-tolerated, with a low risk of hypoglycemia when used as monotherapy or in combination with metformin.[3] Common adverse events include upper respiratory tract infections, nasopharyngitis, and headaches. However, some differences in the safety profiles among the various DPP-4 inhibitors have been noted.
Table 2: Comparative Safety and Tolerability of DPP-4 Inhibitors
| DPP-4 Inhibitor | Risk of Hypoglycemia (as monotherapy) | Renal Dose Adjustment Required | Risk of Heart Failure | Other Notable Considerations |
| Sitagliptin | Low | Yes | Neutral | Generally considered to have a safe cardiovascular profile.[13][14][15] |
| Vildagliptin | Low | Yes | Neutral | |
| Saxagliptin | Low | Yes | Potential Increased Risk | Associated with an increased risk of hospitalization for heart failure in some studies.[3] |
| Linagliptin | Low | No | Neutral | Primarily excreted via the bile and gut, making it a suitable option for patients with renal impairment.[3] |
| Alogliptin | Low | Yes | Potential Increased Risk | Similar to saxagliptin, some studies have suggested a potential increased risk of heart failure. |
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linagliptin versus sitagliptin in patients with type 2 diabetes mellitus: a network meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative efficacy of vildagliptin and sitagliptin in Japanese patients with type 2 diabetes mellitus: a matching-adjusted indirect comparison of randomized trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. A Randomized Controlled Trial of Vildagliptin Versus Alogliptin: Effective Switch From Sitagliptin in Patients With Type 2 Diabetes | Shigematsu | Journal of Clinical Medicine Research [jocmr.org]
- 11. A Randomized Controlled Trial of Vildagliptin Versus Alogliptin: Effective Switch From Sitagliptin in Patients With Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Randomized Controlled Trial of Vildagliptin Versus Alogliptin: Effective Switch From Sitagliptin in Patients With Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sitagliptin versus saxagliptin in decompensated type 2 diabetes mellitus patients | Italian Journal of Medicine [italjmed.org]
- 14. researchgate.net [researchgate.net]
- 15. Sitagliptin versus saxagliptin in decompensated type 2 diabetes mellitus patients | Italian Journal of Medicine [italjmed.org]
validating sitagliptin hydrochloride's effect on incretin hormones
A detailed examination of sitagliptin (B1680988) hydrochloride's role in modulating incretin (B1656795) hormones reveals its efficacy in enhancing active glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) levels. This guide provides a comprehensive comparison with alternative therapies, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, functions by preventing the degradation of the incretin hormones GLP-1 and GIP.[1][2][3][4][5] This leads to an increase in the circulating concentrations of their active forms, which in turn enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release, thereby improving glycemic control in patients with type 2 diabetes.[1][2][3][4][5]
Comparative Efficacy of Incretin-Based Therapies
The therapeutic landscape for type 2 diabetes includes several classes of drugs that target the incretin system. These primarily consist of DPP-4 inhibitors, like sitagliptin, and GLP-1 receptor agonists.
Sitagliptin vs. Other DPP-4 Inhibitors
Clinical studies comparing sitagliptin to other DPP-4 inhibitors, such as vildagliptin (B1682220) and saxagliptin (B632), have demonstrated broadly similar effects on incretin hormone levels and glycemic control.
Table 1: Comparison of Sitagliptin and Other DPP-4 Inhibitors on Incretin Hormones and Clinical Endpoints
| Parameter | Sitagliptin | Vildagliptin | Saxagliptin |
| Effect on Active GLP-1 | ~2-fold increase[6] | ~2-fold increase[6] | Significant increase in trough DPP-4 inhibition[7] |
| Effect on Active GIP | ~2-fold increase[6] | ~2-fold increase[6] | Data not readily available |
| Change in HbA1c | -0.56% to -1.1%[8][9][10] | -0.54% to -1.3%[9][10] | -0.52% to -1.2%[7][9] |
| Change in Fasting Plasma Glucose | -31 to -49 mg/dL[8] | -0.47 mmol/L[10] | -10.8 mg/dL[7] |
| Effect on Body Weight | Generally weight-neutral[11] | Generally weight-neutral | Generally weight-neutral |
Data compiled from multiple clinical trials. The specific values can vary based on the study population and duration.
Studies indicate that both sitagliptin and vildagliptin can double the concentrations of intact GLP-1 and GIP.[6] While direct head-to-head trials measuring the precise fold-change in active incretin levels for saxagliptin against sitagliptin are less readily available, studies on DPP-4 inhibition levels suggest a comparable mechanism of action.[7] The clinical outcomes in terms of HbA1c and fasting plasma glucose reduction are also largely similar across these agents.[8][9][10]
Sitagliptin vs. GLP-1 Receptor Agonists
GLP-1 receptor agonists, such as exenatide (B527673) and liraglutide (B1674861), represent an alternative strategy for enhancing incretin signaling. Unlike DPP-4 inhibitors which preserve endogenous incretins, GLP-1 receptor agonists directly activate GLP-1 receptors.
Table 2: Comparison of Sitagliptin and GLP-1 Receptor Agonists on Clinical Endpoints
| Parameter | Sitagliptin | Exenatide | Liraglutide |
| Change in HbA1c | -0.9%[12] | -1.5%[12] | -1.24% to -1.65%[12][13] |
| Change in Fasting Plasma Glucose | -1.17 mmol/L[13] | Greater reduction than sitagliptin[14] | -2.39 mmol/L[13] |
| Change in Body Weight | -1.08 kg[13] | Greater reduction than sitagliptin | -3.17 kg[13] |
Data compiled from multiple clinical trials. The specific values can vary based on the study population and duration.
Clinical evidence consistently demonstrates that GLP-1 receptor agonists lead to more potent reductions in HbA1c and body weight compared to sitagliptin.[12][13][15][16][17][18] This is attributed to their direct and sustained activation of GLP-1 receptors, which can also lead to effects such as delayed gastric emptying and increased satiety.[14]
Experimental Protocols
Mixed-Meal Tolerance Test (MMTT)
The MMTT is a standardized method to assess postprandial glucose and hormone responses.
Protocol:
-
Patient Preparation: Patients should fast for at least 8-10 hours overnight.[19] Antidiabetic medications should be withheld on the morning of the test, as specified by the study protocol.[20]
-
Baseline Sampling: A baseline blood sample is collected for the measurement of glucose, insulin, C-peptide, glucagon, active GLP-1, and active GIP.
-
Meal Ingestion: The patient consumes a standardized liquid meal (e.g., Boost or Sustacal) within a short timeframe (e.g., 5-10 minutes). The meal composition is typically standardized for carbohydrate, protein, and fat content.[20]
-
Post-Meal Sampling: Blood samples are collected at regular intervals (e.g., 30, 60, 90, 120, 180, and 240 minutes) after meal ingestion.
-
Sample Processing: Blood samples for hormone analysis are collected in tubes containing a DPP-4 inhibitor (e.g., aprotinin (B3435010) or a specific inhibitor) and EDTA. Plasma is separated by centrifugation at low temperature and stored at -80°C until analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for Active GLP-1
A sandwich ELISA is a common method for the quantitative determination of active GLP-1 in plasma.
Protocol:
-
Plate Preparation: A microplate pre-coated with a capture antibody specific for the N-terminus of active GLP-1 is used.
-
Standard and Sample Addition: Standards of known active GLP-1 concentrations and plasma samples are added to the wells. The plate is incubated to allow the active GLP-1 to bind to the capture antibody.
-
Washing: The plate is washed to remove unbound substances.
-
Detection Antibody Addition: A detection antibody, also specific for GLP-1 but at a different epitope and conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added to the wells. The plate is incubated to allow the detection antibody to bind to the captured GLP-1.
-
Second Washing: The plate is washed again to remove any unbound detection antibody.
-
Substrate Addition: A substrate solution is added to the wells, which reacts with the enzyme on the detection antibody to produce a colored product.
-
Signal Measurement: The intensity of the color, which is proportional to the amount of active GLP-1 in the sample, is measured using a microplate reader at a specific wavelength.[21][22][23][24][25]
-
Data Analysis: A standard curve is generated from the absorbance values of the standards, and the concentration of active GLP-1 in the samples is determined by interpolating their absorbance values on the standard curve.
Visualizing the Mechanisms
To better understand the biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Incretin signaling and sitagliptin's action.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Sitagliptin? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Sitagliptin Phosphate? [synapse.patsnap.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. medicalxpress.com [medicalxpress.com]
- 7. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sitagliptin versus saxagliptin in decompensated type 2 diabetes mellitus patients | Italian Journal of Medicine [italjmed.org]
- 9. Efficacy and safety of vildagliptin, Saxagliptin or Sitagliptin as add-on therapy in Chinese patients with type 2 diabetes inadequately controlled with dual combination of traditional oral hypoglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of vildagliptin and sitagliptin in patients with type 2 diabetes and severe renal impairment: a randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Comparison of efficacy between incretin-based therapies for type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of liraglutide versus sitagliptin, both in combination with metformin, in Chinese patients with type 2 diabetes: a 26‐week, open‐label, randomized, active comparator clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of exenatide twice daily versus sitagliptin on 24-h glucose, glucoregulatory and hormonal measures: a randomized, double-blind, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of GLP-1 Analogues versus Sitagliptin in the Management of Type 2 Diabetes: Systematic Review and Meta-Analysis of Head-to-Head Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical Effectiveness of Liraglutide vs Sitagliptin on Glycemic Control and Body Weight in Patients with Type 2 Diabetes: A Retrospective Assessment in Sweden - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of the effectiveness of liraglutide and sitagliptin in type 2 diabetes: a retrospective study in UK primary care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Real-world Effectiveness of Liraglutide vs. Sitagliptin Among Older Patients with Type 2 Diabetes Enrolled in a Medicare Advantage Prescription Drug Plan: A Retrospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. prosciento.com [prosciento.com]
- 20. diabetesjournals.org [diabetesjournals.org]
- 21. bioscience.co.uk [bioscience.co.uk]
- 22. s3.amazonaws.com [s3.amazonaws.com]
- 23. ibl-international.com [ibl-international.com]
- 24. elkbiotech.com [elkbiotech.com]
- 25. Development of sandwich ELISAs for detecting glucagon-like peptide-1 secretion from intestinal L-cells and their application in STC-1 cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Sitagliptin Hydrochloride
An Objective Comparison of High-Performance Liquid Chromatography, UV-Spectrophotometry, and High-Performance Thin-Layer Chromatography for the Quantification of Sitagliptin (B1680988) Hydrochloride in Pharmaceutical Formulations.
This guide provides a comprehensive cross-validation of common analytical methods for the determination of sitagliptin hydrochloride. Researchers, scientists, and drug development professionals can leverage this objective comparison to select the most appropriate method for their specific analytical needs, supported by experimental data from various studies.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of sitagliptin due to its high sensitivity, specificity, and resolving power.[1] Several validated RP-HPLC methods have been developed for the determination of sitagliptin in bulk drug substance and pharmaceutical dosage forms.[1] Stability-indicating HPLC methods have also been established to separate the drug from its degradation products.[2][3][4]
UV-Spectrophotometry
UV-spectrophotometry offers a simple, rapid, and economical option for the quantification of sitagliptin.[5] These methods are based on the measurement of absorbance at the wavelength of maximum absorption for sitagliptin, which is typically around 267 nm.[5][6][7] The use of distilled water as a solvent makes this method particularly cost-effective and environmentally friendly.[5]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC provides a straightforward, precise, and rapid alternative for the simultaneous estimation of sitagliptin, often in combination with other drugs like metformin.[8][9] This technique utilizes densitometric analysis for quantification after chromatographic separation on precoated silica (B1680970) gel plates.[8][10]
Quantitative Data Comparison
The following tables summarize the key performance parameters of various analytical methods for this compound, as reported in the literature.
Table 1: Comparison of HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Develosil ODS HG-5 RP C18 (150x4.6mm, 5µm)[11] | Hypersil–BDS- C18 (250x4.6mm, 5µm)[3] | Poroshell 120 EC‐C18 (100x4.6 mm, 2.7 µm)[2] | XTerraC8 (100x4.6 mm, 3 µm)[12] |
| Mobile Phase | 0.05M Phosphate Buffer : Acetonitrile (30:70, pH 2.8)[11] | 10mM Phosphate buffer (pH 3.5) : Acetonitrile (60:40 v/v)[3] | Methanol : Water : Triethylamine : Acetic acid (60:40:0.1:0.1 v/v/v/v)[2] | pH 9 Phosphate buffer : Acetonitrile : Methanol (35:45:20)[12] |
| Flow Rate | 1.0 ml/min[11] | 1.0 ml/min (Isocratic) | 0.5 ml/min[2] | 0.6 ml/min[12] |
| Detection (UV) | 255 nm[11] | 260 nm[3] | 268 nm[2] | 260 nm[12] |
| Linearity Range | 30-70 µg/ml[11] | 10–60 µg/ml[3] | 100‐1000 µg/mL[2] | 50-150 ppm[12] |
| Correlation Coefficient (r²) | - | 0.999[3] | 0.9998[2] | 0.9995[12] |
| LOD | 0.09 µg/ml[11] | 0.21 µg/ml[3] | 10 µg/mL[2] | - |
| LOQ | 0.027 µg/ml[11] | 0.640 µg/ml[3] | 30 µg/mL[2] | - |
| Recovery | 98% to 102%[11] | 99.99% to 100.05%[3] | - | 99.5%[12] |
Table 2: Comparison of UV-Spectrophotometric Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Solvent | 0.1N HCl[7] | Water[5] | Water[6] | Distilled Water |
| λmax | 267 nm[7] | 267 nm[5] | 267 nm[6] | 266 nm |
| Linearity Range | 20-100 µg/ml[7] | 2-10 µg/mL[5] | 2 to 30 µg/ml[6] | - |
| Correlation Coefficient (r²) | 0.998[7] | 0.9995[5] | - | - |
| Recovery | 96-99%[7] | 99.53-100.41%[5] | - | 99.64% |
| Precision (%RSD) | - | < 2.0%[5] | < 2%[6] | - |
Table 3: Comparison of HPTLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | Silica gel 60F254[8] | Silica gel 60 RP-18 F254[10] | Silica gel 60F254[9] |
| Mobile Phase | Methanol : Ammonia : Glacial Acetic Acid (9.4:0.4:0.2 v/v/v)[8][13] | Methanol : Water : Triethylamine (8:2:0.05 v/v)[10] | Water : Methanol : Ammonium Sulphate (4.5:4.5:1.5 v/v/v)[9] |
| Detection Wavelength | 214 nm[8] | 267 nm[10] | 254 nm[9] |
| Linearity Range | 100–1100 ng/band[8] | 1000–6000 ng/spot[10] | 5-50 µg/ml[9] |
| Correlation Coefficient (r²) | 0.999[8] | 0.998[10] | 0.9991[9] |
| LOD | 7.08 ng/band[8] | 85.80 ng/spot[10] | 1.70 µg/ml[9] |
| LOQ | 21.82 ng/band[8] | 265.42 ng/spot[10] | 2.13 µg/ml[9] |
| Accuracy | 99.70%[8] | - | - |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. All methods should be validated according to ICH guidelines.[1][6]
RP-HPLC Method Protocol[12]
-
Chromatographic System: A liquid chromatograph equipped with a UV detector and a Develosil ODS HG-5 RP C18 column (150x4.6mm, 5µm).
-
Mobile Phase: A mixture of 0.05M Phosphate Buffer and Acetonitrile in a 30:70 ratio, with the pH adjusted to 2.8.
-
Flow Rate: 1.0 ml/min.
-
Detection: UV detection at 255 nm.
-
Standard Solution Preparation: Prepare a stock solution of sitagliptin in the mobile phase. Further dilute to achieve concentrations within the linear range (30-70µg/ml).
-
Sample Preparation: For tablets, weigh and powder 20 tablets. Transfer a quantity of powder equivalent to the average tablet weight into a volumetric flask, dissolve in the mobile phase, sonicate, and filter. Dilute the filtrate to a suitable concentration.
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph and record the peak areas.
UV-Spectrophotometric Method Protocol[8]
-
Instrumentation: A double beam UV-Vis spectrophotometer with 1 cm quartz cells.
-
Solvent: 0.1N Hydrochloric acid.
-
Wavelength of Maximum Absorbance (λmax): Determine by scanning a dilute solution of sitagliptin over the range of 200-400 nm. The λmax is approximately 267 nm.
-
Standard Solution Preparation: Prepare a stock solution of 1000 µg/ml of sitagliptin in 0.1N HCl. Prepare a series of dilutions ranging from 20-100 µg/ml.
-
Sample Preparation: For tablets, weigh and powder the tablets. Dissolve a quantity of powder equivalent to 100 mg of sitagliptin in 100 ml of 0.1N HCl. Filter the solution and make further dilutions as necessary.
-
Analysis: Measure the absorbance of the standard and sample solutions at 267 nm against a 0.1N HCl blank.
HPTLC Method Protocol[9]
-
Instrumentation: HPTLC system with a sample applicator, developing chamber, and a TLC scanner.
-
Stationary Phase: Precoated silica gel 60F254 TLC plates.
-
Mobile Phase: A mixture of methanol, ammonia, and glacial acetic acid in the ratio of 9.4:0.4:0.2 (v/v/v).
-
Sample Application: Apply the standard and sample solutions as bands on the TLC plate.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: Scan the developed plate at 214 nm.
-
Standard Solution Preparation: Prepare a stock solution of sitagliptin in a suitable solvent and make serial dilutions to cover the concentration range of 100–1100 ng/band.
-
Sample Preparation: Extract the drug from the powdered tablets using a suitable solvent, filter, and apply the filtrate to the plate.
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. Stability-indicating RP-HPLC Method for the Simultaneous Determination of Sitagliptin and Simvastatin in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchps.com [jchps.com]
- 6. ijcsrr.org [ijcsrr.org]
- 7. ijset.in [ijset.in]
- 8. iomcworld.org [iomcworld.org]
- 9. ijper.org [ijper.org]
- 10. akjournals.com [akjournals.com]
- 11. ijarmps.org [ijarmps.org]
- 12. RP-HPLC Method for the Simultaneous Estimation of Sitagliptin Phosphate and Metformin Hydrochloride in Combined Ttablet Dosage Forms – Oriental Journal of Chemistry [orientjchem.org]
- 13. rroij.com [rroij.com]
The Sum of its Parts: Sitagliptin Combination Therapy Outperforms Monotherapy in Preclinical Animal Models
For researchers in metabolic disease, the evidence from numerous animal studies suggests that combining sitagliptin (B1680988) with other anti-diabetic agents offers superior therapeutic benefits compared to sitagliptin alone. This guide synthesizes findings from key preclinical studies, presenting comparative data on glycemic control, pancreatic function, and mitigation of diabetic complications. Detailed experimental protocols and visual representations of the underlying signaling pathways are provided to support further research and drug development efforts.
Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, functions by preventing the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). This leads to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release.[1][2] While effective as a monotherapy, its combination with agents like metformin (B114582) or insulin has been shown to produce synergistic effects, addressing multiple pathological aspects of type 2 diabetes in various animal models.
Superior Glycemic Control and Pancreatic Function with Combination Therapy
Studies consistently demonstrate that the combination of sitagliptin with metformin or insulin leads to more significant improvements in glycemic control than either treatment alone.
In a study utilizing a high-fat diet and low-dose streptozotocin (B1681764) (STZ)-induced diabetic rat model, the combination of sitagliptin (10 mg/kg/day) and metformin (200 mg/kg/day) for four weeks resulted in a more pronounced reduction in fasting blood glucose compared to either monotherapy.[1] This enhanced glycemic control was accompanied by better preservation of pancreatic weight and a significant increase in the number and size of pancreatic islets compared to both the untreated diabetic group and the individual treatment groups.[1] Furthermore, the combination therapy group showed a more significant improvement in insulin resistance, as indicated by the HOMA-IR index.[1]
Similarly, when combined with insulin (10 IU/kg, SC) in a rat model of type 2 diabetes with neuropathy, sitagliptin (30 mg/kg, PO) co-treatment for four weeks led to a significant decrease in blood glucose, systolic blood pressure, and serum advanced glycation end-products (AGEs) compared to the untreated diabetic group.[3][4] This combination was more effective at ameliorating hyperalgesia and reducing markers of oxidative stress and inflammation in the sciatic nerve than either sitagliptin or insulin monotherapy.[3][4]
The following tables summarize the quantitative data from these representative studies, highlighting the comparative efficacy of combination therapy versus monotherapy.
Data Summary: Sitagliptin and Metformin Combination Therapy[1]
| Parameter | Control | Untreated Diabetic | Sitagliptin Monotherapy (10 mg/kg/day) | Metformin Monotherapy (200 mg/kg/day) | Sitagliptin + Metformin Combination |
| Fasting Blood Glucose (mg/dL) | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | More Significantly Decreased |
| Serum Insulin | Normal | Significantly Decreased | Significantly Increased | Non-significant Change | Highly Significant Increase |
| HOMA-IR | Normal | Significantly Increased | Significantly Decreased | Significantly Decreased | Almost Corrected |
| Pancreatic Islet Number | Normal | - | Significantly Increased | - | Highly Significant Increase |
| Pancreatic Islet Size | Normal | - | Significantly Increased | - | Highly Significant Increase |
Data Summary: Sitagliptin and Insulin Combination Therapy[3][4]
| Parameter | Untreated Diabetic | Insulin Monotherapy (10 IU/kg) | Sitagliptin Monotherapy (30 mg/kg) | Sitagliptin + Insulin Combination |
| Blood Glucose | Elevated | Significantly Decreased | Decreased | Significantly Decreased (similar to insulin) |
| Serum Insulin | Decreased | - | Increased | Increased (similar to sitagliptin) |
| Systolic Blood Pressure | Elevated | - | Significantly Decreased | Significantly Decreased |
| Serum AGEs | Elevated | - | Significantly Decreased | Significantly Decreased |
| Sciatic Nerve MDA | Elevated | - | Significantly Decreased | Significantly Decreased |
| Sciatic Nerve TNF-α | Elevated | - | Significantly Decreased | Significantly Decreased |
| Sciatic Nerve SOD | Decreased | - | Significantly Increased | Significantly Increased |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are the experimental protocols for the key animal models and procedures cited.
High-Fat Diet/Streptozotocin-Induced Diabetic Rat Model[1]
-
Animal Model: Adult male rats.
-
Induction of Diabetes:
-
Rats are fed a high-fat diet (HFD) for three consecutive weeks to induce insulin resistance.
-
Following the HFD period, a single low dose of streptozotocin (STZ), dissolved in citrate (B86180) buffer, is injected intraperitoneally to induce partial pancreatic β-cell damage.
-
Diabetes is confirmed by measuring fasting blood glucose levels ten days after STZ injection. Rats with fasting blood glucose levels higher than 270 mg/dL are considered diabetic.
-
-
Treatment Groups:
-
Normal control (basal diet, citrate buffer injection).
-
Untreated diabetic.
-
Sitagliptin-treated diabetic (10 mg/kg/day via oral gavage).
-
Metformin-treated diabetic (200 mg/kg/day via oral gavage).
-
Combination-treated diabetic (sitagliptin 10 mg/kg/day and metformin 200 mg/kg/day via oral gavage).
-
-
Duration of Treatment: 4 weeks.
-
Key Parameters Measured: Fasting blood glucose, serum insulin, HOMA-IR, pancreatic weight, and histological analysis of pancreatic islets.
Type 2 Diabetic Neuropathy Rat Model[3][4][5]
-
Animal Model: Adult male albino rats.
-
Induction of Diabetes and Neuropathy:
-
Rats are fed a high-fat, high-sugar diet for six weeks.
-
A single intraperitoneal injection of streptozotocin (30 mg/kg) is administered.
-
-
Treatment Groups:
-
Untreated diabetic (vehicle).
-
Insulin-treated diabetic (10 IU/kg, SC, daily).
-
Sitagliptin-treated diabetic (30 mg/kg, PO, daily).
-
Sitagliptin-insulin combination therapy.
-
-
Duration of Treatment: 4 weeks.
-
Key Parameters Measured: Systolic blood pressure, blood glucose, serum insulin, serum AGEs, thermal hyperalgesia, and markers of oxidative stress (MDA, SOD) and inflammation (TNF-α) in the sciatic nerve, as well as sciatic nerve histopathology.
Signaling Pathways and Experimental Workflow
The therapeutic effects of sitagliptin, both alone and in combination, are rooted in its modulation of key signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms and a typical experimental workflow.
References
- 1. The Biological Impacts of Sitagliptin on the Pancreas of a Rat Model of Type 2 Diabetes Mellitus: Drug Interactions with Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 3. Combination of Sitagliptin and Insulin against Type 2 Diabetes Mellitus with Neuropathy in Rats: Neuroprotection and Role of Oxidative and Inflammation Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
A Comparative Analysis of In Vitro Potency: Sitagliptin Hydrochloride vs. Saxagliptin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro potency of two widely used dipeptidyl peptidase-4 (DPP-4) inhibitors, sitagliptin (B1680988) hydrochloride and saxagliptin (B632). The data presented is intended to assist researchers in understanding the nuanced differences in their inhibitory activity against the DPP-4 enzyme, a key target in the management of type 2 diabetes mellitus.
Mechanism of Action of DPP-4 Inhibitors
Sitagliptin and saxagliptin are oral antihyperglycemic agents that function by inhibiting the DPP-4 enzyme.[1][2] DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By blocking DPP-4, these inhibitors increase the circulating levels of active incretins. This leads to enhanced glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppressed glucagon (B607659) release from pancreatic α-cells, ultimately resulting in improved glycemic control.[2]
In Vitro Potency Comparison
The in vitro potency of sitagliptin and saxagliptin against the human DPP-4 enzyme has been evaluated in various studies. The key parameters for comparison are the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). A lower IC50 or Ki value indicates a higher potency of the inhibitor.
A comparative study by Wang et al. (2012) provides a direct assessment of the inhibitory activities of these compounds under consistent experimental conditions. The results from this study are summarized in the table below.
| Inhibitor | IC50 (nM) | Ki (nM) | Dissociation Half-life (t½, min) |
| Sitagliptin | 17 ± 2 | Not explicitly stated in this format, but is a competitive inhibitor | < 2 |
| Saxagliptin | 2.5 ± 0.2 | 1.3 | 50 |
Data sourced from Wang et al. (2012) for inhibition of human DPP-4 at 37°C.[1][3]
The data clearly indicates that saxagliptin is a more potent inhibitor of DPP-4 in vitro compared to sitagliptin, exhibiting a lower IC50 and Ki value.[1][3] Furthermore, saxagliptin demonstrates a significantly longer dissociation half-life from the DPP-4 enzyme, suggesting a more prolonged engagement with the target.[1][3]
Experimental Protocols
The determination of in vitro potency for DPP-4 inhibitors typically involves a fluorometric assay. The following is a generalized protocol based on common methodologies.
DPP-4 Inhibition Assay (Fluorometric)
Objective: To determine the IC50 value of a test compound (e.g., sitagliptin, saxagliptin) against human recombinant DPP-4 enzyme.
Materials:
-
Human recombinant DPP-4 enzyme
-
Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Test compounds (Sitagliptin hydrochloride, Saxagliptin)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.
-
Enzyme and Compound Incubation: In a 96-well plate, add a defined amount of human recombinant DPP-4 enzyme to each well. Subsequently, add the various concentrations of the test compounds to the respective wells. A control well with enzyme and buffer only (no inhibitor) is also included. Incubate the plate at 37°C for 15 minutes.
-
Substrate Addition: To initiate the enzymatic reaction, add the fluorogenic substrate, Gly-Pro-AMC, to all wells.
-
Kinetic Reading: Immediately place the plate in a fluorometric microplate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at regular intervals for 30 minutes. The cleavage of the AMC group from the substrate by DPP-4 results in an increase in fluorescence.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme only) well.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of DPP-4 inhibitors and the workflow of the in vitro inhibition assay.
Caption: Mechanism of action of DPP-4 inhibitors.
Caption: Workflow for the in vitro DPP-4 inhibition assay.
References
- 1. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meded101.com [meded101.com]
- 3. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of sitagliptin and linagliptin in preclinical models
For researchers and drug development professionals, understanding the nuanced differences between dipeptidyl peptidase-4 (DPP-4) inhibitors is critical for advancing diabetes and related complication therapies. This guide provides a comprehensive head-to-head comparison of two widely used DPP-4 inhibitors, sitagliptin (B1680988) and linagliptin (B1675411), based on preclinical data from various animal models. The following analysis delves into their comparative efficacy on glycemic control, beta-cell protection, and their impact on renal and cardiovascular parameters, supported by detailed experimental protocols and visual signaling pathways.
At a Glance: Key Preclinical Findings
| Parameter | Sitagliptin | Linagliptin | Key Findings in Preclinical Models |
| DPP-4 Inhibition (in vivo) | Effective | More Sustained | Linagliptin demonstrated more sustained inhibition of renal-specific DPP-4 activity 24 hours after oral dosing in Sprague Dawley rats. |
| Glycemic Control | Significant Reduction in Blood Glucose & HbA1c | Significant Reduction in Blood Glucose & HbA1c | Both agents effectively lower blood glucose and HbA1c in rodent models of type 2 diabetes. In a head-to-head study in diabetic rats, both drugs significantly reduced blood glucose levels. |
| Beta-Cell Protection | Reduces Apoptosis | Reduces Apoptosis | Both sitagliptin and linagliptin have been shown to protect pancreatic beta-cells from apoptosis induced by high glucose, palmitate, and inflammatory cytokines in human islet cultures. |
| Renal Protection | Ameliorates tubulointerstitial injury, reduces albuminuria | Lowers systolic blood pressure, reduces albuminuria | In a doxorubicin-induced nephropathy model, sitagliptin ameliorated tubulointerstitial injury, while linagliptin lowered systolic blood pressure. Both suppressed NLRP3 inflammasome activation. In a diabetic nephropathy model, both drugs significantly reduced serum creatinine, BUN, and urine albumin. |
| Cardiovascular Effects | Neutral to protective | Neutral to protective | Preclinical studies suggest both agents have neutral to beneficial effects on cardiovascular parameters, though direct head-to-head preclinical cardiovascular outcome studies are limited. |
Deep Dive: Experimental Evidence and Protocols
Glycemic Control and DPP-4 Inhibition
A direct comparison in an oral glucose tolerance test in mice revealed a direct correlation between the inhibition of plasma DPP-4 activity and the acute glucose-lowering efficacy for both sitagliptin and linagliptin.
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice [1]
-
Animal Model: Male C57/Bl6N mice.
-
Procedure: Mice were fasted overnight and then treated orally with either the vehicle or the respective DPP-4 inhibitor. After 60 minutes, a dextrose solution (5 g/kg) was administered orally.
-
Data Collection: Terminal blood samples were collected 10 minutes after the dextrose challenge to measure plasma DPP-4 inhibition and glucose levels.
Renal Protection in a Model of Diabetic Nephropathy
A head-to-head study in a rat model of type 2 diabetic nephropathy provided clear comparative data on the renal-protective effects of sitagliptin and linagliptin.
Table 1: Comparative Effects of Sitagliptin and Linagliptin on Renal Function and Glycemic Control in a Rat Model of Diabetic Nephropathy
| Parameter | Diabetic Control | Sitagliptin (10 mg/kg) | Linagliptin (5 mg/kg) |
| Blood Glucose (mg/dL) | 345.6 ± 15.2 | 182.4 ± 10.8 | 195.3 ± 12.5 |
| Serum Creatinine (mg/dL) | 1.8 ± 0.12 | 0.9 ± 0.08 | 1.1 ± 0.09 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 58.2 ± 3.5 | 32.7 ± 2.1 | 38.4 ± 2.6 |
| Urine Albumin (mg/24h) | 25.8 ± 1.9 | 12.4 ± 1.1 | 14.9 ± 1.3 |
| *p < 0.05 compared to Diabetic Control |
Experimental Protocol: Streptozotocin-Induced Diabetic Nephropathy in Rats
-
Animal Model: Wistar rats.
-
Induction of Diabetes: Diabetes was induced by a single intraperitoneal injection of streptozotocin (B1681764) (STZ).
-
Treatment: Diabetic rats were treated daily with oral doses of sitagliptin (10 mg/kg) or linagliptin (5 mg/kg) for a specified duration.
-
Assessments: Blood glucose, serum creatinine, BUN, and 24-hour urinary albumin were measured at the end of the study.
Anti-Inflammatory and Anti-Oxidative Stress Effects in the Kidney
In a non-diabetic model of doxorubicin-induced nephropathy, both drugs exhibited distinct but beneficial effects on inflammation and oxidative stress.
Table 2: Differential Effects of Sitagliptin and Linagliptin on Renal Inflammatory and Oxidative Stress Markers
| Parameter | Doxorubicin (B1662922) Control | Sitagliptin | Linagliptin |
| Systolic Blood Pressure | Increased | No significant change | Significantly reduced |
| Tubulointerstitial Injury | Severe | Ameliorated | No significant change |
| Renal IL-6 mRNA Expression | Upregulated | No significant change | Reversed upregulation |
| Renal gp91phox mRNA Expression (NADPH oxidase subunit) | Increased | Reversed increase | No significant change |
| Renal NLRP3 Inflammasome Activation | Increased | Suppressed | Suppressed |
Experimental Protocol: Doxorubicin-Induced Nephropathy in Rats [2][3]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Nephropathy: A single intravenous injection of doxorubicin was administered after uninephrectomy.
-
Treatment: Rats received daily oral gavage of either sitagliptin or linagliptin for six weeks.
-
Assessments: Systolic blood pressure, histological analysis of tubulointerstitial injury, and renal mRNA expression of inflammatory and oxidative stress markers were evaluated.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand how sitagliptin and linagliptin exert their effects, the following diagrams illustrate their shared mechanism of action and a typical preclinical experimental workflow.
Caption: Mechanism of action of DPP-4 inhibitors.
References
- 1. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to the Bioanalytical Validation of Sitagliptin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of sitagliptin (B1680988) hydrochloride, a widely prescribed dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1] The objective is to offer a comparative overview of various analytical techniques, including High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to assist researchers in selecting the most appropriate method for their specific needs. The performance of each method is evaluated based on key validation parameters such as linearity, accuracy, precision, and sensitivity.
Comparative Analysis of Bioanalytical Methods
The selection of a bioanalytical method is critical for the accurate measurement of sitagliptin in various matrices, including bulk drug formulations and biological fluids like human plasma. The following tables summarize the performance characteristics of different validated methods, providing a clear comparison of their capabilities.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a widely used technique for the quantification of sitagliptin, offering a balance of sensitivity, precision, and cost-effectiveness.[2][3]
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 10 - 50 µg/mL[2] | 80% - 120% of standard solution[3] | 100 - 1000 µg/mL[4] |
| Correlation Coefficient (r²) | 0.9996[2] | Not Specified | 0.9998[4] |
| Limit of Detection (LOD) | 0.743 µg/mL[2] | 0.0011 µg/mL[3] | 10 µg/mL[4] |
| Limit of Quantification (LOQ) | 2.25 µg/mL[2] | 0.0033 µg/mL[3] | 30 µg/mL[4] |
| Accuracy (% Recovery) | Not Specified | High percentage recovery[3] | Not Specified |
| Precision (% RSD) | < 2%[2] | < 2%[3] | 0.53% and 0.74% (Intra-day and Inter-day)[4] |
High-Performance Thin-Layer Chromatography (HPTLC) Methods
HPTLC offers a simple, rapid, and cost-effective alternative for the simultaneous estimation of sitagliptin, often in combination with other drugs like metformin (B114582).[5][6]
| Parameter | Method 1 | Method 2 |
| Linearity Range | 100 - 1100 ng/band[5] | 500 - 2500 ng/band[7] |
| Correlation Coefficient (r²) | Not Specified | Not Specified |
| Limit of Detection (LOD) | Not Specified | 124.36 ng/band[7] |
| Limit of Quantification (LOQ) | Not Specified | 376.87 ng/band[7] |
| Accuracy (% Recovery) | Not Specified | Not Specified |
| Precision (% RSD) | Not Specified | Not Specified |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS is a highly sensitive and selective method, making it ideal for the quantification of sitagliptin in complex biological matrices such as human plasma.[8][9] This technique is particularly valuable for pharmacokinetic and bioequivalence studies.[8]
| Parameter | Method 1 | Method 2 |
| Linearity Range | 5 - 1000 ng/mL[8][9] | 5 - 500 ng/mL[10][11] |
| Correlation Coefficient (r²) | > 0.998[8][9] | Not Specified |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[8] | 5 ng/mL[11] |
| Accuracy (% of Nominal) | Intra-day: 95.70% - 105.94%Inter-day: 97.20% - 100.23%[8] | Within-run: 87.09% - 105.05%Between-run: 95.02% - 97.36%[11] |
| Precision (% CV) | Intra-day: 1.52% - 3.72%Inter-day: 1.81% - 9.87%[8] | Within-run: 0.53% - 7.12%Between-run: 4.74% - 11.68%[11] |
| Recovery | Consistent[10] | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical methods. The following sections outline the experimental protocols for the compared HPLC, HPTLC, and LC-MS/MS methods.
RP-HPLC Method for Sitagliptin in Bulk Formulation
This method is a simple, sensitive, and accurate isocratic RP-HPLC technique for the determination of sitagliptin.[2]
-
Instrumentation: Agilent Infinity 1260 series HPLC system.[12]
-
Column: Cosmosil C18 (250mm x 4.6ID, Particle size: 5 micron).[2]
-
Mobile Phase: A 60:40 (v/v) mixture of Methanol and 10mM Phosphate buffer (pH 4.8).[2] The buffer is prepared by dissolving 1.36g of Potassium dihydrogen orthophosphate & 2ml of triethylamine (B128534) in 800ml of HPLC water, adjusting the pH to 4.8 with orthophosphoric acid, and making up the volume to 1000ml.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 267 nm.[2]
-
Sample Preparation: A primary stock solution of 1000µg/ml is prepared by accurately weighing 10mg of Sitagliptin and dissolving it in a 10 ml volumetric flask with the mobile phase.[2]
HPTLC Method for Simultaneous Estimation of Sitagliptin and Metformin
This HPTLC method is precise, specific, and accurate for the analysis of sitagliptin and metformin in pharmaceutical preparations.[5]
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60F254.
-
Mobile Phase: A mixture of methanol, ammonia, and glacial acetic acid in the ratio of 9.4:0.4:0.2 (v/v/v).[5]
-
Development Technique: Ascending development in a twin-trough chamber with a chamber saturation time of 20 minutes at room temperature.[5]
-
Detection: Densitometric scanning at a specified wavelength.
-
Sample Application: Standard and sample solutions are applied as bands of 8 mm length, 8 mm from the bottom and side edges of the plate.[5]
LC-MS/MS Method for Quantification of Sitagliptin in Human Plasma
This highly sensitive and rapid LC-MS/MS assay is designed for the precise measurement of sitagliptin concentrations in human plasma, making it suitable for pharmacokinetic studies.[8][9]
-
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.
-
Column: Kinetex® C18 column.[8]
-
Mobile Phase: A 1:1 blend of 5 mM ammonium (B1175870) acetate (B1210297) (with 0.04% formic acid) and acetonitrile.[8]
-
Flow Rate: 0.2 mL/min.[8]
-
Ionization Mode: Positive ionization mode.[8]
-
Detection: Multiple Reaction Monitoring (MRM), targeting transitions of m/z 408.2 → 193.0 for sitagliptin and 412.2 → 239.1 for the internal standard (sitagliptin-d4).[8]
-
Sample Preparation: Liquid-liquid extraction using methyl tert-butyl ether (MTBE) from 100 μL of plasma.[8]
Visualizing the Workflow
Diagrams illustrating the experimental workflows provide a clear, step-by-step understanding of the analytical processes.
Caption: Workflow for the RP-HPLC analysis of sitagliptin.
Caption: Workflow for the HPTLC analysis of sitagliptin.
Caption: Bioanalytical workflow for sitagliptin in human plasma by LC-MS/MS.
Mechanism of Action of Sitagliptin
Sitagliptin functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.[1] This enzyme is responsible for the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, sitagliptin increases the levels of active incretins, which in turn stimulate insulin (B600854) release and suppress glucagon (B607659) secretion in a glucose-dependent manner, thereby improving glycemic control.[1]
Caption: Signaling pathway illustrating the mechanism of action of sitagliptin.
References
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. ijtsrd.com [ijtsrd.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. scispace.com [scispace.com]
- 5. rroij.com [rroij.com]
- 6. ijper.org [ijper.org]
- 7. ijpsr.com [ijpsr.com]
- 8. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study | MDPI [mdpi.com]
- 9. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human… [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Simple and rapid LC-MS/MS method for determination of sitagliptin in human plasma and application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
A Comparative Analysis of Sitagliptin Hydrochloride's Effects on Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of sitagliptin (B1680988) hydrochloride, a dipeptidyl peptidase-4 (DPP-4) inhibitor, across various cell lines. The following sections present a comprehensive overview of its impact on cellular processes such as viability, apoptosis, and migration, supported by experimental data from multiple studies. Detailed experimental methodologies are provided to aid in the interpretation and potential replication of key findings.
Comparative Efficacy of Sitagliptin Across Cell Lines
Sitagliptin exhibits a range of effects that are highly dependent on the cell type and the specific experimental conditions. The following tables summarize the quantitative data from various studies, highlighting the differential responses of endothelial, cancer, cardiac, and neuronal cell lines to sitagliptin treatment.
Table 1: Effects of Sitagliptin on Cell Viability and Proliferation
| Cell Line | Cell Type | Assay | Treatment Conditions | Observed Effect | Reference |
| HrGECs | Human Renal Glomerular Endothelial | MTT Assay | 7.5-750 nM Sitagliptin for 24h | No significant difference in cell viability. | [1] |
| HUVECs | Human Umbilical Vein Endothelial | MTT Assay | 40 µM and 160 µM Sitagliptin with Palmitate (0.5 mM) for 24h | Reversed the palmitate-induced inhibition of cell proliferation. | [2] |
| HT-29 | Human Colorectal Cancer | MTT Assay | Various concentrations for 24h | Dose-dependent decrease in cell viability (IC50 = 31.2 µg/ml). | [3] |
| DLD-1 & HCT116 | Human Colorectal Cancer | SRB Assay | 48h treatment | Decreased cell viability. | [4] |
| MDA-MB-231 | Human Breast Cancer | MTT Assay | Not specified | Decreased cell viability and proliferation. | |
| SKOV-3 | Human Ovarian Cancer | Not specified | 50 µM Sitagliptin | Decreased cytotoxic effect. | |
| OVCAR-3 | Human Ovarian Cancer | Not specified | 50 µM Sitagliptin | Increased cytotoxic effect (by 16%). |
Table 2: Effects of Sitagliptin on Apoptosis
| Cell Line | Cell Type | Assay | Treatment Conditions | Observed Effect | Reference |
| HUVECs | Human Umbilical Vein Endothelial | Western Blot (Bax/Bcl-2) | High glucose | Attenuated high glucose-induced apoptosis by increasing Bcl-2. | [5] |
| HUVECs | Human Umbilical Vein Endothelial | Western Blot (Bax/Bcl-2) | Palmitate (0.5 mM) with 40 µM and 160 µM Sitagliptin | Reversed the palmitate-induced increase in Bax and decrease in Bcl-2. | [2] |
| Rat Heart (in vivo) | Cardiac Tissue | Western Blot (Bax/Bcl-2, Caspase-3) | STZ-induced diabetes, 10 mg/kg/day Sitagliptin for 90 days | Significantly reduced elevated levels of Bax and caspase-3, and increased Bcl-2. | [6] |
| Rat Heart (in vivo) | Cardiac Tissue | Western Blot (Cleaved Caspase-3, Bax/Bcl-2) | Diabetic rats, 10 mg/kg/day Sitagliptin for 6 weeks | Attenuated the increase in cleaved caspase-3 and Bax, and the decrease in Bcl-2. | [7] |
| PC12 & Primary Neurons | Neuronal | Not specified | High glucose + Palmitic acid | Impedes neuronal ferroptosis (a form of programmed cell death). | [8] |
Table 3: Effects of Sitagliptin on Cell Migration and Invasion
| Cell Line | Cell Type | Assay | Treatment Conditions | Observed Effect | Reference |
| Colorectal Cancer Cell Lines | Human Colorectal Cancer | Invasion and Motility Assays | Not specified | Decreased collagen matrix-dependent invasion and motility. | [9][10] |
| MDA-MB-231 | Human Breast Cancer | Not specified | Not specified | Decreased migratory potential. | |
| SKOV-3 | Human Ovarian Cancer | Transwell Migration Assay | 50 µM Sitagliptin | Reduced cell migration by 32%. | |
| BFTC-909 & UM-UC-14 | Human Upper Tract Urothelial Carcinoma | Wound Healing & Transwell Migration | 0.5 mg/ml Sitagliptin | Suppressed cell migration. | [11] |
Experimental Protocols
This section provides a detailed overview of the methodologies used in the cited studies to evaluate the effects of sitagliptin hydrochloride.
Cell Viability and Proliferation Assays (MTT/SRB)
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
-
The medium is then removed, and a solvent (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.
-
-
SRB (Sulforhodamine B) Assay:
-
After treatment, cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are stained with SRB dye.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-base solution.
-
Absorbance is measured at a specific wavelength (e.g., 510 nm).
-
Apoptosis Assays
-
Western Blotting for Apoptotic Markers:
-
Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptotic markers (e.g., Bcl-2, Bax, cleaved caspase-3) and a loading control (e.g., β-actin or GAPDH).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
-
Cell Migration and Invasion Assays
-
Wound Healing (Scratch) Assay:
-
Cells are grown to a confluent monolayer in a multi-well plate.
-
A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.
-
The cells are washed to remove debris and then incubated with medium containing sitagliptin or a vehicle control.
-
Images of the scratch are captured at different time points (e.g., 0, 24, 48 hours).
-
The rate of wound closure is measured to assess cell migration.
-
-
Transwell Invasion Assay:
-
The upper chamber of a Transwell insert is coated with a basement membrane matrix (e.g., Matrigel).
-
Cells, pre-treated with sitagliptin or vehicle, are seeded in the upper chamber in serum-free medium.
-
The lower chamber is filled with medium containing a chemoattractant (e.g., fetal bovine serum).
-
After incubation, non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Trans-Endothelial Electrical Resistance (TEER) Measurement
-
Cell Culture on Inserts: Human renal glomerular endothelial cells (HrGECs) are cultured on porous membrane inserts until a confluent monolayer is formed.[1][12]
-
Treatment: The cells are exposed to high glucose conditions with or without sitagliptin (e.g., 75 and 150 nM).[1][12]
-
TEER Measurement: The electrical resistance across the endothelial monolayer is measured using a voltohmmeter. TEER values are indicative of the integrity of the endothelial barrier.[1][12]
Visualizing Molecular Pathways and Experimental Processes
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by sitagliptin, a typical experimental workflow, and a summary of its differential effects.
Caption: Signaling pathways modulated by sitagliptin in various cell lines.
Caption: A generalized workflow for in vitro cell-based assays.
Caption: Differential effects of sitagliptin on various cell lines.
References
- 1. Sitagliptin protects renal glomerular endothelial cells against high glucose-induced dysfunction and injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sitagliptin Reduces Endothelial Dysfunction and Apoptosis Induced by High-Fat Diet and Palmitate in Thoracic Aortas and Endothelial Cells via ROS-ER Stress-CHOP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Anti Cancer Effects of DPP-4 Inhibitors in Colon Cancer- An Invitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sitagliptin attenuates endothelial dysfunction independent of its blood glucose controlling effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sitagliptin Mitigates Diabetic Cardiomyopathy Through Oxidative Stress Reduction and Suppression of VEGF and FLT-1 Expression in Rats | MDPI [mdpi.com]
- 7. Sitagliptin attenuates myocardial apoptosis via activating LKB-1/AMPK/Akt pathway and suppressing the activity of GSK-3β and p38α/MAPK in a rat model of diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sitagliptin inhibits neuronal ferroptosis to alleviate cognitive dysfunction by activating Nrf2-SLC7A11-GPX4 axis in diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The mechanism of sitagliptin inhibition of colorectal cancer cell lines' metastatic functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sitagliptin protects renal glomerular endothelial cells against high glucose-induced dysfunction and injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Sitagliptin Hydrochloride
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of Sitagliptin Hydrochloride is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the proper handling and disposal of this compound waste, aligning with established safety protocols and regulatory requirements. Adherence to these guidelines minimizes risks to personnel and the environment.
Hazard Identification and Safety Precautions
This compound, an active pharmaceutical ingredient (API), requires careful handling during disposal due to its potential hazards. Key safety considerations include:
-
May cause an allergic skin reaction. [1]
-
May form combustible dust concentrations in the air. [1]
-
Harmful to aquatic life with long-lasting effects. [1][3][4]
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE):
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of waste characterization, segregation, containment, and transfer.
Step 1: Waste Characterization and Segregation
Properly identifying and segregating different types of this compound waste is the foundational step in the disposal process.[1] Avoid mixing with non-hazardous or other chemical waste streams.[1]
| Waste Type | Description | Segregation and Containment Requirements |
| Unused/Expired Sitagliptin | Pure this compound, expired stock solutions, or unwanted solid material. | Segregate from all other chemical waste. Store in a clearly labeled, sealed, and chemically compatible container.[1] |
| Contaminated Labware | Glassware, plasticware, pipette tips, and other disposable items in direct contact with Sitagliptin. | Collect in a designated, labeled hazardous waste container.[1] |
| Contaminated PPE | Gloves, disposable lab coats, and other protective gear contaminated with Sitagliptin. | Place in a designated, sealed waste bag or container for hazardous materials.[1] |
| Aqueous Solutions | Solutions containing Sitagliptin. | Do not dispose of down the drain or into any sewage system. [1][5] Collect in a labeled, sealed, and appropriate waste container.[1] |
| Spill Cleanup Materials | Inert, non-combustible absorbent material used to clean up spills. | Collect in a sealed container for disposal as hazardous waste.[1] |
Step 2: Containment and Labeling
All Sitagliptin waste must be placed in a primary container that is in good condition with a secure, leak-proof lid.[1] For solid waste, a securely sealed bag can be used as a primary container before placement in a larger, rigid outer container.[1] Each container must be clearly labeled as "Hazardous Waste" and include the name "this compound."
Step 3: Storage
Store sealed and labeled waste containers in a designated, secure area away from incompatible materials. This area should be well-ventilated and have secondary containment to manage any potential leaks.
Step 4: Disposal
Excess and expired this compound, as well as all contaminated materials, should be offered to a licensed hazardous material disposal company.[6] The most common method for pharmaceutical waste disposal is incineration in a facility equipped with an afterburner and scrubber.[6][7] Ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.[6][8]
Environmental and Regulatory Data
While patient use of Sitagliptin is predicted to present an insignificant risk to the environment, the disposal of bulk quantities from laboratory and manufacturing settings requires adherence to hazardous waste protocols.[9][10]
| Parameter | Value/Information | Reference |
| Environmental Fate | Potentially persistent in the environment.[11] | [11] |
| Bioaccumulation Potential | Low potential for bioaccumulation.[9][11] | [9][11] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects.[1][3][4] | [1][3][4] |
| Disposal Regulations | Regulated under the Resource Conservation and Recovery Act (RCRA) by the EPA. Must be managed as hazardous waste.[7] | [7] |
| Prohibited Disposal Method | Do not dispose of down the drain or into any sewage system.[1][5][12] | [1][5][12] |
Experimental Protocols
The data presented in this guide is based on standardized testing protocols for chemical safety and environmental impact assessment. Key methodologies include:
-
OECD Guideline for Testing of Chemicals, Section 3, Degradation and Accumulation: These tests are used to determine the persistence and bioaccumulation potential of substances in the environment.[9][11]
-
OECD Guideline for Testing of Chemicals, Section 2, Effects on Biotic Systems: These protocols are employed to assess the toxicity of substances to aquatic organisms.[9][11]
-
Resource Conservation and Recovery Act (RCRA): This US federal law provides the framework for the proper management of hazardous and non-hazardous solid waste.[7]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. merck.com [merck.com]
- 3. msd.com [msd.com]
- 4. msd.com [msd.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. esschemco.com [esschemco.com]
- 9. astrazeneca.com [astrazeneca.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Sitagliptin - Janusinfo.se [janusinfo.se]
- 12. medprodisposal.com [medprodisposal.com]
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Sitagliptin Hydrochloride
Essential protocols for the safe handling, storage, and disposal of Sitagliptin Hydrochloride are critical for protecting researchers, scientists, and drug development professionals. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans to minimize risk and ensure a safe laboratory environment.
This compound, an active pharmaceutical ingredient, requires careful handling to prevent potential health hazards. Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and emergency preparedness is paramount. This document outlines the necessary precautions and measures to be taken when working with this compound.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended equipment.
| PPE Category | Item | Specifications and Remarks |
| Respiratory Protection | Air-purifying respirator | Use a NIOSH/MSHA approved respirator with a P3 filter for dust/aerosols.[1] For situations with potential for uncontrolled release or unknown exposure levels, a positive pressure air-supplied respirator is recommended. |
| Dust mask | A dust mask with a type P3 filter can be utilized.[1] | |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber, butyl rubber, or natural latex gloves are suitable.[1] Always inspect gloves for integrity before use and dispose of them after handling the compound. |
| Eye and Face Protection | Safety glasses with side shields | Essential for all handling procedures to protect against dust particles. |
| Chemical goggles | Recommended when there is a risk of splashing or significant dust generation. | |
| Face shield | Should be worn in addition to goggles if there is a potential for direct contact with the face. | |
| Skin and Body Protection | Laboratory coat | A standard lab coat should be worn to prevent contamination of personal clothing. |
| Protective clothing | Wear suitable protective clothing to cover exposed skin. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are crucial to minimize the risk of exposure and maintain the integrity of this compound.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[1] A laboratory fume hood or other local exhaust ventilation is highly recommended to keep airborne levels below exposure limits.
-
Dust Control: Minimize the generation of dust during handling.[1]
Safe Handling Practices
-
Avoid breathing dust.[1]
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling the compound.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
-
Take precautionary measures against static discharge, as dust may form an explosive mixture in the air.[1]
Storage
-
Keep the container tightly closed.[1]
-
Store in a dry and well-ventilated place.
-
Avoid direct sunlight and sources of ignition.[1]
-
Incompatible with strong acids and bases.[1]
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is necessary.
| Emergency Scenario | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical attention.[1] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[1] If feeling unwell, call a poison center or doctor.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
| Accidental Release/Spill | Evacuate unnecessary personnel.[1] Equip cleanup crew with proper PPE.[1] Ventilate the area.[1] On land, sweep or shovel the material into suitable containers, minimizing dust generation.[1] Prevent entry into sewers and public waters.[1] |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of in a safe manner in accordance with local, regional, national, and/or international regulations.[1] This may involve incineration in a licensed hazardous waste facility.
-
Contaminated Materials: Dispose of contaminated labware, PPE, and cleaning materials as hazardous waste in designated, sealed containers.
-
Environmental Precautions: Avoid release to the environment.[1]
Experimental Protocols
While specific, validated experimental protocols for monitoring occupational exposure to this compound are not widely available, the following general methodologies can be adapted.
Monitoring Airborne Particles
This protocol outlines a general method for assessing the concentration of airborne this compound particles in a laboratory setting.
-
Preparation:
-
Calibrate a personal air sampling pump to a known flow rate (e.g., 1-4 L/min).
-
Select a suitable collection medium, such as a glass fiber filter or a mixed cellulose (B213188) ester (MCE) filter, housed in a cassette.
-
-
Sampling:
-
Attach the sampling cassette to the worker's breathing zone.
-
Operate the pump for a predetermined sampling period to collect a sufficient sample volume.
-
-
Analysis:
-
Extract the analyte from the filter using a suitable solvent.
-
Analyze the extract using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.
-
-
Calculation:
-
Calculate the airborne concentration in mg/m³ based on the mass of the analyte collected and the total volume of air sampled.
-
Surface Contamination Assessment
This protocol provides a general procedure for wipe sampling to detect and quantify surface contamination with this compound.
-
Preparation:
-
Select a low-particle shedding wipe material compatible with the chosen solvent.
-
Choose a wetting solvent that efficiently dissolves this compound without degrading the wipe material.
-
-
Sampling:
-
Wear clean gloves.
-
Moisten the wipe with the solvent.
-
Wipe a defined surface area (e.g., 10 cm x 10 cm) with firm, overlapping strokes.
-
Fold the wipe, and wipe the same area again at a 90-degree angle to the first wipe.
-
Place the wipe in a clean, labeled sample vial.
-
-
Analysis:
-
Extract the this compound from the wipe using a suitable solvent.
-
Analyze the extract using an appropriate analytical technique like HPLC.
-
-
Calculation:
-
Report the results as the mass of this compound per unit of surface area (e.g., µg/cm²).
-
Logical Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
